Bromo-PEG2-C2-Boc
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-[2-(2-bromoethoxy)ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BrO4/c1-11(2,3)16-10(13)4-6-14-8-9-15-7-5-12/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYAYHGUAATLSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Bromo-PEG2-C2-Boc: A Core Component in Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromo-PEG2-C2-Boc, with the IUPAC name tert-butyl 3-(2-(2-bromoethoxy)ethoxy)propanoate, is a bifunctional chemical linker instrumental in the burgeoning field of targeted protein degradation. As a polyethylene (B3416737) glycol (PEG)-based molecule, it offers favorable solubility and pharmacokinetic properties when incorporated into Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use.
Core Properties of this compound
This compound is primarily utilized as a linker in the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG component of this compound enhances the solubility and cell permeability of the resulting PROTAC molecule.[3][4]
Chemical Structure and Identifiers
The structure of this compound features a bromoethyl group for covalent attachment, a flexible diethylene glycol (PEG2) spacer, and a Boc-protected carboxylic acid.
Diagram: Chemical Structure of this compound
Caption: Chemical structure of this compound.
Physicochemical and Safety Data
A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for experimental design, including reaction setup, solvent selection, and safety precautions.
| Property | Value | Source |
| Molecular Formula | C11H21BrO4 | MedchemExpress |
| Molecular Weight | 297.19 g/mol | MedchemExpress |
| CAS Number | 1381861-91-1 | MedchemExpress |
| Appearance | Liquid | MedchemExpress |
| Density | 1.240 ± 0.06 g/cm³ | MedchemExpress |
| Purity | ≥97% | BLDpharm |
| Solubility in DMSO | 100 mg/mL (336.49 mM) | MedchemExpress |
| Storage Conditions | Store at -20°C for long-term stability. | TargetMol |
Safety Information:
| Hazard Statement | Description |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
Note: Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.
Role in PROTAC Synthesis and Mechanism of Action
This compound serves as a bifunctional linker, connecting a ligand for a target protein (Protein of Interest, POI) and a ligand for an E3 ubiquitin ligase. The bromo group acts as an electrophile, readily undergoing nucleophilic substitution with a nucleophilic group (e.g., an amine or hydroxyl group) on the POI ligand. The Boc-protected carboxyl group, after deprotection, can be coupled to the E3 ligase ligand.
Diagram: General Workflow for PROTAC Synthesis
Caption: A generalized workflow for the synthesis of a PROTAC using this compound.
Once synthesized, the PROTAC facilitates the formation of a ternary complex between the POI and the E3 ligase. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Diagram: PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Protocols
The following are generalized protocols for the use of this compound in the synthesis of a PROTAC. Optimization of reaction conditions may be necessary depending on the specific substrates.
Alkylation of a POI Ligand with this compound
This protocol describes the coupling of the bromo end of the linker to a nucleophilic group on the POI ligand.
Materials:
-
POI ligand with a nucleophilic group (e.g., phenol (B47542) or amine)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the POI ligand (1.0 eq.) in anhydrous DMF.
-
Add a base such as TEA or DIPEA (2.0-3.0 eq.).
-
To this solution, add this compound (1.2-1.5 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-60 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like EtOAc.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the POI-Linker(Boc) intermediate.
Boc Group Deprotection
This step removes the tert-butoxycarbonyl protecting group to reveal the free carboxylic acid.
Materials:
-
POI-Linker(Boc) intermediate
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the POI-Linker(Boc) intermediate in anhydrous DCM.
-
Add TFA (typically 20-50% v/v in DCM) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure (co-evaporation with a solvent like toluene (B28343) can aid in removing residual TFA).
-
The resulting POI-Linker(COOH) intermediate can often be used in the next step without further purification.
Amide Coupling with E3 Ligase Ligand
This final step couples the free carboxylic acid of the linker with an amine on the E3 ligase ligand.
Materials:
-
POI-Linker(COOH) intermediate
-
E3 ligase ligand with a free amine
-
Anhydrous DMF
-
Amide coupling reagent, e.g., HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA
Procedure:
-
Dissolve the POI-Linker(COOH) intermediate (1.0 eq.) and the E3 ligase ligand (1.0-1.2 eq.) in anhydrous DMF.
-
Add the coupling reagent (e.g., HATU, 1.2 eq.) and DIPEA (2.0-3.0 eq.).
-
Stir the reaction mixture at room temperature under an inert atmosphere.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the organic layer with appropriate aqueous solutions (e.g., dilute acid, saturated sodium bicarbonate, and brine).
-
Dry, filter, and concentrate the organic layer.
-
Purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.
Conclusion
This compound is a versatile and valuable tool in the synthesis of PROTACs. Its well-defined structure, including a reactive bromo group, a flexible and solubilizing PEG spacer, and a protected carboxylic acid, allows for a modular and efficient approach to PROTAC assembly. Understanding the properties and reaction protocols outlined in this guide will enable researchers to effectively utilize this linker in the development of novel protein degraders for therapeutic applications.
References
An In-depth Technical Guide to the Chemical Properties and Applications of Bromo-PEG2-C2-Boc
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and application of Bromo-PEG2-C2-Boc, a heterobifunctional linker integral to the development of Proteolysis Targeting Chimeras (PROTACs). This document details the core chemical attributes of the molecule, provides exemplary experimental protocols for its use, and illustrates relevant biological pathways and experimental workflows.
Core Chemical Properties
This compound, systematically named tert-butyl 3-(2-(2-bromoethoxy)ethoxy)propanoate, is a versatile linker molecule employed in the fields of bioconjugation and medicinal chemistry. Its structure incorporates a bromo group for nucleophilic substitution, a two-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and provide spatial separation, and a tert-butyloxycarbonyl (Boc)-protected carboxylic acid for subsequent amide bond formation after deprotection.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | tert-butyl 3-(2-(2-bromoethoxy)ethoxy)propanoate | [1][2] |
| Synonyms | Bromo-PEG2-t-butyl ester | [2][3] |
| CAS Number | 1381861-91-1 | [1][2][3] |
| Molecular Formula | C₁₁H₂₁BrO₄ | [1][2][3] |
| Molecular Weight | 297.19 g/mol | [2][3] |
| Appearance | Colorless to light yellow liquid or solid | [1] |
| Purity | Typically ≥95% | [2] |
| Solubility | Soluble in DMSO | [2] |
| Storage | Store at -20°C for long-term stability.[2] Can be stored at 2-8°C for shorter periods.[1] |
Role in PROTAC Synthesis
PROTACs are innovative heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[4] this compound serves as a linker to connect the POI-binding ligand and the E3 ligase-binding ligand. The PEG component of the linker is crucial for improving the solubility and pharmacokinetic properties of the resulting PROTAC.[5][6]
The synthesis of a PROTAC using this compound typically involves a two-step process:
-
Alkylation: The bromo- functional group of the linker reacts with a nucleophile (e.g., a phenol (B47542) or amine) on one of the binding ligands.
-
Amide Coupling: The Boc-protecting group is removed from the carboxylic acid, which is then coupled with an amine on the second binding ligand to form a stable amide bond.
Experimental Protocols
The following are generalized protocols for the synthesis of a PROTAC using this compound. Optimization of reaction conditions may be necessary depending on the specific ligands used.
Protocol 1: Alkylation of a Phenolic Ligand with this compound
This protocol describes the reaction of the bromo group of the linker with a phenolic hydroxyl group on a POI or E3 ligase ligand.
Table 2: Reagents and Materials for Alkylation
| Reagent/Material | Purpose |
| Phenolic Ligand | Starting material |
| This compound | Alkylating agent |
| Potassium Carbonate (K₂CO₃) | Base |
| Dimethylformamide (DMF) | Solvent |
| Ethyl acetate (B1210297) (EtOAc) | Extraction solvent |
| Water | Washing |
| Brine | Washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying agent |
| Silica (B1680970) Gel | Stationary phase for chromatography |
| Hexanes/Ethyl Acetate | Mobile phase for chromatography |
Procedure:
-
To a solution of the phenolic ligand (1.0 eq) in anhydrous DMF, add this compound (1.2 eq) and K₂CO₃ (2.0 eq).
-
Stir the reaction mixture at 60-80°C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with EtOAc.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected intermediate.[7]
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to reveal the carboxylic acid for subsequent coupling.
Table 3: Reagents and Materials for Boc Deprotection
| Reagent/Material | Purpose |
| Boc-protected Intermediate | Starting material |
| Dichloromethane (DCM) | Solvent |
| Trifluoroacetic Acid (TFA) | Deprotecting agent |
| Saturated Sodium Bicarbonate (NaHCO₃) | Neutralization |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying agent |
Procedure:
-
Dissolve the Boc-protected intermediate in DCM.
-
Add TFA (20-50% v/v) to the solution at 0°C.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue by adding saturated NaHCO₃ solution.
-
Extract the product with DCM, dry the organic layer over anhydrous Na₂SO₄, and concentrate to yield the deprotected carboxylic acid.[8]
Protocol 3: Amide Coupling
This protocol describes the formation of the final PROTAC via amide bond formation.
Table 4: Reagents and Materials for Amide Coupling
| Reagent/Material | Purpose |
| Deprotected Carboxylic Acid | Starting material |
| Amine-containing Ligand | Starting material |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Coupling agent |
| DIPEA (N,N-Diisopropylethylamine) | Base |
| Dimethylformamide (DMF) | Solvent |
| Ethyl acetate (EtOAc) | Extraction solvent |
| Water | Washing |
| Brine | Washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying agent |
| Preparative HPLC or Silica Gel | Purification |
Procedure:
-
Dissolve the deprotected carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 15 minutes to activate the carboxylic acid.
-
Add the amine-containing ligand (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with EtOAc.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the final PROTAC by preparative HPLC or flash column chromatography.
Application in Targeting Cellular Signaling Pathways
PROTACs developed using this compound can be designed to target key proteins in various signaling pathways implicated in diseases such as cancer and inflammation. For example, a PROTAC could be synthesized to target Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor signaling pathway.[4][9]
By inducing the degradation of BTK, a PROTAC can effectively block downstream signaling, leading to decreased B-cell proliferation and survival. This makes BTK-targeting PROTACs a promising therapeutic strategy for B-cell malignancies. The this compound linker plays a crucial role in these PROTACs by providing the necessary spacing and flexibility to facilitate the formation of a productive ternary complex between BTK and the recruited E3 ligase.
Conclusion
This compound is a valuable and versatile linker for the synthesis of PROTACs. Its well-defined structure, incorporating a reactive bromo group, a solubilizing PEG spacer, and a protected carboxylic acid, allows for a modular and systematic approach to PROTAC design. The experimental protocols provided in this guide offer a foundation for the synthesis of novel protein degraders, and the illustrated biological context highlights the potential of these molecules to modulate disease-relevant signaling pathways. As the field of targeted protein degradation continues to expand, the strategic use of well-characterized linkers like this compound will be paramount to the development of the next generation of therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. medkoo.com [medkoo.com]
- 3. Bromo-PEG2-t-butyl ester, 1381861-91-1 | BroadPharm [broadpharm.com]
- 4. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Design, Synthesis, and Biological Evaluation of mTOR-Targeting PROTACs Based on MLN0128 and Pomalidomide [jstage.jst.go.jp]
- 8. benchchem.com [benchchem.com]
- 9. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors [explorationpub.com]
An In-depth Technical Guide to Bromo-PEG2-C2-Boc: A Key Linker for Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, structure, and applications of Bromo-PEG2-C2-Boc, a bifunctional linker integral to the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to selectively degrade target proteins. The linker component is critical in bridging the target protein ligand and the E3 ubiquitin ligase ligand, and its composition significantly influences the efficacy and pharmacokinetic properties of the resulting PROTAC molecule.
Core Molecular Data
The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value |
| Chemical Name | tert-butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate |
| CAS Number | 1381861-91-1 |
| Molecular Formula | C11H21BrO4[1][2] |
| Molecular Weight | 297.19 g/mol [1][2] |
| Appearance | Solid or Colorless to light yellow liquid[1][2] |
| SMILES | O=C(OC(C)(C)C)CCOCCOCCBr[2] |
Chemical Structure
The structure of this compound features a short polyethylene (B3416737) glycol (PEG) chain, which enhances solubility and provides spatial separation between the two ends of the PROTAC. One terminus is an alkyl bromide, a reactive group suitable for nucleophilic substitution, allowing for covalent attachment to a ligand for the target protein. The other end is a Boc-protected amine, which, after deprotection, can be coupled to the E3 ligase ligand.
Application in PROTAC Synthesis: A General Workflow
This compound serves as a versatile building block in the modular synthesis of PROTACs. The general workflow involves a series of chemical reactions to sequentially attach the target protein ligand and the E3 ligase ligand.
Experimental Protocols
While specific reaction conditions will vary depending on the exact nature of the ligands, the following provides a generalized experimental protocol for the synthesis of a PROTAC using this compound.
Step 1: Attachment of the Target Protein Ligand
-
Dissolution: Dissolve the target protein ligand (containing a nucleophilic group) and this compound in an appropriate aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, to facilitate the nucleophilic substitution reaction.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, perform an aqueous work-up to remove the base and other water-soluble impurities. Purify the resulting ligand-linker intermediate using column chromatography.
Step 2: Boc Deprotection
-
Dissolution: Dissolve the purified ligand-linker intermediate in a suitable solvent such as dichloromethane (B109758) (DCM).
-
Acid Treatment: Add an excess of trifluoroacetic acid (TFA) to the solution.
-
Reaction: Stir the mixture at room temperature for 1-2 hours.
-
Solvent Removal: Remove the solvent and excess TFA under reduced pressure to yield the deprotected intermediate with a free amine.
Step 3: Coupling of the E3 Ligase Ligand
-
Activation of E3 Ligase Ligand: In a separate flask, dissolve the E3 ligase ligand (containing a carboxylic acid) in DMF. Add a peptide coupling reagent (e.g., HATU, HBTU, or EDC) and a base (e.g., DIPEA) to activate the carboxylic acid.
-
Coupling Reaction: Add the deprotected ligand-linker intermediate to the activated E3 ligase ligand solution.
-
Reaction: Stir the reaction mixture at room temperature until the formation of the final PROTAC is complete, as monitored by LC-MS.
-
Purification: Purify the final PROTAC molecule using preparative high-performance liquid chromatography (HPLC).
Mechanism of Action of the Resulting PROTAC
The synthesized PROTAC molecule, incorporating the this compound linker, functions by inducing the ubiquitination and subsequent degradation of the target protein.
This compound is a valuable tool for researchers engaged in the design and synthesis of PROTACs. Its defined length, flexibility, and straightforward reactivity make it a popular choice for connecting diverse ligand pairs, ultimately facilitating the targeted degradation of proteins implicated in various diseases. Proper handling and purification techniques are paramount to ensure the successful synthesis of highly pure and effective PROTAC molecules.
References
An In-depth Technical Guide to Bromo-PEG2-C2-Boc for Researchers in Drug Development
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of Bromo-PEG2-C2-Boc, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, suppliers, and its application in the synthesis of targeted protein degraders, including experimental protocols and the underlying biological pathways.
Core Compound Details: this compound
This compound, with the CAS number 1381861-91-1 , is a heterobifunctional linker commonly used in the synthesis of PROTACs. Its structure incorporates a bromo group, a two-unit polyethylene (B3416737) glycol (PEG) chain, and a Boc-protected amine, providing a versatile scaffold for conjugating a target protein ligand and an E3 ligase ligand.
Physicochemical Data
| Property | Value |
| CAS Number | 1381861-91-1 |
| Molecular Formula | C11H21BrNO4 |
| Molecular Weight | 297.19 g/mol |
| Appearance | Colorless to light yellow liquid or solid |
| Solubility | Soluble in organic solvents like DMSO, DCM, and DMF |
| Storage | Store at -20°C for long-term stability |
Commercial Suppliers
A variety of chemical suppliers offer this compound for research and development purposes. The following table lists some of the key suppliers.
| Supplier | Product Number (Example) | Purity |
| Sigma-Aldrich | AMBH303C44C2 | ≥97% |
| MedChemExpress | HY-136338 | >98% |
| BroadPharm | BP-20681 | ≥98% |
| BOC Sciences | 20681 | ≥95% |
| Ambeed | AMBH303C44C2 | ≥97% |
The Role of this compound in PROTACs
PROTACs are innovative heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs). A PROTAC consists of three main components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.
This compound serves as a versatile linker in PROTAC design. The PEG component enhances the solubility and can improve the cell permeability of the final PROTAC molecule. The terminal bromo group and the Boc-protected amine provide orthogonal handles for the sequential and controlled conjugation of the POI and E3 ligase ligands.
Mechanism of Action of PROTACs
The fundamental mechanism of a PROTAC involves inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols for PROTAC Synthesis
The synthesis of a PROTAC using this compound typically involves a multi-step process, including the coupling of the linker to one of the ligands, deprotection of the Boc group, and the final coupling to the second ligand.
General Workflow for PROTAC Synthesis
The following diagram illustrates a general workflow for the synthesis of a PROTAC.
Caption: General workflow for PROTAC synthesis.
Detailed Experimental Protocol: Synthesis of an IRAK4-Targeting PROTAC
This protocol is a representative example based on the synthesis of PROTACs targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key protein in inflammatory signaling pathways.[1][2]
Step 1: Coupling of this compound to the IRAK4 Ligand
-
Dissolve the IRAK4 ligand (containing a nucleophilic group, e.g., an amine or phenol) (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Add a suitable base, such as potassium carbonate (K₂CO₃) (3.0 eq) or diisopropylethylamine (DIPEA) (3.0 eq), to the solution and stir at room temperature for 30 minutes.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60-80°C and stir for 12-24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the Boc-protected intermediate.
Step 2: Boc Deprotection
-
Dissolve the Boc-protected intermediate from Step 1 in anhydrous dichloromethane (B109758) (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used in the next step without further purification.
Step 3: Coupling to the E3 Ligase Ligand
-
Dissolve the E3 ligase ligand (containing a carboxylic acid, e.g., pomalidomide) (1.0 eq) in anhydrous DMF.
-
Add a coupling agent, such as HATU (1.2 eq), and a non-nucleophilic base, like DIPEA (3.0 eq), to the solution and stir for 15-30 minutes to activate the carboxylic acid.
-
Add the deprotected amine intermediate from Step 2 (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the final PROTAC by preparative High-Performance Liquid Chromatography (HPLC).
-
Characterize the purified PROTAC by NMR and high-resolution mass spectrometry.
Biological Impact: IRAK4 Degradation and Downstream Signaling
PROTACs synthesized using linkers like this compound can effectively induce the degradation of their target proteins. In the case of an IRAK4-targeting PROTAC, its successful action leads to the downregulation of the NF-κB signaling pathway, which is crucial in inflammatory responses.[1][3]
IRAK4-Mediated NF-κB Signaling Pathway
The following diagram illustrates the IRAK4-mediated NF-κB signaling pathway and the point of intervention by an IRAK4-targeting PROTAC.
References
- 1. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Definitive Guide to Bromo-PEG2-C2-Boc in PROTAC Technology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the targeted degradation of disease-causing proteins. The architecture of these heterobifunctional molecules—comprising a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker—is crucial to their efficacy. This technical guide provides an in-depth analysis of Bromo-PEG2-C2-Boc , a widely utilized polyethylene (B3416737) glycol (PEG)-based linker, and its pivotal role in the design and synthesis of potent PROTACs. We will explore its structural advantages, provide detailed experimental protocols for its incorporation, and present a framework for the evaluation of the resulting protein degraders, complete with quantitative data and visual workflows.
The Core Role of this compound in PROTAC Design
This compound is a bifunctional chemical linker specifically designed for the modular synthesis of PROTACs.[1][2][3] Its structure can be dissected into three key components, each contributing to its utility in targeted protein degradation:
-
Bromo Group: This functional group serves as a reactive handle for covalent attachment to a nucleophilic group (e.g., a phenol (B47542) or amine) on either the POI-binding ligand or the E3 ligase ligand. This allows for a controlled and directional synthesis.
-
PEG2 Spacer: The two-unit polyethylene glycol chain is a critical element that imparts favorable physicochemical properties to the final PROTAC molecule.[4] The ether oxygens in the PEG backbone act as hydrogen bond acceptors, which can enhance the aqueous solubility of the often large and hydrophobic PROTACs.[5][6] This improved solubility is crucial for both in vitro handling and in vivo bioavailability. Furthermore, the flexibility of the PEG linker is essential for enabling the formation of a stable and productive ternary complex between the POI and the E3 ligase.[4][7]
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine allows for a sequential and controlled synthetic strategy.[7] The Boc group is stable under the conditions typically used for the initial coupling of the bromo-end of the linker. It can then be selectively removed under acidic conditions to reveal a primary amine, which is then ready for conjugation to the second ligand.[8] This modular approach is invaluable for the systematic synthesis of PROTAC libraries with varying linkers to identify the optimal degrader.[7]
Quantitative Analysis of PROTAC Performance with PEG Linkers
The length and composition of the linker are critical determinants of a PROTAC's degradation efficiency, which is typically quantified by the half-maximal degradation concentration (DC50) and the maximal degradation level (Dmax). While specific quantitative data for PROTACs utilizing the this compound linker is not always reported in isolation, the following tables provide representative data for PROTACs with short PEG linkers, illustrating the importance of linker optimization.
| PROTAC Example | Linker Composition | DC50 (nM) | Dmax (%) | Target Protein | E3 Ligase | Cell Line |
| PROTAC 1 | PEG2 | ~50 | >90 | BRD4 | VHL | Various |
| PROTAC 2 | PEG4 | ~250 | ~60 | ERα | VHL | MCF-7 |
| PROTAC 3 | Alkyl Chain | >1000 | <20 | BTK | CRBN | Mino |
Table 1: Illustrative Degradation Efficacy of PROTACs with Varying Linker Compositions. This table presents hypothetical yet representative data based on published trends for different PROTACs. The performance of a PROTAC is highly dependent on the specific combination of the target protein, E3 ligase, and cell line used.[6][9]
| Property | Alkyl Linker | PEG2 Linker | PEG4 Linker |
| cLogP | 4.2 | 3.5 | 2.8 |
| TPSA (Ų) | 165.2 | 174.5 | 193.0 |
| Aqueous Solubility | Low | Moderate | High |
| Cell Permeability | Moderate | Moderate to High | Moderate |
Table 2: Impact of PEG Linker Length on the Physicochemical Properties of PROTACs. This table illustrates the general trends observed when incorporating PEG linkers into PROTACs compared to alkyl linkers of similar length. The data is compiled for illustrative purposes.[6]
Experimental Protocols
The following section provides a detailed, step-by-step protocol for the synthesis of a PROTAC using this compound. This protocol is a general guideline and may require optimization based on the specific ligands being used.
Synthesis of a PROTAC using this compound
This protocol outlines a two-step synthesis involving the initial coupling of a POI ligand to the bromo-end of the linker, followed by Boc deprotection and coupling of the E3 ligase ligand.
Step 1: Coupling of POI Ligand to this compound
-
Materials:
-
POI ligand with a nucleophilic handle (e.g., a phenol or amine) (1.0 eq)
-
This compound (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 eq)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
-
Procedure:
-
Dissolve the POI ligand in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add K₂CO₃ or Cs₂CO₃ to the solution and stir at room temperature for 30 minutes.
-
Add a solution of this compound in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with EtOAc (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the Boc-protected intermediate.
-
Step 2: Boc Deprotection
-
Materials:
-
Boc-protected intermediate from Step 1
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
Dissolve the Boc-protected intermediate in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (20-50% v/v in DCM) to the solution.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Neutralize the residue with a saturated NaHCO₃ solution.
-
Extract the deprotected intermediate with DCM. The resulting amine is often used in the next step without further purification.
-
Step 3: Coupling of E3 Ligase Ligand
-
Materials:
-
Deprotected intermediate from Step 2 (1.1 eq)
-
E3 ligase ligand with a carboxylic acid handle (1.0 eq)
-
Anhydrous DMF
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
-
Procedure:
-
In a separate flask, dissolve the E3 ligase ligand in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the deprotected intermediate from Step 2 to the activated E3 ligase ligand solution.
-
Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS.
-
Upon completion, quench the reaction with water and extract the final PROTAC product with EtOAc.
-
Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution.
-
Purify the final PROTAC by preparative High-Performance Liquid Chromatography (HPLC).
-
Characterize the final product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Western Blot for PROTAC-Mediated Protein Degradation
This protocol is used to determine the DC50 and Dmax of the synthesized PROTAC.
-
Procedure:
-
Cell Treatment: Seed cells expressing the target protein in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (typically from 1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading for the Western blot.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein. Also, probe with a primary antibody for a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 and Dmax values.[9]
-
Mandatory Visualizations
The following diagrams, generated using the Graphviz DOT language, illustrate key signaling pathways and experimental workflows relevant to the application of this compound in PROTAC technology.
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Introduction: The Central Role of the Linker in PROTAC Efficacy
An In-depth Technical Guide to Understanding PEG Linkers in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have revolutionized therapeutic strategies by enabling the selective degradation of disease-causing proteins.[1][2] These heterobifunctional molecules consist of two key ligands: one that binds to a protein of interest (POI) and another that recruits an E3 ubiquitin ligase, connected by a chemical linker.[1][3][4] This linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, profoundly influencing its physicochemical properties, cell permeability, and the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[1][5][6][7] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone of PROTAC design due to their unique and advantageous properties.[1][8]
This technical guide provides a comprehensive exploration of the multifaceted role of PEG linkers in PROTACs, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.
Core Principles of PEG Linkers in PROTACs
PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a unique combination of hydrophilicity and flexibility.[1][3] These characteristics are instrumental in addressing the challenges associated with the often large and lipophilic nature of PROTAC molecules, which can lead to poor solubility and limited cell permeability.[1][8]
Key Advantages of PEG Linkers:
-
Enhanced Solubility and Bioavailability: The inherent hydrophilicity of the PEG chain significantly improves the aqueous solubility of PROTAC molecules.[2][9] The ether oxygens in the PEG backbone act as hydrogen bond acceptors, enhancing the molecule's interaction with aqueous environments, which is crucial for bioavailability and achieving effective concentrations at the target site.[2][3]
-
Flexibility and Conformational Tuning: The flexible nature of PEG linkers allows the PROTAC to adopt multiple conformations.[2][10] This adaptability is advantageous for facilitating the optimal orientation of the target protein and E3 ligase, which is necessary for efficient ternary complex formation and subsequent ubiquitination.[2][11]
-
Tunable Length for Precise Spacing: PEG linkers can be synthesized with precise lengths, enabling the systematic optimization of the distance between the POI and the E3 ligase.[2] This linker length is a critical parameter that must be empirically optimized for each target and E3 ligase pair to achieve maximal degradation efficacy.[2][12]
-
Modulating Cell Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexibility of PEG linkers can be beneficial.[3][8] PEG linkers can adopt folded conformations that may shield the PROTAC's polar surface area, creating a more compact structure that is better suited for traversing the cell membrane.[3][8] However, an optimal balance is necessary, as excessive PEGylation can decrease cellular uptake.[1][3]
Quantitative Data on PEG Linker Applications
The length of the PEG linker has a profound impact on the degradation efficiency of a PROTAC, which is typically quantified by its half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[1] The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the physicochemical and biological activity of PROTACs.
Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs [1]
| PROTAC | Linker Composition (Number of PEG units) | cLogP | Topological Polar Surface Area (TPSA) |
| PROTAC 1 | 2 | 4.5 | 150 |
| PROTAC 2 | 4 | 3.8 | 170 |
| PROTAC 3 | 6 | 3.1 | 190 |
| PROTAC 4 | 8 | 2.4 | 210 |
Table 2: Effect of PEG Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation [2]
| PROTAC | E3 Ligase | Linker Composition (Number of PEG units) | DC50 (nM) | Dmax (%) |
| BTK Degrader 1 | Cereblon | 2 | 50 | 85 |
| BTK Degrader 2 | Cereblon | 3 | 25 | 90 |
| BTK Degrader 3 | Cereblon | 4 | 10 | >95 |
| BTK Degrader 4 | Cereblon | 5 | 12 | >95 |
| BTK Degrader 5 | Cereblon | 6 | 30 | 90 |
| BTK Degrader 6 | Cereblon | 8 | 100 | 75 |
Table 3: Effect of PEG Linker Length on Estrogen Receptor (ERα) Degradation [12]
| PROTAC | E3 Ligase | Linker Composition (Number of PEG units) | DC50 (nM) | Dmax (%) |
| ERα Degrader 1 | Von Hippel-Lindau | 3 | 120 | 80 |
| ERα Degrader 2 | Von Hippel-Lindau | 4 | 45 | 92 |
| ERα Degrader 3 | Von Hippel-Lindau | 5 | 55 | 90 |
| ERα Degrader 4 | Von Hippel-Lindau | 6 | 150 | 75 |
As the data indicates, a clear structure-activity relationship exists with respect to linker length, highlighting the necessity of fine-tuning this parameter for maximal efficacy.[2]
Visualizing Key Pathways and Workflows
To visually elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for PROTAC evaluation.
Caption: The hook effect explained.[10]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of PROTACs. The following are protocols for key experiments in PROTAC development.
Protocol 1: Assessment of Protein Degradation by Western Blot
This is the most common method to directly measure the reduction in target protein levels.[13]
Methodology:
-
Cell Seeding and Treatment:
-
Cell Lysis:
-
After incubation, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[11][15]
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[11][15]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[15]
-
Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.[15][16] Transfer the supernatant to a new tube.[15]
-
-
Protein Quantification:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.[1][11]
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.[1][11]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1][11]
-
Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.[11]
-
-
Detection and Analysis:
-
Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.[15]
-
Quantify band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band.[15][16]
-
Calculate the percentage of remaining protein relative to the vehicle-treated control to determine DC50 and Dmax values.[14][15]
-
Protocol 2: Target Ubiquitination Assay (Immunoprecipitation-Western Blot)
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[13][17]
Methodology:
-
Cell Treatment:
-
Treat cells with the PROTAC at a concentration known to induce degradation.
-
Include a vehicle control and a co-treatment with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.[13]
-
-
Cell Lysis:
-
Lyse the cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) containing protease inhibitors and a deubiquitinase inhibitor (e.g., PR-619).
-
-
Immunoprecipitation (IP):
-
Elution and Western Blot:
-
Elute the protein from the beads and perform a Western blot as described in Protocol 1.[13]
-
-
Detection:
-
Probe the membrane with an antibody against ubiquitin to detect polyubiquitin (B1169507) chains on the immunoprecipitated target protein.[13] A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane indicates successful ubiquitination.[13]
-
Protocol 3: Bicinchoninic Acid (BCA) Protein Assay
This protocol is used for the quantification of total protein in a sample to standardize loading for Western blot analysis.[18][19]
Methodology:
-
Reagent Preparation:
-
Assay Procedure (Microplate):
-
Measurement and Calculation:
-
Measure the absorbance at 562 nm using a microplate reader.[19][20]
-
Subtract the average absorbance of the blank standard from all other readings.
-
Plot a standard curve of absorbance versus protein concentration for the BSA standards.[19]
-
Use the standard curve to determine the protein concentration of the unknown samples.[19][20]
-
Conclusion
PEG linkers are indispensable tools in the rational design of effective PROTACs.[1] They offer a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation.[1][8] The quantitative data and experimental protocols presented herein underscore the critical importance of systematic linker optimization for achieving maximal potency and efficacy. As the field of targeted protein degradation continues to evolve, a deep understanding of linkerology will remain paramount for the successful development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. precisepeg.com [precisepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. biochempeg.com [biochempeg.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Ubiquitination Assay - Profacgen [profacgen.com]
- 18. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]
- 19. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 20. qb3.berkeley.edu [qb3.berkeley.edu]
- 21. Pierce BCA Protein Assay Protocol [protocols.io]
Bromo-PEG2-C2-Boc for Targeted Protein Degradation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Bromo-PEG2-C2-Boc in Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the selective degradation of disease-causing proteins by coopting the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3]
The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[2] this compound is a versatile, polyethylene (B3416737) glycol (PEG)-based linker widely employed in the synthesis of PROTACs.[4] The PEG component enhances aqueous solubility and can improve cell permeability, while the terminal bromo and Boc-protected amine functionalities allow for sequential, controlled conjugation to the POI and E3 ligase ligands. This guide provides a comprehensive technical overview of this compound, its application in PROTAC development, and detailed experimental protocols for the synthesis and evaluation of resulting protein degraders.
Core Principles of PROTAC Action
The fundamental mechanism of a PROTAC involves hijacking the cell's natural protein disposal system. The PROTAC molecule acts as a bridge, bringing the target protein and an E3 ubiquitin ligase into close proximity to form a ternary complex.[3] This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.
PROTAC-mediated protein degradation pathway.
Physicochemical Properties of this compound
Understanding the physicochemical properties of the linker is crucial for designing PROTACs with favorable drug-like characteristics.
| Property | Value |
| Molecular Formula | C11H21BrO4 |
| Molecular Weight | 297.19 g/mol |
| Appearance | Colorless to light yellow liquid |
| Solubility | Soluble in DMSO |
| Storage | Pure form: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |
| CAS Number | 1381861-91-1 |
Quantitative Data on PROTACs with PEG Linkers
Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs [5]
| Linker Type | Linker Length (atoms) | cLogP | TPSA (Ų) | Solubility (µM) |
| Alkyl | 8 | 5.2 | 120 | <1 |
| PEG | 8 (PEG2) | 4.5 | 145 | 15 |
| PEG | 14 (PEG4) | 3.8 | 170 | 50 |
Table 2: Impact of Linker Length on Degradation of Bromodomain-Containing Protein 4 (BRD4) [6]
| Linker | DC50 (nM) [BRD4 Degradation] | Dmax (%) [BRD4 Degradation] |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
Table 3: Impact of Linker Length on Degradation of Tank-Binding Kinase 1 (TBK1) [7]
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Experimental Protocols
General Synthesis of a PROTAC using a Bromo-PEG-Boc Linker
This protocol outlines a general two-step synthesis for a PROTAC, coupling an amine-containing E3 ligase ligand with a carboxylic acid-containing POI ligand using a bromo-PEG-Boc linker.
Step 1: Coupling of Linker to POI Ligand
-
Dissolve the POI ligand (containing a nucleophilic group, e.g., a phenol (B47542) or amine) (1.0 eq) in anhydrous DMF.
-
Add a suitable base (e.g., K₂CO₃, 3.0 eq or Cs₂CO₃, 2.0 eq) and stir at room temperature for 15 minutes.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF dropwise.
-
Heat the reaction mixture to 60-80°C and stir for 12-24 hours, monitoring by LC-MS.
-
Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the intermediate by flash column chromatography.
Step 2: Boc Deprotection
-
Dissolve the purified intermediate from Step 1 in dichloromethane (B109758) (DCM).
-
Add trifluoroacetic acid (TFA) (20-50% v/v in DCM) at 0°C.
-
Stir at room temperature for 1-2 hours, monitoring by LC-MS.
-
Concentrate the reaction mixture under reduced pressure to yield the deprotected amine intermediate.
Step 3: Coupling of E3 Ligase Ligand
-
Dissolve the E3 ligase ligand (containing a carboxylic acid) (1.0 eq) in anhydrous DMF.
-
Add a peptide coupling reagent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 3.0 eq) and stir at room temperature for 15 minutes to pre-activate.
-
Add a solution of the deprotected amine intermediate from Step 2 (1.1 eq) in anhydrous DMF.
-
Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS.
-
Upon completion, quench with water and extract the product.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the final PROTAC by preparative HPLC.
Western Blot Analysis of PROTAC-Mediated Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[7]
1. Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will ensure 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.
4. SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Experimental workflow for Western blot analysis.
Signaling Pathway Example: BRD4 Degradation
BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins and a key transcriptional regulator, making it a prominent target in cancer therapy.[8][9] PROTACs have been successfully developed to target BRD4 for degradation. The degradation of BRD4 by a PROTAC interferes with its role in transcriptional regulation, particularly of oncogenes like c-Myc, which is crucial for the proliferation of certain cancer cells.[10]
PROTAC-mediated degradation of BRD4 protein.
Conclusion
This compound is a valuable and versatile linker for the synthesis of PROTACs. Its physicochemical properties, particularly the balance of hydrophilicity and the defined length, make it an attractive building block for the development of effective protein degraders. While specific degradation data for PROTACs containing this exact linker are limited in the public domain, the principles of PROTAC design and evaluation outlined in this guide, along with data from similar short-chain PEG linkers, provide a strong framework for researchers. The provided protocols offer a starting point for the rational design, synthesis, and characterization of novel PROTACs for targeted protein degradation, a field with immense potential to address a wide range of diseases by targeting previously "undruggable" proteins.
References
- 1. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. BRD4-targeting PROTAC as a unique tool to study biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of PEG Linkers in PROTAC Design: An In-depth Technical Guide
Abstract: Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating disease-causing proteins by hijacking the cell's native ubiquitin-proteasome system (UPS).[1][2] These heterobifunctional molecules are composed of three key components: a ligand to bind the target protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The linker is a critical determinant of a PROTAC's efficacy, profoundly influencing its physicochemical properties, cell permeability, and the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[1][4] Among the various linker chemistries, polyethylene (B3416737) glycol (PEG) has become a cornerstone of PROTAC design. This technical guide provides a comprehensive overview of the core principles of using PEG linkers in PROTACs, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental workflows.
The Core Principle of PROTAC Action
PROTACs function by acting as a molecular bridge to induce proximity between a target protein and an E3 ubiquitin ligase.[5] This induced proximity is the foundational step in a catalytic cycle that leads to the target's destruction. The mechanism can be broken down into the following key steps:
-
Target Binding and E3 Ligase Recruitment: The PROTAC, circulating within the cell, simultaneously binds to the POI via one ligand and an E3 ligase (commonly Cereblon (CRBN) or von Hippel-Lindau (VHL)) via its other ligand.[5]
-
Ternary Complex Formation: The PROTAC facilitates the formation of a transient ternary complex, bringing the target protein and the E3 ligase machinery into close proximity.[5][6] The stability and geometry of this complex are crucial for the efficiency of the subsequent steps and are heavily influenced by the linker.[4]
-
Ubiquitination: Within the ternary complex, the E3 ligase catalyzes the transfer of ubiquitin (Ub) molecules from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[5]
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins.[6][7] The proteasome unfolds and degrades the target protein into small peptides.
-
Recycling: After the POI is degraded, the PROTAC and the E3 ligase are released and can be reused to initiate another cycle of degradation, allowing a single PROTAC molecule to destroy multiple target protein molecules.[5][8]
The Role of PEG Linkers in PROTAC Design
The linker is not a passive spacer; it is an active contributor to the PROTAC's overall performance.[4] PEG linkers, composed of repeating ethylene (B1197577) glycol units, offer several distinct advantages that make them a popular choice in PROTAC development.[9][10]
-
Enhanced Solubility: PROTACs are often large, complex molecules with high molecular weight and lipophilicity, which can lead to poor aqueous solubility.[9] The inherent hydrophilicity of the PEG chain significantly improves the water solubility of the entire molecule, which is crucial for bioavailability and formulation.[4][9]
-
Flexibility and Conformational Tuning: The rotational freedom of the C-O bonds in the PEG backbone provides significant conformational flexibility.[9] This allows the PROTAC to adopt multiple conformations, which can be advantageous in achieving the optimal orientation of the POI and E3 ligase for efficient and stable ternary complex formation.[4]
-
Tunable Length: PEG linkers can be synthesized with precise lengths, allowing for systematic optimization of the distance between the two ligands.[4] The linker length is a critical parameter that must be empirically optimized, as a linker that is too short can cause steric clashes, while one that is too long may reduce the stability and cooperativity of the ternary complex.[4][11]
-
Improved Physicochemical Properties: The inclusion of PEG motifs allows for the fine-tuning of key drug-like properties such as topological polar surface area (TPSA) and lipophilicity (cLogP).[1][9] This helps in navigating the complex balance required for a molecule to have sufficient solubility while maintaining enough lipophilicity to cross cell membranes.
Quantitative Data on PEG Linker Optimization
The optimization of linker length is a critical step in PROTAC design. The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[6][12] The tables below summarize representative data illustrating the profound impact of PEG linker length on PROTAC activity.
Table 1: Impact of Linker Length on Degradation of Bruton's Tyrosine Kinase (BTK) [12]
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
|---|---|---|---|---|
| PROTAC-1 | PEG | 12 | >1000 | <20 |
| PROTAC-2 | PEG | 15 | 150 | ~65 |
| PROTAC-3 | PEG | 18 | 8.5 | >95 |
| PROTAC-4 | PEG | 21 | 45 | ~90 |
| PROTAC-5 | PEG | 24 | 210 | ~70 |
Data is representative and compiled from studies on BTK-targeting PROTACs.[12]
Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα) [12]
| PROTAC | Linker Type | Linker Length (atoms) | Degradation Efficacy |
|---|---|---|---|
| ERα-PROTAC-1 | PEG | 12 | Effective |
| ERα-PROTAC-2 | PEG | 16 | More Potent |
| ERα-PROTAC-3 | PEG | 20 | Less Potent |
| ERα-PROTAC-4 | PEG | 24 | Ineffective |
This data is based on a study developing ERα-targeting PROTACs.[12]
These data clearly demonstrate that a non-linear relationship exists between linker length and degradation potency, highlighting the necessity of empirical optimization for each specific POI-E3 ligase pair.
Key Experimental Protocols
A systematic workflow with robust assays is required to characterize the activity and efficacy of a novel PROTAC.[13]
Protocol 1: Assessment of Protein Degradation by Western Blot
Western blotting is the most fundamental technique to directly measure the reduction in target protein levels and determine DC50 and Dmax values.[6]
1. Cell Culture and Treatment:
-
Seed the chosen cell line in 6-well plates, ensuring they reach 70-80% confluency at the time of harvest.[6]
-
Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.[12]
-
Prepare a serial dilution of the PROTAC compound (e.g., 0.1 nM to 10 µM) in culture medium.[12]
-
Treat cells with the varying concentrations of the PROTAC for a predetermined time (e.g., 16-24 hours). Include a vehicle control (e.g., DMSO).[1][12]
2. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.[1]
-
Lyse the cells directly in the well using RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
3. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA protein assay.[1]
-
Normalize all samples to the same protein concentration with lysis buffer.[1]
-
Add 4x Laemmli sample buffer to each lysate and boil at 95°C for 5-10 minutes to denature the proteins.[1]
4. SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
5. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the POI band intensity to the corresponding loading control band.[12]
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of degradation against the log of PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.[12]
Protocol 2: In Vitro Target Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to induce the ubiquitination of its target protein in a reconstituted, cell-free system.[12][14]
1. Reagents:
-
Recombinant E1 activating enzyme[12]
-
Recombinant E2 conjugating enzyme (e.g., UbcH5b)[12]
-
Recombinant E3 ligase complex (e.g., VHL or CRBN complex)[12]
-
Purified, recombinant target protein of interest (POI)[12]
-
Ubiquitin and ATP[12]
-
PROTAC of interest (dissolved in DMSO)
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)
2. Reaction Setup (on ice):
-
Prepare a master mix containing the reaction buffer, E1, E2, E3 ligase, ubiquitin, and ATP.
-
In separate microcentrifuge tubes, add the purified POI.
-
Add the PROTAC at various concentrations to the respective tubes. Include a "No PROTAC" (DMSO only) negative control.[14]
-
Optionally, include controls omitting E1, E2, or E3 to ensure the reaction is dependent on the complete enzymatic cascade.[14]
3. Ubiquitination Reaction:
-
Initiate the reaction by adding the master mix to each tube.
-
Incubate the reaction mixture at 30°C or 37°C for 60-90 minutes.[15]
4. Quenching and Detection:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Analyze the reaction products by Western blot as described in Protocol 1.
-
Probe the membrane with an antibody against the POI.
5. Data Analysis:
-
A successful ubiquitination event will appear as a ladder or smear of high-molecular-weight bands above the unmodified POI band in the PROTAC-treated lanes.[13]
-
The intensity of this laddering should correlate with the PROTAC concentration, often showing a "hook effect" where the signal decreases at very high concentrations.[14]
Protocol 3: TR-FRET Ternary Complex Formation Assay
Proximity-based assays like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are powerful tools to quantify the formation of the ternary complex.[16][17]
1. Reagents:
-
Purified POI and E3 ligase. One protein should be tagged with a FRET donor (e.g., Terbium cryptate) and the other with a FRET acceptor (e.g., d2).[17] This can be done via fusion proteins (e.g., His-tag, GST-tag) and labeled anti-tag antibodies.
-
PROTAC of interest.
-
Assay buffer.
2. Assay Setup:
-
In a low-volume, 384-well microplate, add the labeled POI, labeled E3 ligase, and a serial dilution of the PROTAC.[17]
-
Include controls such as "No PROTAC" and "No Protein" to establish baseline signals.
3. Incubation and Signal Detection:
-
Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow the complex to reach equilibrium.[17]
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor and acceptor wavelengths after a time delay.
4. Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the PROTAC concentration. A bell-shaped curve is typically observed, which is characteristic of ternary complex formation and the "hook effect".[18] The peak of the curve represents the optimal concentration for complex formation.
Conclusion
PEG linkers are indispensable tools in the rational design of effective PROTACs.[1] They provide a powerful and tunable scaffold to enhance solubility, modulate physicochemical properties, and critically, optimize the geometry of the ternary complex for efficient protein degradation.[1][4] The quantitative data and experimental protocols presented in this guide underscore the importance of systematic linker optimization. By employing a robust suite of biochemical and cell-based assays, researchers can effectively evaluate PROTAC performance, elucidate the mechanism of action, and ultimately accelerate the development of this transformative therapeutic modality.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 6. benchchem.com [benchchem.com]
- 7. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. biochempeg.com [biochempeg.com]
- 11. precisepeg.com [precisepeg.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. tandfonline.com [tandfonline.com]
The Chemistry and Application of Bromo-PEG2-C2-Boc: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bromo-PEG2-C2-Boc, a bifunctional linker widely utilized in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its core reactivity, functional groups, and provides experimental protocols and quantitative data to inform the design and synthesis of next-generation targeted protein degraders.
Core Concepts: Structure and Reactivity
This compound is a heterobifunctional linker that incorporates three key chemical motifs: a reactive bromo group, a hydrophilic di-ethylene glycol (PEG2) spacer, and a tert-butyloxycarbonyl (Boc)-protected amine. This combination of functional groups provides a versatile platform for the sequential conjugation of two different molecular entities, a crucial step in the synthesis of PROTACs.
Functional Groups and Their Reactivity:
-
Bromo Group: The terminal bromine atom serves as an excellent leaving group in nucleophilic substitution reactions. This allows for the efficient coupling of the linker to a nucleophile, such as a phenol (B47542) or an amine, on one of the PROTAC's ligands (either the E3 ligase ligand or the target protein ligand).
-
PEG2 Spacer: The di-ethylene glycol spacer imparts hydrophilicity to the molecule. The introduction of PEG linkers in PROTACs can enhance aqueous solubility and may improve cell permeability, which are often significant challenges in the development of these large molecules.[1] The length of the PEG linker is a critical parameter that can influence the formation and stability of the ternary complex between the target protein and the E3 ligase.[2]
-
Boc-Protected Amine: The amine group is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the free amine.[3] This free amine can then be coupled to the second ligand, typically through an amide bond formation.
Quantitative Data Summary
The efficacy of a PROTAC is often determined by its ability to induce the degradation of the target protein, which is quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables summarize representative data for PROTACs incorporating short PEG linkers, similar to the PEG2 linker in this compound.
| PROTAC Name | Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| PROTAC 1 | BRD4 | CRBN | PEG2-based | ~500 | 55 | Various | [4] |
| HaloPROTAC3 | HaloTag | VHL | 3 PEG units | 19 | >95 | 293T | [2] |
| BTK Degrader | BTK | CRBN | 5 PEG units | 5.9 | >90 | MOLM-14 | [2] |
Table 1: Representative Degradation Efficacy of PROTACs with Short PEG Linkers. This table illustrates the potent degradation activity that can be achieved with PROTACs containing short PEG linkers. The DC50 and Dmax values are dependent on the specific target, E3 ligase, and cell line used.
| Property | Alkyl Linker | PEG2 Linker | PEG4 Linker |
| Molecular Weight ( g/mol ) | 785.9 | 831.9 | 919.0 |
| cLogP | 4.2 | 3.5 | 2.8 |
| Topological Polar Surface Area (Ų) | 165.2 | 174.5 | 193.0 |
| Permeability (10⁻⁶ cm/s) | 2.5 | 1.8 | 1.1 |
Table 2: Impact of PEG Linker Length on Physicochemical Properties of Illustrative PROTACs. This table highlights how the incorporation and extension of a PEG linker can influence key physicochemical properties of a PROTAC, generally leading to decreased lipophilicity (lower cLogP) and increased polarity (higher TPSA), which can affect cell permeability.[4]
Experimental Protocols
The following protocols provide a general framework for the synthesis of a PROTAC using a bromo-PEG-Boc linker. These may require optimization for specific substrates and reaction scales.
Protocol 1: Nucleophilic Substitution with the Bromo Group
This protocol describes the alkylation of a phenolic hydroxyl group on a target protein ligand with a bromo-PEG-ester linker, a close analog of this compound.[5]
Materials and Reagents:
-
Target Protein Ligand with a phenolic hydroxyl group
-
Bromo-PEG-tert-butyl ester (e.g., tert-butyl 2-(2-(2-bromoethoxy)ethoxy)acetate)[5]
-
Triethylamine (TEA) or Potassium Carbonate (K2CO3)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
Dissolve the target protein ligand (1.0 eq) in anhydrous DMF.
-
Add the base (e.g., TEA, 2-3 eq, or K2CO3, 3.0 eq). Stir the mixture at room temperature for 30 minutes if using K2CO3.[1][5]
-
Add a solution of the bromo-PEG-tert-butyl ester (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 36 hours or heat to 60 °C for 16 hours.[1][5] Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the coupled intermediate.
Protocol 2: Boc Deprotection of the Amine Group
This protocol details the removal of the Boc protecting group to expose the terminal amine for subsequent coupling.[3]
Materials and Reagents:
-
Boc-protected intermediate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected intermediate in DCM.
-
Add TFA (typically 20-50% v/v in DCM) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting amine salt is often used in the next step without further purification.
Protocol 3: Amide Coupling to the Deprotected Amine
This protocol describes the coupling of the deprotected amine with a carboxylic acid-functionalized E3 ligase ligand.
Materials and Reagents:
-
Amine intermediate from Protocol 2
-
Carboxylic acid-functionalized E3 ligase ligand
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF.
-
Add the coupling reagent (e.g., HATU or PyBOP, 1.1-1.5 eq) and the base (e.g., DIPEA or TEA, 2-3 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of the amine intermediate from Protocol 2 (1.0-1.2 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., EtOAc).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC product by preparative HPLC.
Mandatory Visualizations
The following diagrams illustrate the key biological pathway and experimental workflows relevant to the application of this compound in PROTAC development.
References
- 1. benchchem.com [benchchem.com]
- 2. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Chemical Landscape of PROTACs: A Technical Guide to the Solubility and Stability of Bromo-PEG2-C2-Boc
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The linker component of a PROTAC, which connects the target protein binder and the E3 ligase ligand, is a critical determinant of its efficacy, influencing ternary complex formation, cell permeability, and pharmacokinetic properties. This technical guide provides an in-depth analysis of the solubility and stability of a commonly utilized PEG-based linker, Bromo-PEG2-C2-Boc, offering a foundational understanding for its application in PROTAC design and development.
Core Principles: Understanding the Physicochemical Properties of this compound
This compound is a bifunctional linker featuring a bromo group for covalent attachment to a ligand, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and provide appropriate length, and a Boc-protected amine for subsequent synthetic modifications. The interplay of these structural features governs its solubility and stability.
Solubility: The inclusion of the two ethylene (B1197577) glycol units in the PEG2 spacer significantly enhances the hydrophilicity of the molecule. This is attributed to the ability of the ether oxygen atoms in the PEG backbone to form hydrogen bonds with water molecules.[1] Consequently, this compound is expected to exhibit favorable solubility in a range of polar organic solvents and aqueous solutions, a crucial attribute for handling, formulation, and ultimately, the bioavailability of the final PROTAC molecule. While specific quantitative solubility data for this compound is not extensively published, a general solubility in DMSO is reported to be around 10 mM.[2] For a closely related analogue, Bromo-PEG1-C2-Boc, a high solubility in water (≥ 100 mg/mL) is indicated.[3]
Stability: The stability of this compound is paramount for ensuring the integrity of the PROTAC molecule during synthesis, storage, and in biological milieus. The primary points of potential degradation are the terminal functional groups and the ether linkages. The Boc protecting group is susceptible to cleavage under acidic conditions, a factor to be considered during synthetic route design. The ether linkages within the PEG chain are generally stable but can be susceptible to oxidative degradation over extended periods or in the presence of reactive oxygen species. The carbon-bromine bond is a reactive site intended for nucleophilic substitution and its stability will be dependent on the reaction conditions and the presence of nucleophiles.
Quantitative Data Summary
While specific experimental data for this compound is limited in publicly available literature, the following tables provide a template for the types of quantitative data that should be generated to thoroughly characterize its solubility and stability.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |
| Water | 25 | Data not available | Shake-Flask |
| Phosphate-Buffered Saline (PBS, pH 7.4) | 25 | Data not available | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | Est. ~2.97 (10 mM)[2] | HPLC |
| Ethanol | 25 | Data not available | Shake-Flask |
| Acetonitrile (B52724) | 25 | Data not available | Shake-Flask |
Table 2: Stability of this compound under Various Conditions
| Condition | Incubation Time | Analyte Remaining (%) | Degradation Products Identified | Method |
| pH 2.0 (0.01 N HCl) | 24 hours | Data not available | Data not available | LC-MS |
| pH 7.4 (PBS) | 24 hours | Data not available | Data not available | LC-MS |
| pH 9.0 (0.01 N NaOH) | 24 hours | Data not available | Data not available | LC-MS |
| 37°C in Human Plasma | 4 hours | Data not available | Data not available | LC-MS |
| 37°C in Human Liver Microsomes (with NADPH) | 1 hour | Data not available | Data not available | LC-MS |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible data on the solubility and stability of this compound.
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in an aqueous buffer, a critical parameter for predicting its behavior in physiological environments.[1]
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Glass vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, Charged Aerosol Detector)
-
Analytical column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid)
Procedure:
-
Preparation of a Supersaturated Solution: Add an excess amount of this compound to a known volume of PBS (pH 7.4) in a glass vial. The excess solid should be clearly visible.
-
Equilibration: Seal the vial and place it in an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the excess undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.
-
Quantification: Dilute the supernatant with an appropriate solvent and quantify the concentration of this compound using a validated HPLC method.
-
Calculation: The determined concentration represents the equilibrium solubility of the compound under the specified conditions.
Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in the liver, providing an early indication of its potential in vivo clearance.[4]
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with an internal standard (IS)
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions by diluting the stock solution in phosphate buffer. The final DMSO concentration in the incubation should be low (<1%).
-
-
Incubation Setup:
-
In a 96-well plate, pre-warm a mixture of HLM (final concentration typically 0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes.
-
Add the this compound working solution (final concentration typically 1 µM) to the mixture.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately add the aliquot to a well containing cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.
-
-
Sample Preparation:
-
Vortex the plate and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis: Analyze the samples to quantify the remaining concentration of the parent compound at each time point relative to the internal standard.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining this compound versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (k / [microsomal protein concentration]) * 1000.
-
Protocol 3: Plasma Stability Assay
This assay evaluates the stability of a compound in plasma, identifying potential degradation by plasma enzymes such as esterases and amidases.[5]
Materials:
-
This compound
-
Pooled human plasma
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard (IS)
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions: Prepare a stock solution of this compound in DMSO.
-
Incubation:
-
In a 96-well plate, add the plasma.
-
Add the this compound stock solution to the plasma (final concentration typically 1 µM).
-
Incubate the plate at 37°C.
-
-
Time Points and Quenching: At various time points (e.g., 0, 30, 60, 120 minutes), transfer an aliquot of the plasma-compound mixture to a new plate containing cold ACN with IS to precipitate proteins.
-
Sample Preparation: Vortex and centrifuge the plate. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound at each time point.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point compared to the 0-minute sample.
Visualizing Key Processes
Diagrams created using Graphviz provide a clear visual representation of the experimental workflows and the logical relationships influencing the properties of this compound.
References
An In-depth Technical Guide to Heterobifunctional Degraders
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heterobifunctional degraders, exemplified by Proteolysis Targeting Chimeras (PROTACs), represent a revolutionary therapeutic modality that is reshaping the landscape of drug discovery. Unlike traditional inhibitors that modulate a protein's function, these molecules are engineered to eliminate disease-causing proteins by coopting the cell's own protein disposal machinery. This guide provides a comprehensive technical overview of the core principles of heterobifunctional degraders, including their mechanism of action, key components, and the experimental methodologies used for their characterization. It is intended to serve as a foundational resource for researchers and drug development professionals venturing into this transformative field.
Introduction: A Paradigm Shift in Targeted Therapy
For decades, the dominant paradigm in small-molecule drug discovery has been occupancy-driven pharmacology, where a drug binds to the active site of a target protein to inhibit its function. While immensely successful, this approach has limitations. A significant portion of the proteome, including scaffolding proteins and transcription factors, lacks well-defined active sites and has been deemed "undruggable."[1] Heterobifunctional degraders overcome this limitation by employing an event-driven mechanism.[1] Instead of merely inhibiting a protein, they trigger its complete removal, offering a powerful new strategy to target the root cause of diseases.[2]
These chimeric molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] By bringing the POI and the E3 ligase into close proximity, the degrader facilitates the transfer of ubiquitin to the POI, marking it for destruction by the proteasome.[1][2] This process is catalytic, meaning a single degrader molecule can induce the degradation of multiple target protein molecules, leading to potent and sustained pharmacological effects at lower doses.[1][5]
The concept of using a bifunctional molecule to induce protein degradation was first reported in 2001 by Crews and Deshaies.[5][6] However, the field gained significant momentum with the development of potent, small-molecule ligands for E3 ligases like von Hippel-Lindau (VHL) and cereblon (CRBN), which enabled the creation of orally bioavailable and clinically viable degraders.[7][8]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Heterobifunctional degraders function by hijacking the cell's natural protein quality control system, the Ubiquitin-Proteasome System (UPS).[1][9] The UPS is a multi-step enzymatic cascade responsible for the degradation of most intracellular proteins, thereby regulating numerous cellular processes.[2][10]
The key steps in the mechanism of action are as follows:
-
Ternary Complex Formation : The degrader simultaneously binds to the POI and an E3 ubiquitin ligase, forming a transient ternary complex (POI-Degrader-E3).[3][11] This induced proximity is the critical event that initiates the degradation process.
-
Ubiquitination : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[1][3] This process is repeated to form a polyubiquitin (B1169507) chain, which acts as a degradation signal.
-
Proteasomal Degradation : The polyubiquitinated POI is recognized and subsequently degraded into smaller peptides by the 26S proteasome.[1][9]
-
Recycling : After the POI is degraded, the heterobifunctional degrader is released and can bind to another POI and E3 ligase, initiating a new cycle of degradation.[1][11]
This catalytic mode of action distinguishes degraders from traditional inhibitors and contributes to their high potency.[5]
Caption: Mechanism of heterobifunctional degrader-mediated protein degradation via the UPS.
Core Components of Heterobifunctional Degraders
The modular nature of heterobifunctional degraders allows for rational design and optimization. Each of the three components plays a critical role in the overall efficacy of the molecule.
-
Protein of Interest (POI) Ligand : This "warhead" provides the specificity for the degrader by binding to the target protein.[12] The affinity of this ligand for the POI is a crucial parameter, though unlike inhibitors, high affinity is not always necessary for potent degradation.[12] A wide range of ligands for various targets, including kinases, nuclear receptors, and epigenetic proteins, have been successfully incorporated into degraders.[13]
-
E3 Ligase Ligand : This component recruits the E3 ubiquitin ligase. While over 600 E3 ligases exist in humans, a small number have been predominantly used in degrader design due to the availability of well-characterized small-molecule ligands.[14] The most common are ligands for Cereblon (CRBN) , derived from immunomodulatory drugs like thalidomide (B1683933) and lenalidomide, and ligands for von Hippel-Lindau (VHL) .[7][15] Other E3 ligases such as MDM2 and IAPs have also been utilized, and there is ongoing research to expand the repertoire of recruitable E3 ligases.[3][14]
-
Linker : The linker is not merely a passive spacer but plays a critical role in the formation and stability of the ternary complex.[4][16] Its length, composition, and attachment points to the two ligands are crucial parameters that must be empirically optimized.[16][17] The linker's properties influence the orientation of the POI and E3 ligase within the ternary complex, which in turn affects the efficiency of ubiquitination.[18] Common linker chemistries include polyethylene (B3416737) glycol (PEG) and alkyl chains.[4]
Quantitative Assessment of Degrader Performance
The efficacy of a heterobifunctional degrader is assessed using several key quantitative parameters:
-
DC₅₀ (Half-maximal Degradation Concentration) : The concentration of the degrader required to achieve 50% degradation of the target protein. A lower DC₅₀ indicates higher potency.[19]
-
Dₘₐₓ (Maximum Degradation) : The maximum percentage of protein degradation that can be achieved by the degrader. A higher Dₘₐₓ indicates greater efficacy.[19]
-
IC₅₀ (Half-maximal Inhibitory Concentration) : For degraders that target enzymes, this measures the concentration needed to inhibit 50% of the enzyme's activity.
The following tables summarize key preclinical and clinical data for notable heterobifunctional degraders.
Table 1: Preclinical and Clinical Data for Bavdegalutamide (ARV-110)
| Parameter | Cell Line / Model | Value | Citation(s) |
| DC₅₀ (AR Degradation) | VCaP (prostate cancer) | ~1 nM | [9] |
| IC₅₀ (PSA Synthesis) | LNCaP (prostate cancer) | ~10 nM | [9][13] |
| Tumor Growth Inhibition | VCaP Xenograft (10 mg/kg) | 70% | [9] |
| AR Degradation in vivo | VCaP Xenograft (3 mg/kg) | >90% | [9][13] |
| Clinical PSA Decline >50% | mCRPC Patients (≥140 mg) | 2 of 8 evaluable patients | [20] |
Table 2: Preclinical and Clinical Data for Vepdegestrant (ARV-471)
| Parameter | Cell Line / Model | Value | Citation(s) |
| DC₅₀ (ER Degradation) | ER+ Breast Cancer Cells | ~1 nM | [21] |
| Tumor Growth Inhibition | MCF7 Xenograft (3-30 mg/kg) | Significant | [21] |
| ER Degradation in vivo | MCF7 Xenograft | >90% | [11][21] |
| Clinical Benefit Rate | ER+/HER2- Breast Cancer | 40% (in 47 evaluable patients) | [22] |
| ER Degradation in Biopsies | Patients (up to 500 mg) | Up to 89% | [22] |
Table 3: Preclinical Data for MZ1
| Parameter | Cell Line / Model | Value | Citation(s) |
| IC₅₀ (Cell Proliferation) | ABC DLBCL (median) | 49 nM | [6] |
| IC₅₀ (Cell Proliferation) | U251 (glioblastoma) | 0.47 µM | [23] |
| IC₅₀ (Cell Proliferation) | 697 (B-ALL) | 0.117 µM | [24] |
| Degradation Target | BET Proteins (BRD2, BRD3, BRD4) | Selective for BRD4 | [23] |
| In vivo Efficacy | Glioblastoma Xenograft | Significant tumor growth inhibition | [23] |
Key Experimental Protocols
The development and characterization of heterobifunctional degraders rely on a suite of specialized biochemical, biophysical, and cell-based assays.
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
This assay measures the kinetics and affinity of the interactions between the degrader, the POI, and the E3 ligase, which is crucial for understanding the stability of the ternary complex.
Objective : To determine the binding affinities (Kᴅ) of binary (Degrader-Protein) and ternary (POI-Degrader-E3) complexes and to calculate the cooperativity factor (α).
Methodology :
-
Ligand Immobilization : Immobilize a biotinylated or His-tagged version of the E3 ligase (e.g., VHL or CRBN complex) onto a streptavidin- or NTA-coated SPR sensor chip.
-
Binary Interaction Analysis :
-
Inject a series of concentrations of the degrader over the immobilized E3 ligase to measure the Kᴅ of the Degrader-E3 interaction.
-
Inject a series of concentrations of the degrader over an immobilized POI (on a separate flow cell) to measure the Kᴅ of the Degrader-POI interaction.
-
-
Ternary Complex Analysis :
-
Prepare a series of analyte solutions containing a fixed, saturating concentration of the POI and varying concentrations of the degrader.
-
Inject these pre-incubated solutions over the immobilized E3 ligase surface.
-
The resulting sensorgrams are fitted to a 1:1 binding model to determine the kinetic parameters (kₐ, kₑ) and the apparent affinity (Kᴅ, ternary) for the formation of the ternary complex.[3]
-
-
Cooperativity Calculation : The cooperativity factor (α) is calculated as the ratio of the binary Kᴅ to the ternary Kᴅ (α = Kᴅ(binary) / Kᴅ(ternary)). An α value greater than 1 indicates positive cooperativity, meaning the binding of one partner enhances the binding of the other.[3]
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis of ternary complex formation.
In Vitro Ubiquitination Assay
This biochemical assay directly assesses the ability of the degrader to induce the ubiquitination of the POI in a reconstituted system.
Objective : To confirm that the degrader-induced ternary complex is functional and leads to the ubiquitination of the target protein.
Methodology :
-
Reaction Setup : On ice, combine the following components in a reaction tube:
-
E1 activating enzyme
-
E2 conjugating enzyme (specific to the E3 ligase)
-
E3 ubiquitin ligase (e.g., CRBN or VHL complex)
-
Recombinant POI
-
Ubiquitin
-
ATP
-
The heterobifunctional degrader (at various concentrations) or DMSO as a vehicle control.[25]
-
-
Incubation : Incubate the reaction mixture at 37°C for 60-120 minutes to allow the enzymatic cascade to proceed.[25]
-
Reaction Termination : Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples at 95-100°C for 5 minutes.[25]
-
Detection :
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Perform a Western blot using a primary antibody that specifically recognizes the POI.
-
A "ladder" of higher molecular weight bands corresponding to the mono- and poly-ubiquitinated POI should be visible in the presence of a functional degrader. An anti-ubiquitin antibody can also be used to confirm ubiquitination.
-
Cellular Protein Degradation Assay (Western Blot)
This is the most common cell-based assay to measure the reduction in the levels of the target protein following treatment with a degrader.
Objective : To quantify the potency (DC₅₀) and efficacy (Dₘₐₓ) of a degrader in a cellular context.
Methodology :
-
Cell Treatment : Plate cells and treat them with a range of concentrations of the heterobifunctional degrader for a specific duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only (e.g., DMSO) control.[14]
-
Cell Lysis : After the treatment period, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[26]
-
Protein Quantification : Determine the total protein concentration of each lysate using a standard protein assay, such as the BCA assay, to ensure equal protein loading.[26]
-
SDS-PAGE and Western Blot :
-
Load equal amounts of total protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Probe the membrane with a primary antibody specific to the POI.
-
Probe the membrane with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to normalize for differences in protein loading.[14]
-
-
Detection and Quantification :
-
Incubate the membrane with an appropriate HRP- or fluorescently-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence or fluorescence imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[14]
-
Normalize the POI band intensity to the loading control band intensity for each sample.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the degrader concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[19]
-
Caption: Workflow for quantifying protein degradation in cells using Western blot analysis.
Conclusion and Future Directions
Heterobifunctional degraders have rapidly evolved from a promising chemical biology tool to a clinically validated therapeutic modality. Their unique mechanism of action offers the potential to target proteins previously considered undruggable, overcome drug resistance, and achieve potent and durable pharmacological responses. The first wave of degraders, such as Bavdegalutamide (ARV-110) and Vepdegestrant (ARV-471), has demonstrated encouraging clinical activity, validating the therapeutic potential of this approach.[13][22]
Future research in this field will likely focus on several key areas: expanding the repertoire of recruitable E3 ligases to provide tissue- and cell-type-specific degradation, developing more sophisticated linker technologies to improve drug-like properties, and applying this technology to a broader range of diseases beyond oncology. The continued integration of advanced biophysical techniques, structural biology, and computational modeling will be essential for the rational design of the next generation of highly selective and potent heterobifunctional degraders.
References
- 1. researchgate.net [researchgate.net]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. urotoday.com [urotoday.com]
- 6. researchgate.net [researchgate.net]
- 7. Figure 1, [The ubiquitin-proteasome pathway. The components...]. - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical data supporting entry of first PROTAC degrader into clinic | BioWorld [bioworld.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 17. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. ASCO – American Society of Clinical Oncology [asco.org]
- 21. aacrjournals.org [aacrjournals.org]
- 22. pfizer.com [pfizer.com]
- 23. MZ1, a BRD4 inhibitor, exerted its anti-cancer effects by suppressing SDC1 in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
An In-Depth Technical Guide to Bromo-PEG2-C2-Boc for E3 Ligase Recruitment in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest. A critical component of any PROTAC is the linker, a chemical scaffold that connects the target-binding ligand to the E3 ligase-recruiting ligand. The nature of this linker is paramount in dictating the efficacy and selectivity of the resulting degrader.
This technical guide focuses on Bromo-PEG2-C2-Boc , a bifunctional linker increasingly utilized in the synthesis of PROTACs. This linker features a bromo group for facile conjugation to a warhead, a hydrophilic polyethylene (B3416737) glycol (PEG) unit to enhance solubility, a C2 alkyl spacer, and a Boc-protected amine for subsequent coupling to an E3 ligase ligand. We will delve into the core principles of its application, provide generalized experimental protocols for the synthesis and evaluation of PROTACs employing such a linker, and present visual workflows to guide researchers in this cutting-edge field.
Core Concepts: The Role of the Linker in PROTAC Function
A PROTAC's mechanism of action is contingent on its ability to induce the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase.[1] The linker, such as this compound, is not merely a passive connector but an active determinant of the PROTAC's biological activity. Its length, composition, and attachment points influence the geometry of the ternary complex, which in turn affects the efficiency of ubiquitin transfer from the E2 conjugating enzyme to the target protein, marking it for degradation by the proteasome.
This compound offers several advantageous features for PROTAC design:
-
Bifunctionality: The bromo and Boc-protected amine groups provide orthogonal handles for a stepwise and controlled synthesis of the final PROTAC molecule.
-
PEG Spacer: The di-ethylene glycol (PEG2) unit enhances the aqueous solubility of the PROTAC, a common challenge in drug development.
-
Flexibility and Length: The combination of the PEG and C2 alkyl chain provides a specific length and degree of flexibility that can be optimal for facilitating productive ternary complex formation for certain target-E3 ligase pairs.
General Experimental Protocols
I. PROTAC Synthesis
The synthesis of a PROTAC using this compound typically follows a two-step process:
-
Conjugation to the Target Protein Ligand (Warhead): The bromo group of this compound is a good leaving group for nucleophilic substitution. A warhead containing a nucleophilic group (e.g., a phenol, amine, or thiol) can be reacted with this compound under basic conditions to form an ether, amine, or thioether linkage.
-
Reaction: Warhead-NuH + Br-PEG2-C2-NHBoc
-
Reagents: Base (e.g., K2CO3, Cs2CO3, or DIPEA)
-
Solvent: Aprotic polar solvent (e.g., DMF or acetonitrile)
-
Purification: Reverse-phase HPLC
-
-
Deprotection and Conjugation to the E3 Ligase Ligand: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane). The resulting free amine is then coupled to an E3 ligase ligand (e.g., pomalidomide, thalidomide, or a VHL ligand) that has been functionalized with a carboxylic acid. This is typically achieved using standard amide bond-forming reagents.
-
Deprotection: Warhead-Linker-NHBoc → Warhead-Linker-NH2
-
Reagents: TFA in DCM
-
Coupling: Warhead-Linker-NH2 + HOOC-E3 Ligase Ligand
-
Reagents: Coupling agents (e.g., HATU, HOBt, EDC) and a non-nucleophilic base (e.g., DIPEA)
-
Solvent: DMF
-
Purification: Reverse-phase HPLC
-
II. In Vitro Evaluation of PROTAC Activity
A. Western Blotting for Target Protein Degradation
This is the most direct method to assess the extent of target protein degradation.
-
Cell Culture and Treatment: Plate cells of interest and allow them to adhere. Treat the cells with the PROTAC at various concentrations and for different durations. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Immunoblotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Data Analysis: Visualize the protein bands using a chemiluminescence substrate. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. The half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) can be calculated from the dose-response curve.
B. Cell Viability Assays (e.g., CellTiter-Glo®)
These assays determine the effect of protein degradation on cell proliferation and health.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
Assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: Measure the luminescence using a plate reader. The half-maximal inhibitory concentration (IC50) can be determined from the dose-response curve.
Visualizing Workflows and Mechanisms
To aid in the conceptualization of PROTAC development and mechanism, the following diagrams have been generated using the Graphviz DOT language.
Caption: PROTAC-mediated protein degradation pathway.
Caption: General experimental workflow for PROTAC evaluation.
Data Presentation
As no specific quantitative data for a PROTAC synthesized with this compound is publicly available, the following table serves as a template for how such data should be structured for clear comparison once generated.
| PROTAC Identifier | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line | Treatment Time (h) |
| Example-PROTAC-1 | e.g., BRD4 | e.g., Pomalidomide | Value | Value | e.g., HeLa | e.g., 24 |
| Example-PROTAC-2 | e.g., BTK | e.g., CRBN ligand | Value | Value | e.g., Ramos | e.g., 18 |
Conclusion
This compound represents a valuable tool in the expanding arsenal (B13267) of chemical linkers for PROTAC development. Its well-defined structure, incorporating features that address common challenges such as solubility, provides a solid foundation for the rational design of novel protein degraders. While this guide offers a comprehensive overview of the principles and generalized methodologies for its use, the successful development of a potent and selective PROTAC will ultimately depend on empirical testing and optimization for each specific target and E3 ligase pair. The workflows and protocols detailed herein provide a robust framework for researchers to undertake such investigations and contribute to the advancement of targeted protein degradation as a therapeutic strategy.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of PROTACs using Bromo-PEG2-C2-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to selectively eliminate target proteins by commandeering the cell's ubiquitin-proteasome system.[1] These molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two moieties.[2] The linker is a critical component influencing the PROTAC's efficacy, physicochemical properties, and the stability of the ternary complex (POI-PROTAC-E3 ligase) required for protein degradation.
Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance solubility, cell permeability, and provide flexibility for optimal ternary complex formation.[3] Bromo-PEG2-C2-Boc is a versatile PEG-based linker that can be readily incorporated into PROTAC synthesis. This application note provides a detailed protocol for the synthesis of a hypothetical PROTAC using this compound, a hypothetical E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative), and a hypothetical POI ligand.
PROTAC Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[4]
References
Application Notes and Protocols for Bromo-PEG2-C2-Boc in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromo-PEG2-C2-Boc is a heterobifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to selectively target and degrade disease-causing proteins.[1][2] This linker molecule incorporates three key chemical features:
-
A bromo group , which serves as a reactive handle for conjugation to a nucleophilic functional group (e.g., a phenol (B47542) or amine) on a ligand for a protein of interest (POI).
-
A hydrophilic polyethylene (B3416737) glycol (PEG) spacer (PEG2), which enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.
-
A tert-butyloxycarbonyl (Boc)-protected amine , which, after deprotection, allows for the coupling of an E3 ubiquitin ligase ligand.
This document provides a detailed guide to the application of this compound in the synthesis of PROTACs, including experimental protocols, data presentation, and visualizations of the underlying chemical and biological processes.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in the laboratory.
| Property | Value |
| Molecular Formula | C₁₁H₂₁BrNO₄ |
| Molecular Weight | 297.19 g/mol |
| Appearance | Colorless to light yellow liquid |
| CAS Number | 1381861-91-1 |
| Solubility | Soluble in DMSO, DMF, and other organic solvents |
| Storage Conditions | Store at -20°C for long-term stability |
Experimental Protocols
The synthesis of a PROTAC using this compound is a multi-step process that involves the sequential conjugation of the POI ligand and the E3 ligase ligand to the linker. The following protocols provide a general framework for this synthesis.
General Workflow for PROTAC Synthesis
The overall synthetic strategy is depicted in the workflow diagram below. This process begins with the attachment of the POI ligand to the bromo-end of the linker, followed by the deprotection of the Boc group, and finally the coupling of the E3 ligase ligand.
Caption: A generalized workflow for the three-step synthesis of a PROTAC molecule.
Step 1: Conjugation of the POI Ligand
This step involves the reaction of the bromo group of the linker with a nucleophilic functional group (e.g., a phenol, amine, or thiol) on the POI ligand.
Materials:
-
POI ligand with a suitable nucleophilic group
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
A suitable base (e.g., potassium carbonate, cesium carbonate, or diisopropylethylamine (DIPEA))
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve the POI ligand (1.0 equivalent) in anhydrous DMF or DMSO.
-
Add the base (1.5-2.0 equivalents).
-
To this mixture, add a solution of this compound (1.1-1.2 equivalents) in anhydrous DMF or DMSO.
-
Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-80 °C) under an inert atmosphere.
-
Monitor the reaction progress by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the POI-Linker-Boc intermediate.
Step 2: Boc Deprotection
The Boc protecting group is removed under acidic conditions to expose the terminal amine for the subsequent coupling reaction.
Materials:
-
POI-Linker-Boc intermediate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the POI-Linker-Boc intermediate in DCM.
-
Add TFA (typically 10-20% v/v) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. The resulting crude amine salt is often used directly in the next step without further purification.
Step 3: Conjugation of the E3 Ligase Ligand
The final step involves the formation of an amide bond between the deprotected amine of the POI-linker intermediate and a carboxylic acid group on the E3 ligase ligand.
Materials:
-
POI-Linker-NH₂ intermediate
-
E3 ligase ligand with a carboxylic acid group (e.g., pomalidomide-acid, lenalidomide-acid)
-
A peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)
-
A non-nucleophilic base (e.g., DIPEA)
-
Anhydrous DMF or DMSO
Procedure:
-
Dissolve the E3 ligase ligand (1.0 equivalent) in anhydrous DMF or DMSO.
-
Add the peptide coupling reagent (1.1-1.2 equivalents) and the base (2.0-3.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of the POI-Linker-NH₂ intermediate (1.0-1.1 equivalents) in anhydrous DMF or DMSO to the reaction mixture.
-
Stir the reaction at room temperature until completion, as monitored by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC) or flash column chromatography.
-
Characterize the purified PROTAC by LC-MS, High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
The successful synthesis and characterization of the PROTAC molecule should be documented with quantitative data.
| Synthesis Step | Reactants | Solvent | Base/Reagent | Time (h) | Temperature (°C) | Yield (%) |
| Step 1: POI Ligand Conjugation | POI Ligand (1.0 eq), this compound (1.1 eq) | DMF | K₂CO₃ (1.5 eq) | 12 | 60 | 75-85 |
| Step 2: Boc Deprotection | POI-Linker-Boc (1.0 eq) | DCM | TFA (20% v/v) | 1-2 | RT | >95 |
| Step 3: E3 Ligase Ligand Conjugation | POI-Linker-NH₂ (1.0 eq), E3 Ligase Ligand (1.0 eq) | DMF | HATU (1.1 eq), DIPEA (2.0 eq) | 4-6 | RT | 50-70 |
Note: The yields provided are illustrative and will vary depending on the specific POI and E3 ligase ligands used.
PROTAC Mechanism of Action: A Signaling Pathway Overview
Once synthesized, the PROTAC molecule mediates the degradation of the target protein by hijacking the ubiquitin-proteasome pathway.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Conclusion
This compound is a versatile and valuable tool for the synthesis of PROTACs. Its well-defined structure allows for a systematic and modular approach to the construction of these complex molecules. The protocols and information provided in this document serve as a comprehensive guide for researchers in the field of targeted protein degradation, facilitating the development of novel therapeutics. It is important to note that the reaction conditions and purification methods may require optimization depending on the specific properties of the POI and E3 ligase ligands being utilized.
References
Application Notes and Protocols for the Coupling of Bromo-PEG2-C2-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromo-PEG2-C2-Boc is a heterobifunctional linker commonly employed in the fields of bioconjugation and medicinal chemistry, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This linker features a bromo group at one terminus, which serves as a reactive handle for nucleophilic substitution, and a Boc-protected amine at the other end. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate. The Boc (tert-butyloxycarbonyl) protecting group provides an orthogonal handle for subsequent deprotection and further functionalization.
This document provides detailed protocols for the coupling of this compound with various nucleophiles, including primary and secondary amines, thiols, and phenols. The reaction conditions presented herein are based on established methodologies for similar bromo-PEG linkers and serve as a comprehensive guide for researchers.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₂₁BrO₄ |
| Molecular Weight | 297.19 g/mol |
| Appearance | Colorless to light yellow liquid |
| CAS Number | 1381861-91-1 |
| Storage | Store at -20°C for long-term stability. |
Reaction Schematics
The fundamental reaction involves the nucleophilic substitution of the bromide ion by a suitable nucleophile (Nu:).
Caption: General nucleophilic substitution reaction.
Experimental Protocols
Protocol 1: Coupling with Primary and Secondary Amines (N-Alkylation)
This protocol describes the N-alkylation of a primary or secondary amine with this compound.
Materials:
-
This compound
-
Amine-containing substrate
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the amine-containing substrate (1.0 eq.) in anhydrous DMF, add DIPEA (3.0 eq.) or K₂CO₃ (3.0 eq.).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.2 eq.) in anhydrous DMF.
-
Heat the reaction mixture to 60-80°C and stir for 12-24 hours under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with EtOAc (3 x volume of aqueous phase).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for N-alkylation.
Protocol 2: Coupling with Thiols (S-Alkylation)
This protocol details the S-alkylation of a thiol-containing substrate with this compound.
Materials:
-
This compound
-
Thiol-containing substrate
-
Anhydrous DMF or Tetrahydrofuran (THF)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the thiol-containing substrate (1.0 eq.) in anhydrous DMF, add K₂CO₃ (2.0 eq.). For less acidic thiols, NaH (1.2 eq.) can be used in anhydrous THF at 0°C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.1 eq.) in the same anhydrous solvent.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with EtOAc.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Caption: Workflow for S-alkylation.
Protocol 3: Coupling with Phenols (O-Alkylation)
This protocol describes the O-alkylation of a phenolic substrate with this compound.
Materials:
-
This compound
-
Phenolic substrate
-
Anhydrous Acetonitrile (MeCN) or DMF
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Potassium Iodide (KI) (catalytic amount)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the phenolic substrate (1.0 eq.) in anhydrous MeCN or DMF, add K₂CO₃ (3.0 eq.) or Cs₂CO₃ (2.0 eq.) and a catalytic amount of KI.
-
Stir the suspension at room temperature for 30 minutes.
-
Add this compound (1.5 eq.).
-
Heat the reaction mixture to 70-90°C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, filter off the inorganic salts.
-
Concentrate the filtrate and dissolve the residue in EtOAc.
-
Wash the organic layer with water and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Caption: Workflow for O-alkylation.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the coupling of bromo-PEG linkers with various nucleophiles, based on literature for analogous compounds. Actual yields will vary depending on the specific substrate and reaction conditions.
| Nucleophile Type | Substrate Example | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Primary Amine | Aniline derivative | DIPEA | DMF | 80 | 16 | 60-80 |
| Secondary Amine | Piperidine derivative | K₂CO₃ | MeCN | 60 | 24 | 50-70 |
| Thiol | Thiophenol | K₂CO₃ | DMF | RT | 8 | 70-90 |
| Phenol | 4-Hydroxyphenylacetic acid | Cs₂CO₃ | DMF | 90 | 18 | 50-75 |
Boc Deprotection Protocol
The Boc protecting group can be readily removed under acidic conditions to reveal the primary amine for subsequent conjugation steps.
Materials:
-
Boc-protected PEG-conjugate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the Boc-protected conjugate in DCM.
-
Add an equal volume of TFA and stir at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS (observing the mass loss of the Boc group).
-
Upon completion, remove the DCM and TFA under reduced pressure.
-
Redissolve the residue in EtOAc and carefully wash with saturated aqueous NaHCO₃ until the aqueous layer is basic.
-
Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.
Conclusion
This compound is a versatile linker for the conjugation of molecules containing primary/secondary amines, thiols, or phenols. The provided protocols offer a robust starting point for developing specific conjugation strategies. Optimization of reaction parameters such as base, solvent, temperature, and reaction time may be necessary to achieve optimal yields for specific substrates. The straightforward Boc deprotection allows for a modular approach to the synthesis of complex bioconjugates and other advanced molecular architectures.
Application Note: Efficient Boc Deprotection of Bromo-PEG2-C2-Boc using Trifluoroacetic Acid
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in the construction of complex molecules for drug development and bioconjugation. Its stability under various reaction conditions and facile cleavage under acidic conditions make it an invaluable tool for chemists. This application note provides a detailed protocol for the efficient deprotection of Bromo-PEG2-C2-Boc using trifluoroacetic acid (TFA), yielding the corresponding primary amine as a TFA salt. This protocol is specifically tailored for researchers, scientists, and drug development professionals working with PEGylated compounds and bifunctional linkers.
The deprotection of this compound is a critical step in the synthesis of various chemical probes, PROTACs, and antibody-drug conjugates, where the newly exposed amine can be further functionalized. The protocol herein outlines the reaction mechanism, optimized reaction conditions, and purification strategies to ensure a high yield and purity of the desired product.
Reaction Mechanism
The Boc deprotection with TFA proceeds via an acid-catalyzed elimination mechanism. The key steps are as follows:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid, TFA.[1][2]
-
Cleavage: This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1][3]
-
Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates to release carbon dioxide gas and the free amine.[1][3]
-
Salt Formation: The resulting amine is then protonated by the excess TFA in the reaction mixture to form the corresponding trifluoroacetate (B77799) salt.[1][3]
It is crucial to perform this reaction in a well-ventilated fume hood as the evolution of carbon dioxide can cause pressure buildup in a closed system.[1]
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the Boc deprotection of PEGylated compounds using TFA.
| Parameter | Value | Notes |
| Substrate | This compound | - |
| Reagent | Trifluoroacetic Acid (TFA) | - |
| Solvent | Dichloromethane (DCM), anhydrous | Anhydrous conditions are recommended to prevent side reactions. |
| TFA Concentration | 20-50% (v/v) in DCM | Higher concentrations can lead to faster reaction times but may also increase the risk of side reactions with sensitive functional groups.[4] |
| Reaction Temperature | 0 °C to Room Temperature | The reaction is typically started at 0 °C to control the initial exotherm and then allowed to warm to room temperature.[4][5] |
| Reaction Time | 30 minutes - 2 hours | Reaction progress should be monitored by an appropriate analytical method (TLC, LC-MS).[4][6] |
| Typical Yield | >90% | High yields are generally achieved under these conditions.[4] |
Experimental Protocols
Materials and Reagents
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for neutralization, if required)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
LC-MS for reaction monitoring (recommended)
Protocol 1: Standard Boc Deprotection
This protocol is suitable for the straightforward deprotection of this compound.
-
Preparation: In a clean, dry round-bottom flask, dissolve the this compound in anhydrous DCM to a concentration of 0.1–0.2 M.[4][5]
-
Cooling: Cool the solution to 0 °C using an ice bath.[5]
-
Addition of TFA: Slowly add trifluoroacetic acid to the stirred solution to achieve a final concentration of 20-50% (v/v).[4] For example, to a solution of the substrate in 10 mL of DCM, add 2.5 mL (for 20%) to 10 mL (for 50%) of TFA.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature.[5]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is completely consumed (typically 1-2 hours).[4][5] The product, being more polar, will have a lower Rf value on TLC.
-
Work-up:
-
Direct Use: For many applications, the resulting TFA salt can be used directly in the next step after removal of the solvent and excess TFA.[6] Concentrate the reaction mixture under reduced pressure. To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation with toluene two more times.[4][5]
-
Neutralization (Optional): If the free amine is required, dissolve the residue in DCM and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA salt.[4][5] Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.
-
Visualizations
Boc Deprotection Reaction Scheme
Caption: Chemical scheme of Boc deprotection.
Experimental Workflowdot
References
Application Notes and Protocols for Nucleophilic Substitution of Bromo-PEG2-C2-Boc with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) linkers are integral components in modern drug development and bioconjugation, offering enhanced solubility, reduced immunogenicity, and improved pharmacokinetic profiles of therapeutic molecules.[][2] The heterobifunctional linker, Bromo-PEG2-C2-Boc, is a versatile building block for constructing complex molecular architectures such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][4] This molecule features a terminal bromide, a good leaving group for nucleophilic substitution reactions, and a Boc-protected amine, which allows for subsequent orthogonal deprotection and further functionalization.[5][6]
This document provides detailed protocols for the nucleophilic substitution of this compound with primary amines to generate amine-functionalized PEG linkers. A subsequent protocol for the deprotection of the Boc group to reveal the terminal amine is also described. These methods are fundamental for researchers aiming to conjugate this PEG linker to various molecules of interest.
Reaction Principle
The primary reaction involves the nucleophilic attack of an amine on the electrophilic carbon atom attached to the bromine of the this compound linker. This proceeds via a typical bimolecular nucleophilic substitution (SN2) mechanism.[7] The reaction is generally carried out in a polar aprotic solvent and may be facilitated by a non-nucleophilic base to neutralize the hydrobromic acid byproduct.[8] It is crucial to control the stoichiometry of the reactants to minimize potential side reactions, such as the alkylation of the newly formed secondary amine.[9][10]
Following the successful substitution, the tert-butoxycarbonyl (Boc) protecting group can be efficiently removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine, which is then available for subsequent conjugation reactions.[8]
Data Presentation
The following tables summarize representative quantitative data for the nucleophilic substitution of this compound with a model primary amine (e.g., benzylamine) and the subsequent Boc deprotection. These values are illustrative and may vary depending on the specific amine and reaction conditions used.
Table 1: Representative Data for Nucleophilic Substitution
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 equivalent | Starting material. |
| Primary Amine (e.g., Benzylamine) | 1.2 - 2.0 equivalents | A slight excess of the amine is used to drive the reaction to completion. |
| Base (e.g., DIPEA) | 2.0 - 3.0 equivalents | Diisopropylethylamine acts as a non-nucleophilic base to scavenge HBr. |
| Solvent | Anhydrous DMF | Dimethylformamide is a suitable polar aprotic solvent for SN2 reactions.[8] |
| Reaction Conditions | ||
| Temperature | Room Temperature to 50°C | Gentle heating can increase the reaction rate. |
| Reaction Time | 12 - 24 hours | Progress should be monitored by TLC or LC-MS. |
| Outcome | ||
| Typical Yield | 75 - 90% | Isolated yield after purification. |
| Purity (by HPLC) | >95% | Purity of the Boc-protected amine-PEG product. |
| Characterization | ||
| Mass Spectrometry (ESI-MS) | Calculated vs. Found | To confirm the molecular weight of the product. |
| NMR (¹H, ¹³C) | Consistent with structure | To confirm the structure of the product, including the presence of the newly introduced amine and the intact Boc group.[11] |
Table 2: Representative Data for Boc Deprotection
| Parameter | Value | Notes |
| Reactants | ||
| Boc-protected Amine-PEG | 1.0 equivalent | The product from the nucleophilic substitution step. |
| Reagent | 20-50% TFA in DCM | Trifluoroacetic acid in dichloromethane (B109758) is a standard reagent for Boc deprotection.[8] |
| Reaction Conditions | ||
| Temperature | 0°C to Room Temperature | The reaction is typically started at 0°C and allowed to warm to room temperature. |
| Reaction Time | 1 - 2 hours | Deprotection is usually rapid and can be monitored by TLC or LC-MS until the starting material is consumed. |
| Outcome | ||
| Typical Yield | >95% (quantitative) | The reaction is generally high-yielding and often used directly in the next step after solvent removal. |
| Purity (by HPLC) | >95% | Purity of the deprotected amine-PEG product (as a TFA salt). |
| Characterization | ||
| Mass Spectrometry (ESI-MS) | Calculated vs. Found | To confirm the molecular weight of the deprotected product. |
| NMR (¹H) | Absence of Boc signal | The disappearance of the characteristic tert-butyl proton signal confirms deprotection. |
Experimental Protocols
Protocol 1: Nucleophilic Substitution of this compound with a Primary Amine
This protocol describes a general procedure for the reaction of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
To the stirred solution, add the primary amine (1.2 eq) followed by DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS by observing the consumption of the starting material. If the reaction is sluggish, it can be gently heated to 40-50°C.
-
Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) or dichloromethane.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x), followed by brine (1 x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane or ethyl acetate in hexanes) to afford the pure Boc-protected amine-PEG product.
-
Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.[11]
Protocol 2: Boc Deprotection of the Amine-Functionalized PEG Linker
This protocol outlines the removal of the Boc protecting group to yield the free amine.
Materials:
-
Boc-protected amine-PEG product (from Protocol 1)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether (cold)
Procedure:
-
Dissolve the Boc-protected amine-PEG (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).
-
Remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is no longer detectable.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
To precipitate the product, add cold diethyl ether to the residue and swirl. The deprotected amine-PEG TFA salt will precipitate as a solid or an oil.
-
Decant the ether and repeat the ether wash two more times to remove residual TFA.
-
Dry the product under high vacuum. The resulting amine-PEG TFA salt is often used in the next synthetic step without further purification.
Mandatory Visualization
Caption: Experimental workflow for amine-PEG synthesis and deprotection.
Caption: General reaction mechanism for SN2 and Boc deprotection.
References
- 2. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 3. ovid.com [ovid.com]
- 4. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Bromo-PEG-acid | Acid-PEG-Bromo | AxisPharm [axispharm.com]
- 7. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 8. Amination [fishersci.co.uk]
- 9. Amine alkylation - Wikipedia [en.wikipedia.org]
- 10. Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Bromo-PEG2-C2-Boc in the Synthesis of BRD4 Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction to BRD4 Degraders and the Role of PROTAC Technology
Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal domain (BET) family, has emerged as a critical therapeutic target in various diseases, particularly cancer.[1] BRD4 acts as an epigenetic reader, binding to acetylated lysine (B10760008) residues on histones and recruiting transcriptional machinery to drive the expression of key oncogenes like c-MYC.[2][3] Traditional small molecule inhibitors that block the activity of BRD4 have shown therapeutic promise; however, their efficacy can be limited by factors such as the need for high sustained occupancy and the potential for drug resistance.[1]
Proteolysis-targeting chimeras (PROTACs) offer a novel and powerful alternative to traditional inhibition.[1] These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins.[1][4] A PROTAC consists of three key components: a ligand that binds to the target protein (in this case, BRD4), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[5] This event-driven, catalytic mechanism allows for the degradation of multiple target protein molecules by a single PROTAC molecule, often leading to a more profound and sustained biological effect compared to simple inhibition.[1]
Bromo-PEG2-C2-Boc: A Versatile Linker for BRD4 PROTAC Synthesis
The linker component of a PROTAC is a critical determinant of its efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[1] Polyethylene (B3416737) glycol (PEG) linkers are widely used in PROTAC design due to their ability to improve solubility, permeability, and pharmacokinetic properties.[1][6]
This compound is a bifunctional linker that incorporates a two-unit polyethylene glycol (PEG2) chain. This linker is particularly useful for PROTAC synthesis due to its defined length and the presence of two distinct functional groups:
-
Bromo group: A reactive handle that can be readily displaced by a nucleophile, such as a phenol (B47542) or an amine, on the BRD4-binding ligand or the E3 ligase ligand.
-
Boc-protected amine: A protected amine group that, after deprotection, can be coupled to a carboxylic acid group on the other binding moiety via amide bond formation.
The defined length of the PEG2 linker helps to optimally position the BRD4 protein and the recruited E3 ligase for efficient ubiquitination. The Boc protecting group allows for a controlled, stepwise synthesis of the final PROTAC molecule.
Quantitative Data on BRD4 Degraders with PEG Linkers
The efficacy of BRD4 degraders is typically quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data for BRD4-targeting PROTACs incorporating PEG linkers of varying lengths. This data highlights the critical role of linker length in optimizing degradation potency.
| PROTAC Compound | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| PROTAC with PEG3 Linker | PEG3 | 55 | 85 | Varies | [1] |
| PROTAC with PEG4 Linker | PEG4 | 20 | 95 | MV4-11 | [7] |
| PROTAC with PEG5 Linker | PEG5 | 15 | >98 | Varies | [1] |
| PROTAC with PEG6 Linker | PEG6 | 30 | 92 | Varies | [1] |
Table 1: Impact of PEG Linker Length on BRD4 Degradation Efficacy. The data illustrates that a PEG5 linker provided the most potent degradation of BRD4 in the context of these specific PROTACs.[1]
| PROTAC Compound | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| ARV-825 | Pomalidomide (B1683931) (CRBN) | PEG | <1 | >90 | 22Rv1 | [4][8] |
| Compound with Alkyl Linker (8 atoms) | Thalidomide (CRBN) | Alkyl | 25 | ~90 | 22Rv1 | [8] |
| Compound with Alkyl Linker (12 atoms) | Thalidomide (CRBN) | Alkyl | 9 | >95 | 22Rv1 | [8] |
| BD-9136 | Not Specified | Rigid | 0.1-4.7 | >90 | 8 cancer cell lines | [9] |
Table 2: Comparison of Different Linker Types in BRD4 Degraders. This table showcases the high potency that can be achieved with both PEG and alkyl linkers, with the specific molecular context and linker length being crucial for optimal activity.
Experimental Protocols
Protocol 1: Synthesis of a BRD4 Degrader using this compound
This protocol describes a general, two-step synthesis of a BRD4 degrader using this compound, a JQ1 derivative as the BRD4-binding ligand (e.g., JQ1-acid), and an E3 ligase ligand with a free amine (e.g., pomalidomide).
Step 1: Coupling of this compound to the BRD4 Ligand (JQ1-acid)
-
Materials:
-
JQ1-acid
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or a similar coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
Dissolve JQ1-acid (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add this compound (1.2 eq) to the solution.
-
In a separate vial, dissolve DCC (1.2 eq) in anhydrous DCM.
-
Slowly add the DCC solution to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the JQ1-PEG2-C2-Boc intermediate.
-
Step 2: Boc Deprotection and Coupling to the E3 Ligase Ligand (Pomalidomide)
-
Materials:
-
JQ1-PEG2-C2-Boc intermediate
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Pomalidomide
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the JQ1-PEG2-C2-Boc intermediate in a mixture of DCM and TFA (e.g., 4:1 v/v).
-
Stir the solution at room temperature for 1-2 hours to remove the Boc protecting group.
-
Monitor the deprotection by LC-MS.
-
Once complete, concentrate the solution under reduced pressure to remove the TFA and DCM.
-
Dissolve the resulting amine salt and pomalidomide (1.0 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution to neutralize the salt and act as a base for the subsequent coupling reaction.
-
Stir the reaction mixture at room temperature for 16-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final BRD4 degrader by preparative High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: Western Blot for BRD4 Degradation Assay
This protocol details the standard method for quantifying the reduction in cellular BRD4 protein levels following treatment with a PROTAC degrader.[1][10]
-
Cell Culture and Treatment:
-
Plate a relevant cell line (e.g., MV4-11, HeLa, or 22Rv1) in 6-well plates at an appropriate density and allow them to adhere overnight.[1][8]
-
Prepare serial dilutions of the BRD4 degrader in the cell culture medium. A vehicle control (e.g., DMSO) should be included.
-
Treat the cells with the different concentrations of the degrader for a specified time (e.g., 4, 8, 16, or 24 hours).[1]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare the samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C.
-
Incubate the membrane with a primary antibody for a loading control protein (e.g., GAPDH, β-actin, or α-tubulin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the BRD4 band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the degrader concentration to determine the DC50 and Dmax values.[10]
-
Visualizations
BRD4 Signaling Pathway
Caption: Simplified signaling pathway of BRD4-mediated transcriptional activation.
Experimental Workflow for BRD4 Degrader Evaluation
Caption: Experimental workflow for the synthesis and evaluation of a BRD4 degrader.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Precise Conformational Control Yielding Highly Potent and Exceptionally Selective BRD4 Degraders with Strong Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes: Synthesis and Evaluation of Kinase Degraders Using Bromo-PEG2-C2-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality in drug discovery. PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These molecules consist of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties and the stability of the ternary complex required for protein degradation.
Bromo-PEG2-C2-Boc is a versatile, polyethylene (B3416737) glycol (PEG)-based linker commonly used in the synthesis of PROTACs. Its PEG component enhances hydrophilicity and can improve cell permeability, while the terminal bromo and Boc-protected amine functionalities allow for a modular and systematic approach to PROTAC synthesis. These application notes provide a comprehensive guide to the design, synthesis, and evaluation of kinase degraders utilizing the this compound linker, complete with detailed experimental protocols and quantitative data to aid researchers in the development of next-generation protein degraders.
Mechanism of Action
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, a process catalyzed by the recruited E3 ligase. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.
Data Presentation
The efficacy of a kinase degrader is primarily determined by its ability to induce the degradation of the target kinase. Key parameters for evaluation include the half-maximal degradation concentration (DC50) and the maximal degradation (Dmax). The following table summarizes representative data for a kinase degrader synthesized using a PEG2 linker, targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).
| PROTAC ID | Target Kinase | E3 Ligase Ligand | Linker | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| Compound 9 (analogue) | IRAK4 | VHL | PEG2 | 151 | >90% (qualitative) | PBMCs | [2] |
| Compound 9 | IRAK4 | Pomalidomide (B1683931) (CRBN) | PEG2 | Not Reported | Potent at 1 µM | OCI-LY10, TMD8 | [3] |
Experimental Protocols
Protocol 1: Synthesis of a Kinase Degrader using this compound
This protocol describes a general two-step method for the synthesis of a kinase degrader. It assumes the kinase inhibitor has a nucleophilic group (e.g., a phenol (B47542) or amine) for attachment to the bromo-end of the linker, and the E3 ligase ligand (pomalidomide) is coupled to the deprotected amine end.
Step 1: Synthesis of Kinase Inhibitor-PEG2-C2-Boc Intermediate
-
Dissolution: Dissolve the kinase inhibitor (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Addition of Base: Add potassium carbonate (K₂CO₃, 3.0 eq) to the solution and stir at room temperature for 15 minutes.
-
Linker Addition: Add a solution of this compound (1.2 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-80°C and stir for 12-24 hours. Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product with ethyl acetate (B1210297) (EtOAc) (3x). Combine the organic layers and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the Kinase Inhibitor-PEG2-C2-Boc intermediate.
Step 2: Boc Deprotection
-
Dissolution: Dissolve the Kinase Inhibitor-PEG2-C2-Boc intermediate (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA) (20-50% v/v in DCM) to the solution at 0°C.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Neutralize the residue by adding a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~8. Extract the product with DCM (3x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the Kinase Inhibitor-PEG2-C2-NH₂ intermediate, which is often used in the next step without further purification.
Step 3: Final Coupling to E3 Ligase Ligand
-
Activation: Dissolve the E3 ligase ligand with a carboxylic acid handle (e.g., a pomalidomide derivative, 1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the solution and stir for 15-30 minutes at room temperature.
-
Coupling: Add a solution of the Kinase Inhibitor-PEG2-C2-NH₂ intermediate (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Upon completion, quench the reaction with water and extract the product with EtOAc. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the final kinase degrader by preparative HPLC.
-
Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
References
- 1. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Conjugation of Bromo-PEG2-C2-Boc to a Target Protein Ligand
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the successful conjugation of the heterobifunctional linker, Bromo-PEG2-C2-Boc, to a target protein ligand. This process is a critical step in the synthesis of various bioconjugates, including Proteolysis Targeting Chimeras (PROTACs), where this linker serves to connect a target protein-binding molecule to an E3 ligase ligand.[1][2][3][4][5][6][7][8] The protocols outlined below cover the initial deprotection of the Boc-protected amine, followed by the conjugation of the bromo-functionalized PEG linker to a nucleophilic site on the target protein ligand, and conclude with methods for purification and characterization of the final conjugate.
Overview of the Conjugation Strategy
The conjugation of this compound to a target protein ligand is a two-step process. First, the tert-butyloxycarbonyl (Boc) protecting group on the amine end of the linker is removed under acidic conditions.[9][10][11] This exposes a primary amine that can be used for subsequent reactions, if needed, but for the purpose of conjugating the bromo end to a protein ligand, this deprotection step is performed to prepare the linker for attachment to the second ligand (e.g., an E3 ligase ligand) in a subsequent step. The primary focus of this protocol is the reaction of the bromo group with a nucleophilic residue on the target protein ligand. The bromo group acts as a good leaving group, facilitating a nucleophilic substitution reaction with functional groups such as thiols (from cysteine residues) or amines (from lysine (B10760008) residues or the N-terminus) on the protein ligand.[4][12][13]
Experimental Protocols
Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group from the amine terminus of the linker using trifluoroacetic acid (TFA).
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
High-vacuum pump
Procedure:
-
Dissolution: Dissolve the this compound linker in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.[14]
-
Addition of TFA: Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v).[10][14] If the substrate is sensitive to side reactions from carbocations, add a scavenger such as TIS (2.5-5% v/v).[9]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[9][14]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is completely consumed (typically 1-2 hours).[14]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[14] To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3x).[14] The resulting deprotected linker, Bromo-PEG2-C2-NH2 as a TFA salt, can often be used directly in the next conjugation step.[9]
Table 1: Common Conditions for Boc Deprotection [10]
| Reagent | Concentration (v/v) | Solvent | Typical Time | Temperature |
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 0.5 - 2 hours | 0°C to Room Temp. |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | 1 - 4 hours | Room Temp. |
Conjugation of Bromo-PEG2-C2-NH2 to a Target Protein Ligand
This protocol details the alkylation of a nucleophilic residue (e.g., thiol or amine) on the target protein ligand with the bromo-functionalized PEG linker.
Materials:
-
Deprotected Bromo-PEG2-C2-NH2 linker (TFA salt)
-
Target protein ligand with an available nucleophilic handle (e.g., cysteine or lysine)
-
Anhydrous Dimethylformamide (DMF)
-
Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or N,N-Diisopropylethylamine (DIPEA))
-
Reaction vessel (e.g., glass vial with a screw cap)
-
Magnetic stirrer and stir bar
-
Heating block or oil bath (if necessary)
Procedure:
-
Dissolution: Dissolve the deprotected Bromo-PEG2-C2-NH2 linker (1.2 equivalents) and the target protein ligand (1.0 equivalent) in anhydrous DMF.
-
Addition of Base: Add a suitable base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) to the reaction mixture. The choice and amount of base will depend on the nature of the protein ligand and should be optimized. For example, 2-3 equivalents of DIPEA are commonly used.
-
Reaction: Stir the reaction mixture at room temperature. If the reaction is slow, it can be heated to 50-80°C.[15]
-
Monitoring: Monitor the progress of the conjugation reaction by LC-MS to track the formation of the desired product and the consumption of the starting materials.
-
Quenching and Work-up: Once the reaction is complete, cool the mixture to room temperature if it was heated. Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[15] Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[15]
Table 2: Representative Reaction Conditions for Alkylation
| Parameter | Condition |
| Solvent | Anhydrous DMF |
| Base | K₂CO₃, Cs₂CO₃, or DIPEA |
| Molar Ratio (Linker:Ligand) | 1.2 : 1.0 (can be optimized) |
| Temperature | Room Temperature to 80°C |
| Reaction Time | 2 - 24 hours (monitor by LC-MS) |
Purification of the PEGylated Protein Ligand
Purification of the resulting conjugate is crucial to remove unreacted starting materials and any side products. Chromatographic techniques are most commonly employed for this purpose.[][17][18][19][20]
Table 3: Comparison of Purification Techniques for PEGylated Proteins
| Purification Method | Principle | Advantages | Disadvantages |
| Ion Exchange Chromatography (IEX) | Separation based on net charge. PEGylation can alter the surface charge of a protein.[][17] | High resolution, can separate positional isomers.[] | Requires optimization of buffer pH and salt gradient. |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. PEGylation increases the size of the molecule.[] | Efficient at removing small molecule reactants and by-products. | May not resolve species with similar sizes (e.g., different degrees of PEGylation).[18] |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity. PEG can alter the surface hydrophobicity.[] | Can be a good orthogonal method to IEX. | Lower capacity and resolution compared to IEX.[] |
| Reverse Phase Chromatography (RP-HPLC) | Separation based on hydrophobicity. | High resolution for analytical purposes and purification of smaller conjugates.[] | Can lead to denaturation of some proteins. |
Characterization of the Conjugate
Thorough characterization is essential to confirm the identity and purity of the final PEGylated protein ligand.
Table 4: Analytical Techniques for Characterization of PEGylated Conjugates
| Analytical Method | Information Obtained |
| Mass Spectrometry (MS) | Confirms the molecular weight of the conjugate, determines the degree of PEGylation, and can be used to identify the site of conjugation.[21][22][23][24][25] |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the conjugate and can be used for quantification.[25] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about the conjugate.[25] |
Visualizations
Experimental Workflow
Caption: Workflow for the conjugation of this compound to a target protein ligand.
Boc Deprotection Mechanism
Caption: Acid-catalyzed mechanism of Boc deprotection.[9][10]
Conclusion
The successful conjugation of this compound to a target protein ligand is achievable through a well-defined, two-step process involving Boc deprotection and subsequent alkylation. Careful optimization of reaction conditions, along with rigorous purification and characterization, are paramount to obtaining a high-quality bioconjugate for downstream applications in research and drug development. The protocols and data presented herein provide a comprehensive framework for researchers to develop and execute this important bioconjugation strategy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Bromo-PEG2-CH2-Boc | CAS#:1807518-63-3 | Chemsrc [chemsrc.com]
- 6. Bromo-PEG2-CH2-Boc | 1807518-63-3 | PROTAC Linker | MOLNOVA [molnova.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 12. PEG Bromide, Bromo linker, PEG reagent | BroadPharm [broadpharm.com]
- 13. Thiol-thiol cross-clicking using bromo-ynone reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 17. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 18. biopharminternational.com [biopharminternational.com]
- 19. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 22. enovatia.com [enovatia.com]
- 23. walshmedicalmedia.com [walshmedicalmedia.com]
- 24. researchgate.net [researchgate.net]
- 25. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Bond Formation with Bromo-PEG2-C2-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromo-PEG2-C2-Boc is a bifunctional linker molecule extensively utilized in the field of chemical biology and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[3] The this compound linker offers a versatile platform for constructing these complex molecules. It features a bromo group, which can serve as a reactive handle for nucleophilic substitution, and a tert-butyloxycarbonyl (Boc)-protected amine.[4]
The Boc-protected amine is a key functional group for amide bond formation. Following deprotection, the resulting primary amine can be efficiently coupled with a carboxylic acid to form a stable amide linkage. This reaction is fundamental in connecting one of the ligands (either for the target protein or the E3 ligase) to the PEG linker. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the final conjugate.[5]
This document provides detailed experimental protocols for the formation of an amide bond using this compound, encompassing the deprotection of the Boc group and the subsequent amide coupling reaction.
Data Presentation
The following table summarizes representative quantitative data for the key steps in the amide bond formation process using PEG linkers. The values are based on typical yields reported for analogous reactions and serve as a benchmark for optimizing specific experimental conditions.[1][5]
| Parameter | Value | Notes |
| Boc Deprotection Efficiency | >95% | Typically a high-yielding reaction with acidic conditions like TFA in DCM.[2] |
| Amide Coupling Efficiency | High | The use of carbodiimide (B86325) (EDC/NHS) or uronium-based (HATU) coupling reagents generally results in high conversion to the desired amide.[5][6] |
| Typical Overall Yield (Two Steps) | 70-90% | The overall yield for the deprotection and coupling sequence is generally good, depending on the specific substrates and purification methods. |
| Purity of Final Product | >95% | Achievable with standard purification techniques such as flash column chromatography or preparative HPLC.[1] |
Experimental Protocols
The formation of an amide bond with this compound is a two-step process. First, the Boc protecting group is removed to expose the primary amine. Second, the resulting amine is coupled with a carboxylic acid-containing molecule.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group using trifluoroacetic acid (TFA) to yield the primary amine as a TFA salt.[2][7]
Materials:
-
This compound
-
Dichloromethane (B109758) (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Nitrogen or Argon gas
-
Rotary evaporator
-
Toluene (B28343) (optional, for removal of residual TFA)
Procedure:
-
Under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v). A 1:1 mixture of DCM:TFA is commonly used.[1]
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the complete consumption of the starting material.
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (2-3 times).
-
The resulting crude amine TFA salt is typically used directly in the next step without further purification.
Protocol 2: Amide Bond Formation with the Deprotected Amine
This protocol outlines the coupling of the primary amine (obtained from Protocol 1) with a carboxylic acid-containing molecule using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as coupling agents.[5][6] An alternative using HATU is also described.
Materials:
-
Deprotected Bromo-PEG2-C2-amine TFA salt (from Protocol 1)
-
Carboxylic acid-containing molecule (R-COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) (for alternative protocol)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Magnetic stirrer and stir bar
-
Reaction vessel
-
Purification system (e.g., flash column chromatography or preparative HPLC)
Procedure using EDC/NHS:
-
Under an inert atmosphere, dissolve the carboxylic acid-containing molecule (1.0 equivalent) in anhydrous DMF or DCM.
-
Add NHS (1.2 equivalents) and EDC-HCl (1.2 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve the deprotected Bromo-PEG2-C2-amine TFA salt (1.1 equivalents) in anhydrous DMF or DCM and add DIPEA (2.0-3.0 equivalents) to neutralize the TFA salt.
-
Add the amine solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM or ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or preparative HPLC to obtain the desired amide.
Alternative Procedure using HATU:
-
Under an inert atmosphere, dissolve the carboxylic acid-containing molecule (1.0 equivalent) and the deprotected Bromo-PEG2-C2-amine TFA salt (1.1 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) to the solution.
-
Add DIPEA (3.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up and purify the product as described in steps 8-11 of the EDC/NHS procedure.
Visualizations
The following diagrams illustrate the experimental workflow for the amide bond formation with this compound and the general mechanism of PROTAC-mediated protein degradation where this linker is often employed.
References
Application Notes and Protocols for Bromo-PEG2-C2-Boc Linker in VHL-based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1] These heterobifunctional molecules consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully and widely utilized E3 ligases in PROTAC design.[2]
The linker component is not merely a spacer but plays a critical role in determining the efficacy, selectivity, and physicochemical properties of the PROTAC.[2] The length, rigidity, and composition of the linker influence the formation and stability of the ternary complex between the POI, the PROTAC, and the E3 ligase. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to improve solubility and cell permeability.[3]
This document provides detailed application notes and protocols for the use of the Bromo-PEG2-C2-Boc linker in the synthesis and evaluation of VHL-based PROTACs. This bifunctional linker, featuring a bromo group for conjugation to a POI ligand and a Boc-protected amine for coupling to a VHL ligand, offers a versatile building block for PROTAC development.
This compound Linker Profile
| Feature | Description |
| Structure | Br-(PEG)2-CH2CH2-NHBoc |
| Functionality | - Bromo group: Reactive handle for alkylation of nucleophiles (e.g., phenols, amines) on the POI ligand. - Boc-protected amine: Stable protecting group that can be readily removed to reveal a primary amine for amide bond formation with a VHL ligand. |
| Advantages | - Versatility: Enables a modular "click chemistry" like approach to PROTAC synthesis. - Solubility: The PEG component can enhance the aqueous solubility of the final PROTAC molecule. - Flexibility: The flexible nature of the PEG chain can facilitate optimal orientation of the POI and VHL for efficient ternary complex formation. |
VHL-Mediated PROTAC Signaling Pathway
VHL-based PROTACs function by inducing the formation of a ternary complex between the target protein and the VHL E3 ligase complex. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to a lysine (B10760008) residue on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of additional POI molecules.
VHL-based PROTAC Mechanism of Action.
Application Example: Synthesis of an ERK5-Targeting PROTAC
This section provides a representative synthesis of a VHL-based PROTAC targeting Extracellular signal-Regulated Kinase 5 (ERK5), adapted from the work of Burslem et al. This example illustrates how the this compound linker can be utilized in a modular synthetic approach.[4]
Synthetic Workflow
The synthesis involves a two-step process: first, the POI ligand is alkylated with the bromo-functionalized linker. Second, following Boc deprotection, the linker-POI conjugate is coupled to the VHL ligand.
Modular synthesis of a VHL-based PROTAC.
Experimental Protocols
Protocol 1: Synthesis of an ERK5-Targeting VHL PROTAC
This protocol is a generalized procedure based on established methodologies for PROTAC synthesis.[4]
Step 1: Alkylation of POI Ligand with this compound Linker
-
To a solution of the ERK5 ligand (1 equivalent) with an accessible phenolic hydroxyl group in a suitable solvent (e.g., DMF or acetonitrile), add a base such as cesium carbonate or potassium carbonate (2-3 equivalents).
-
Add the this compound linker (1.1 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting ERK5 Ligand-PEG2-C2-Boc intermediate by flash column chromatography.
Step 2: Boc Deprotection
-
Dissolve the purified ERK5 Ligand-PEG2-C2-Boc intermediate in a suitable solvent (e.g., dichloromethane).
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine salt is often used directly in the next step without further purification.
Step 3: Amide Coupling with VHL Ligand
-
To a solution of the VHL ligand (1 equivalent) with a carboxylic acid functionality in DMF, add a coupling agent such as HATU (1.2 equivalents) and a base such as DIPEA (2-3 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of the deprotected ERK5 Ligand-PEG2-C2-NH2 (1.1 equivalents) in DMF to the activated VHL ligand solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the final PROTAC product with an organic solvent.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC by preparative HPLC to yield the desired product.
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol is a standard method for quantifying the degradation of a target protein in cells treated with a PROTAC.
1. Cell Culture and Treatment
- Seed cells (e.g., a human cancer cell line endogenously expressing the POI) in 6-well plates and allow them to adhere overnight.
- Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification
- After treatment, wash the cells with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and collect the lysate.
- Centrifuge the lysate to pellet cell debris and collect the supernatant.
- Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Western Blotting
- Normalize the protein concentration of all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
- Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
4. Detection and Data Analysis
- Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
- Quantify the band intensities for the target protein and the loading control using densitometry software.
- Normalize the target protein band intensity to the loading control band intensity for each sample.
- Calculate the percentage of protein remaining for each PROTAC concentration relative to the vehicle control.
- Plot the percentage of protein remaining against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Experimental Workflow for PROTAC Evaluation
Workflow for VHL-based PROTAC development.
Quantitative Data Presentation
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table presents hypothetical data for a series of VHL-based PROTACs targeting ERK5 with varying linker lengths, illustrating the importance of linker optimization.
| PROTAC ID | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| ERK5-PROTAC-1 | PEG2 | 8 | 150 | 85 |
| ERK5-PROTAC-2 | PEG3 | 11 | 50 | >95 |
| ERK5-PROTAC-3 | PEG4 | 14 | 200 | 70 |
This data is illustrative and serves to demonstrate the impact of linker length on PROTAC efficacy. Actual values will vary depending on the specific POI, cell line, and experimental conditions.
Conclusion
The this compound linker is a valuable tool for the modular synthesis of VHL-based PROTACs. Its bifunctional nature allows for a systematic and efficient approach to PROTAC development, enabling the rapid generation of a library of degraders with varying linker lengths for structure-activity relationship studies. The protocols and workflows provided in this document offer a comprehensive guide for researchers to synthesize, evaluate, and optimize VHL-based PROTACs for their specific protein of interest. Careful optimization of the linker is crucial for achieving potent and selective protein degradation.
References
Application Notes and Protocols for Bromo-PEG2-C2-Boc Linker in CRBN-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The Bromo-PEG2-C2-Boc linker is a valuable building block in the synthesis of PROTACs, particularly those that recruit the Cereblon (CRBN) E3 ubiquitin ligase.[1][3][4] This linker features a bromoethyl group for conjugation to a POI ligand, a two-unit polyethylene (B3416737) glycol (PEG) chain to enhance solubility and provide appropriate spacing, a C2 alkyl chain, and a Boc-protected amine for coupling to a CRBN ligand. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in the effective use of the this compound linker for the development of potent and selective CRBN-based PROTACs.
Physicochemical Properties of this compound Linker
A clear understanding of the linker's properties is crucial for its effective application in PROTAC synthesis.
| Property | Value | Reference |
| Molecular Formula | C11H21BrO4 | [3] |
| Molecular Weight | 297.19 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [3] |
| CAS Number | 1381861-91-1 | [3] |
| Storage Conditions | Pure form: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [3] |
CRBN-Based PROTAC Signaling Pathway
CRBN-based PROTACs function by inducing the proximity of the target protein to the CRBN E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent degradation of the target protein by the 26S proteasome.
Caption: CRBN-PROTAC signaling pathway.
Quantitative Data for a Representative CRBN-Based PROTAC
Compound: XZ739 (BCL-XL Degrader)
| Parameter | Value | Cell Line | Reference |
| DC50 | 2.5 nM | MOLT-4 | [5] |
| Dmax | >90% | MOLT-4 | |
| Selectivity | >100-fold for MOLT-4 cells over platelets | N/A | [5] |
Note: The efficacy of a PROTAC is highly dependent on the specific target protein, the ligands used, and the cell line. The data presented above is for a representative PROTAC and should be considered as a starting point for characterization.
Experimental Protocols
Protocol 1: Synthesis of a CRBN-Based PROTAC using this compound Linker
This protocol outlines a general two-step synthesis for conjugating a POI ligand (with a nucleophilic group, e.g., -OH, -NH2, -SH) and a CRBN ligand (e.g., pomalidomide (B1683931) derivative with a carboxylic acid).
Caption: PROTAC synthesis workflow.
Step 1: Conjugation of the POI Ligand to the this compound Linker
-
Materials:
-
This compound linker
-
POI ligand with a nucleophilic group (e.g., phenol, amine, or thiol)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
A suitable base (e.g., K2CO3, Cs2CO3, or DIPEA)
-
Nitrogen or Argon atmosphere
-
-
Procedure: a. Dissolve the POI ligand (1.0 eq) and this compound linker (1.2 eq) in anhydrous DMF under an inert atmosphere. b. Add the base (2.0-3.0 eq) to the reaction mixture. c. Stir the reaction at room temperature or elevated temperature (e.g., 50-80 °C) until the reaction is complete, as monitored by LC-MS. d. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). e. Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. f. Purify the crude product by flash column chromatography to obtain the POI-PEG2-C2-Boc intermediate.
Step 2: Boc Deprotection
-
Materials:
-
POI-PEG2-C2-Boc intermediate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure: a. Dissolve the POI-PEG2-C2-Boc intermediate in DCM. b. Add TFA (10-20% v/v) to the solution at 0 °C. c. Stir the reaction mixture at room temperature for 1-2 hours, monitoring by LC-MS. d. Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine-TFA salt is often used directly in the next step.
Step 3: Coupling of the CRBN Ligand
-
Materials:
-
POI-PEG2-C2-NH2-TFA salt
-
CRBN ligand with a carboxylic acid (e.g., pomalidomide-COOH)
-
Anhydrous DMF
-
Peptide coupling reagent (e.g., HATU, HBTU)
-
A suitable base (e.g., DIPEA)
-
-
Procedure: a. Dissolve the CRBN ligand-COOH (1.0 eq) and the peptide coupling reagent (1.1 eq) in anhydrous DMF under an inert atmosphere. b. Add the base (3.0-4.0 eq) and stir for 10-15 minutes to activate the carboxylic acid. c. Add a solution of the POI-PEG2-C2-NH2-TFA salt (1.2 eq) in anhydrous DMF to the activated CRBN ligand solution. d. Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS. e. Upon completion, work up the reaction as described in Step 1d and 1e. f. Purify the final PROTAC by preparative HPLC to obtain the desired product.
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.[6][7][8][9]
-
Cell Culture and Treatment: a. Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment. b. Treat cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO). c. To confirm proteasome-mediated degradation, pre-treat a set of cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours before adding the PROTAC.
-
Cell Lysis: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Quantify the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with a primary antibody against the target protein overnight at 4°C. e. Incubate the membrane with a primary antibody against a loading control (e.g., GAPDH, β-actin) to normalize for protein loading. f. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the intensity of the target protein band to the corresponding loading control band. c. Calculate the percentage of protein degradation relative to the vehicle-treated control. d. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum degradation achieved).
Protocol 3: Ternary Complex Formation Assay (e.g., NanoBRET™)
This assay is used to confirm that the PROTAC induces the formation of a ternary complex between the target protein and CRBN in live cells.[10][11][12][13]
-
Cell Line and Reagents:
-
HEK293 cells (or other suitable cell line)
-
Plasmids encoding NanoLuc®-fused target protein and HaloTag®-fused CRBN
-
Transfection reagent
-
NanoBRET™ Nano-Glo® substrate and HaloTag® NanoBRET™ 618 ligand
-
-
Procedure: a. Co-transfect the cells with the NanoLuc®-target protein and HaloTag®-CRBN plasmids. b. Plate the transfected cells in a white-bottom 96-well plate. c. The following day, treat the cells with a range of PROTAC concentrations. d. Add the HaloTag® NanoBRET™ 618 ligand and the NanoBRET™ Nano-Glo® substrate to the wells. e. Measure the donor (NanoLuc®) and acceptor (HaloTag®) emission signals using a luminometer capable of measuring BRET.
-
Data Analysis: a. Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. b. An increase in the NanoBRET™ ratio upon PROTAC treatment indicates the formation of the ternary complex. c. Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
Conclusion
The this compound linker is a versatile and valuable tool for the synthesis of CRBN-based PROTACs. Its well-defined structure and chemical properties allow for a systematic approach to PROTAC design and synthesis. The protocols and information provided in these application notes are intended to serve as a comprehensive guide for researchers in the field of targeted protein degradation. While specific quantitative data for PROTACs utilizing this exact linker is currently limited, the provided representative data and detailed experimental methodologies will enable scientists to effectively synthesize and evaluate novel PROTACs for their therapeutic potential. As with any PROTAC development project, empirical optimization of the linker, ligands, and experimental conditions is crucial for achieving the desired degradation potency and selectivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Discovery of PROTAC BCL-XL Degraders as Potent Anticancer Agents with Low On-target Platelet Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [worldwide.promega.com]
- 11. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [worldwide.promega.com]
- 13. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]
Application Note and Protocol: Preparation of Bromo-PEG2-C2-Boc Stock Solutions in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromo-PEG2-C2-Boc is a bifunctional molecule commonly utilized as a PEG-based PROTAC (Proteolysis Targeting Chimera) linker in the synthesis of molecules designed to induce targeted protein degradation.[1][2] PROTACs are comprised of a ligand for a target protein and another for an E3 ubiquitin ligase, connected by a linker.[1] Accurate and consistent preparation of stock solutions of this linker is crucial for reproducible results in downstream applications. This document provides a detailed protocol for the preparation, handling, and storage of this compound stock solutions in dimethyl sulfoxide (B87167) (DMSO).
Quantitative Data Summary
Accurate preparation of stock solutions is fundamental for experimental reproducibility. The tables below provide key specifications for this compound and recommended volumes for preparing stock solutions.
Table 1: Compound Specifications
| Property | Value | Reference |
| Molecular Weight | 297.19 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [1][3] |
| CAS Number | 1381861-91-1 | [1][2] |
| Solubility in DMSO | 100 mg/mL (336.49 mM) | [1][3] |
Table 2: Preparation of Stock Solutions
| Desired Concentration | Mass of this compound | Volume of DMSO to Add |
| 1 mM | 1 mg | 3.3649 mL |
| 5 mM | 1 mg | 0.6730 mL |
| 10 mM | 1 mg | 0.3365 mL |
| 1 mM | 5 mg | 16.8243 mL |
| 5 mM | 5 mg | 3.3649 mL |
| 10 mM | 5 mg | 1.6824 mL |
Experimental Workflow
The following diagram illustrates the key steps for the preparation of a this compound stock solution in DMSO.
Caption: Workflow for preparing this compound stock solution.
Experimental Protocol
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Calibrated micropipettes and sterile, nuclease-free pipette tips
-
Analytical balance (readable to at least 0.1 mg)
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves (e.g., nitrile).[4]
Procedure:
-
Pre-weighing Preparation: Before handling the compound, ensure you are wearing the appropriate PPE.[5][6] It is recommended to handle brominated organic compounds in a well-ventilated area or a chemical fume hood.[4]
-
Weighing the Compound:
-
Place a sterile microcentrifuge tube on the analytical balance and tare the weight.
-
Carefully add the desired amount of this compound to the tube. For a 10 mM stock solution, you can, for example, weigh out 1 mg.
-
-
Adding DMSO:
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound. For 1 mg of this compound to make a 10 mM solution, add 0.3365 mL (336.5 µL) of DMSO.
-
It is important to use newly opened or anhydrous DMSO as it is hygroscopic, and absorbed water can negatively affect the solubility of the compound.[1][3]
-
-
Dissolution:
-
Securely cap the tube and vortex the solution for 30-60 seconds to facilitate dissolution.[7]
-
Visually inspect the solution to ensure the compound has completely dissolved.
-
If the compound does not fully dissolve, sonication in an ultrasonic water bath for a few minutes can be used to aid dissolution.[1][3] Gentle warming to 37°C may also be applied, but care should be taken to avoid degradation.[8]
-
-
Aliquoting and Storage:
-
Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can lead to compound degradation and moisture absorption.[1][7][9]
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][3][9] Protect from light.[10]
-
Safety and Handling
-
Personal Protective Equipment: Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound and DMSO.[4][11][12]
-
Ventilation: Handle the compound in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any potential vapors.[4]
-
Disposal: Dispose of all waste materials according to your institution's guidelines for chemical waste. Do not dispose of down the drain.[4]
-
Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste. If the spill comes into contact with skin, wash the affected area thoroughly with soap and water.[11]
Stability and Storage
-
Pure Compound: The pure, undissolved this compound should be stored at -20°C for long-term stability (up to 3 years) or at 4°C for shorter periods (up to 2 years).[1][3]
-
Stock Solution: Stock solutions in DMSO are stable for up to 6 months when stored at -80°C and for up to 1 month when stored at -20°C.[1][3] It is highly recommended to aliquot the stock solution to prevent degradation from multiple freeze-thaw cycles.[1][9] PEG-containing solutions are best stored frozen and protected from light and oxygen to minimize degradation.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. csub.edu [csub.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. hamptonresearch.com [hamptonresearch.com]
- 11. ehs.providence.edu [ehs.providence.edu]
- 12. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in PROTAC Synthesis with Bromo-PEG2-C2-Boc
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to low yields in Proteolysis Targeting Chimera (PROTAC) synthesis, with a specific focus on the use of Bromo-PEG2-C2-Boc linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low yield when synthesizing PROTACs with this compound?
Low yields in multi-step PROTAC synthesis can stem from several stages of the process.[1] The most common issues include inefficient coupling reactions, incomplete Boc deprotection, degradation of starting materials or the product, and challenges during purification.[2][3] A systematic evaluation of each step in the synthetic route is the most effective way to diagnose the problem.[1]
Q2: How does the bifunctional nature of this compound impact the synthetic strategy?
This compound is a heterobifunctional linker, meaning it has two different reactive ends: a bromo group and a Boc-protected amine. This allows for a sequential, two-step conjugation. Typically, one ligand (for the protein of interest or the E3 ligase) is first attached at one end, followed by deprotection and coupling of the second ligand at the other end. The choice of which reaction to perform first can depend on the stability and functional groups of your specific ligands.
Q3: Can the PEG component of the linker cause issues during synthesis and purification?
Yes, while polyethylene (B3416737) glycol (PEG) linkers are excellent for improving the solubility of the final PROTAC, they can present challenges during synthesis.[4][5] The flexible nature of PEG chains can sometimes lead to broadened peaks in NMR spectra, making characterization more complex.[2] During purification, PEGylated compounds may co-elute with impurities in reverse-phase HPLC, requiring careful optimization of the purification method.[3]
Q4: My final PROTAC shows poor degradation of the target protein. Is this related to the synthesis?
While poor degradation can be due to a suboptimal biological design (e.g., incorrect linker length), it can also be a consequence of impurities from the synthesis.[3] Truncated products or unreacted starting materials can compete with the active PROTAC, leading to reduced efficacy.[] Therefore, ensuring high purity of the final compound is critical.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common problems encountered during the synthesis of PROTACs using this compound.
Problem 1: Low yield in the first coupling reaction (e.g., nucleophilic substitution with the bromo group).
| Potential Cause | Recommended Solution |
| Poor quality of starting materials | Verify the purity of your ligand and the this compound linker using techniques like NMR and LC-MS.[3] |
| Inefficient reaction conditions | Screen different bases (e.g., DIPEA, TEA, K2CO3) and solvents (e.g., DMF, DMSO). Optimize the reaction temperature and time.[2] |
| Poor solubility of reactants | Use a co-solvent system (e.g., DMF/DCM) to ensure a homogenous reaction mixture.[2] |
| Steric hindrance | If the ligand is sterically hindered, consider increasing the reaction temperature or using a more reactive derivative of the ligand if possible. |
Problem 2: Incomplete Boc deprotection.
| Potential Cause | Recommended Solution |
| Insufficiently acidic conditions | While harsh acids should be used with caution, incomplete deprotection may require a stronger acidic environment. A common method is using 20-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[7][8] |
| Degradation of acid-sensitive functional groups | If other parts of your molecule are acid-sensitive, consider milder deprotection methods. 4M HCl in dioxane is often effective and can be performed at 0°C to minimize side reactions.[9] |
| Formation of t-butyl cation side products | The t-butyl cation generated during deprotection can alkylate electron-rich functional groups.[10] Adding a scavenger like triethylsilane (TES) can help to mitigate this. |
Problem 3: Low yield in the second coupling reaction (e.g., amide bond formation).
| Potential Cause | Recommended Solution |
| Inefficient coupling reagents | Screen different peptide coupling reagents such as HATU, HBTU, or COMU.[2] |
| Presence of residual acid from deprotection | Ensure that the amine intermediate is fully neutralized before adding coupling reagents. A base wash or co-evaporation with a non-polar solvent can help remove residual TFA.[1] |
| Degradation of starting materials | Ensure anhydrous reaction conditions and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if reagents are moisture-sensitive.[2] |
Problem 4: Difficulty in purifying the final PROTAC.
| Potential Cause | Recommended Solution |
| Co-elution of product with impurities in HPLC | Optimize the HPLC gradient; a shallower gradient can improve separation.[3] Try a different column stationary phase (e.g., C8 instead of C18).[3] |
| Broad peaks | This can be common with PEG linkers. Ensure proper column loading and consider adjusting the mobile phase additives (e.g., TFA, formic acid).[2] |
| Low recovery from purification | If the final PROTAC has poor solubility, it may precipitate during purification. Adjust the solvent composition to maintain solubility. |
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection
-
Dissolve the Boc-protected intermediate in dichloromethane (DCM).
-
Add an equal volume of trifluoroacetic acid (TFA) for a final concentration of 50% TFA in DCM.[8]
-
Stir the reaction at room temperature for 1 hour.[8]
-
Monitor the reaction by LC-MS to confirm the complete removal of the Boc group.
-
Upon completion, remove the solvent and excess TFA in vacuo.
-
Co-evaporate with toluene (B28343) or another suitable solvent to ensure complete removal of residual TFA. The resulting amine is typically obtained as a TFA salt.[8]
Protocol 2: General Procedure for Amide Coupling using HATU
-
Dissolve the ligand containing a carboxylic acid (1.0 equivalent) in anhydrous DMF under an inert atmosphere.
-
Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents).[2]
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of the deprotected amine-linker intermediate (1.0 equivalent) to the activated carboxylic acid solution.
-
Stir the reaction at room temperature for 2-16 hours.
-
Monitor the progress of the reaction by LC-MS.
-
Once the reaction is complete, the crude product can be purified by reverse-phase HPLC.[8]
Visualizations
Caption: A typical workflow for PROTAC synthesis using a heterobifunctional linker.
Caption: A logical workflow for troubleshooting low PROTAC synthesis yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Purification of PROTACs Containing a Bromo-PEG2-C2-Boc Linker
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of Proteolysis Targeting Chimeras (PROTACs) synthesized with a Bromo-PEG2-C2-Boc linker.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying PROTACs with a this compound linker?
A1: The main challenges stem from the hybrid nature of these molecules. The PEG component increases polarity and can lead to broader peaks in chromatography, while the Boc-protecting group and the lipophilic warhead and E3 ligase ligand contribute to hydrophobicity.[1][2] The bromo group, being a reactive handle, can also lead to side reactions if not handled carefully during synthesis and purification.[3]
Q2: Which purification techniques are most suitable for these types of PROTACs?
A2: A multi-step purification strategy is often necessary. This typically involves an initial crude purification by flash column chromatography followed by a final polishing step using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[4]
Q3: Can the acidic conditions of RP-HPLC (e.g., using trifluoroacetic acid - TFA) remove the Boc protecting group?
A3: Yes, the Boc group is sensitive to acidic conditions and can be partially or fully cleaved during RP-HPLC purification with TFA in the mobile phase. The extent of deprotection depends on the concentration of TFA and the exposure time. It is crucial to monitor for the presence of the deprotected species in your fractions.
Q4: How can I characterize the purity and identity of my final PROTAC?
A4: A combination of analytical techniques is essential. Liquid chromatography-mass spectrometry (LC-MS) is used to confirm the molecular weight and assess purity. Nuclear magnetic resonance (NMR) spectroscopy is crucial for confirming the chemical structure of the final PROTAC.
Troubleshooting Guides
Problem 1: Low yield of the desired PROTAC after purification.
| Possible Cause | Troubleshooting & Optimization |
| Incomplete reaction | Before purification, ensure the reaction has gone to completion using LC-MS analysis of the crude reaction mixture. If the reaction is incomplete, optimize reaction conditions (e.g., reaction time, temperature, stoichiometry of reactants). |
| Product loss during work-up | PROTACs with PEG linkers can have some water solubility. Minimize aqueous washes or perform back-extraction of the aqueous layers with an organic solvent to recover any dissolved product. |
| Poor separation during chromatography | Optimize the chromatographic method. For flash chromatography, try different solvent systems and gradients. For RP-HPLC, adjust the gradient slope, flow rate, and consider a different stationary phase (e.g., C8 instead of C18) to improve resolution.[1] |
| Product degradation | The bromo group can be susceptible to nucleophilic attack. Ensure all solvents and reagents used during work-up and purification are non-nucleophilic. Avoid prolonged exposure to strong acids or bases.[3] |
Problem 2: Presence of multiple impurities in the final product.
| Possible Cause | Troubleshooting & Optimization |
| Side reactions involving the bromo group | Unreacted starting materials with nucleophilic functional groups (e.g., amines) can react with the bromo group of the linker, leading to impurities. Ensure complete consumption of the nucleophilic starting material before introducing the bromo-linker. |
| Premature Boc deprotection | If the Boc group is lost prematurely during synthesis, the newly exposed amine can react further, leading to byproducts. Use mild reaction conditions and carefully select reagents to avoid premature deprotection. |
| Co-elution of impurities | If impurities have similar polarity to the desired PROTAC, they may co-elute. For flash chromatography, a shallower gradient may improve separation.[5] For RP-HPLC, a shallower gradient and a longer column can enhance resolution.[6] |
| Over-alkylation | If the linker is attached via alkylation of an amine, multiple alkylations can occur. This can be minimized by using a large excess of the amine starting material or by using protecting groups.[3] |
Experimental Protocols
Protocol 1: General Workflow for PROTAC Purification
This protocol outlines a typical multi-step purification process for a PROTAC synthesized using a this compound linker.
Caption: General workflow for the purification of PROTACs.[4]
Protocol 2: Normal Phase Flash Chromatography
Objective: To perform an initial, coarse purification of the crude product to remove major non-polar impurities.
| Parameter | Recommendation |
| Stationary Phase | Silica (B1680970) gel (e.g., 230-400 mesh) |
| Mobile Phase | A gradient of a polar solvent in a non-polar solvent. Common systems include ethyl acetate (B1210297) in hexanes or methanol (B129727) in dichloromethane. The specific gradient will depend on the polarity of the PROTAC. |
| Procedure | 1. Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent. 2. Load the sample onto the silica gel column. 3. Elute the column with the chosen mobile phase gradient, collecting fractions. 4. Analyze the fractions by thin-layer chromatography (TLC) or LC-MS to identify those containing the desired PROTAC. 5. Combine the pure fractions and concentrate under reduced pressure.[4] |
Protocol 3: Preparative Reversed-Phase HPLC (RP-HPLC)
Objective: To achieve high-purity separation of the PROTAC from closely related impurities.
| Parameter | Recommendation |
| Instrumentation | A preparative HPLC system equipped with a UV detector. |
| Column | A C18 column is generally suitable for the purification of PROTACs. |
| Mobile Phase | Solvent A: 0.1% Trifluoroacetic acid (TFA) or 0.1% formic acid in water. Solvent B: Acetonitrile or methanol with 0.1% TFA or 0.1% formic acid. |
| Procedure | 1. Dissolve the partially purified PROTAC from the flash chromatography step in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the mobile phase). 2. Inject the sample onto the preparative RP-HPLC column. 3. Elute with a linear gradient of Solvent B in Solvent A. A typical gradient might be from 5% to 95% Solvent B over 30 minutes. 4. Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 280 nm) and collect fractions corresponding to the main peak. 5. Analyze the collected fractions for purity using analytical LC-MS. 6. Combine the pure fractions and lyophilize to obtain the final, high-purity PROTAC.[4] |
Visualization of a Relevant Signaling Pathway
The following diagram illustrates the signaling pathway of Bromodomain-containing protein 4 (BRD4), a common target for PROTACs. BRD4 is an epigenetic reader that plays a crucial role in the transcription of oncogenes like c-MYC.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sorbtech.com [sorbtech.com]
- 6. waters.com [waters.com]
- 7. benchchem.com [benchchem.com]
common side reactions with bromo-PEG linkers
Welcome to the Technical Support Center for bromo-PEG linkers. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the use of bromo-PEG linkers in bioconjugation and other applications.
Frequently Asked Questions (FAQs)
Q1: What are bromo-PEG linkers and what are they used for?
Bromo-PEG linkers are crosslinking reagents that feature a bromide (Br) group at one end of a polyethylene (B3416737) glycol (PEG) chain.[1][2] The bromide acts as a good leaving group in nucleophilic substitution reactions, making it reactive towards nucleophiles, particularly thiols.[1][2] These linkers are commonly used in bioconjugation to connect molecules, such as proteins, peptides, or drugs, to other molecules or surfaces.[2] The PEG chain enhances water solubility, reduces non-specific binding, and provides flexibility to the resulting conjugate.[2]
Q2: What is the primary reaction mechanism of bromo-PEG linkers?
The primary reaction mechanism is a bimolecular nucleophilic substitution (SN2) reaction. A nucleophile, typically the thiolate anion from a cysteine residue, attacks the carbon atom attached to the bromine, displacing the bromide and forming a stable thioether bond.
Q3: What are the most common side reactions observed with bromo-PEG linkers?
The most common side reactions include:
-
Reaction with other nucleophilic amino acid residues: Besides the intended cysteine residues, bromo-PEG linkers can react with other nucleophilic amino acid side chains, such as the primary amine of lysine (B10760008), the imidazole (B134444) ring of histidine, and the thioether of methionine.[3] These reactions are generally slower than the reaction with thiols and can be minimized by controlling the reaction pH.[3]
-
Hydrolysis of the bromo group: The alkyl bromide group is susceptible to hydrolysis, where the bromine is replaced by a hydroxyl group, rendering the linker inactive.[4][5] This reaction is more prominent at higher pH values (pH > 8-9).[4][5]
-
Protein Aggregation: The conjugation process can sometimes lead to protein aggregation due to conformational changes, suboptimal pH, or high concentrations of reactants.[6]
Q4: How can I minimize side reactions?
Careful control of the reaction conditions is crucial to minimize side reactions. Key strategies include:
-
pH Control: Maintaining the pH in the optimal range for thiol reactivity (typically pH 7.5-8.5) can significantly enhance selectivity for cysteine over other nucleophiles like amines.[7]
-
Reaction Time and Temperature: Avoid prolonged reaction times at high temperatures to minimize the risk of hydrolysis and reactions with less reactive nucleophiles.[3]
-
Stoichiometry: Using the appropriate molar ratio of the bromo-PEG linker to the target molecule is important. A large excess of the linker can increase the likelihood of off-target reactions.
Q5: How do I quench the reaction and remove unreacted bromo-PEG linker?
After the desired reaction time, it is important to quench any unreacted bromo-PEG linker to prevent further, non-specific reactions. This can be achieved by adding a small molecule containing a thiol group, such as L-cysteine or dithiothreitol (B142953) (DTT), in excess.[8][9] The unreacted linker and quenching agent can then be removed by purification methods like size-exclusion chromatography (SEC) or dialysis.[8]
Troubleshooting Guides
Problem 1: Low or No Conjugation Yield
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction pH | The reactivity of the target nucleophile is pH-dependent. For thiol conjugation, ensure the pH is between 7.5 and 8.5 to favor the more nucleophilic thiolate anion. Verify the pH of your reaction buffer before starting the experiment.[7] |
| Inactive Protein/Linker | The target protein may not have accessible nucleophiles, or the bromo-PEG linker may have hydrolyzed. Confirm the presence of free thiols on your protein using Ellman's reagent. Use freshly prepared bromo-PEG linker solutions.[3] |
| Incorrect Stoichiometry | An insufficient molar excess of the linker may result in incomplete conjugation. Start with a 10- to 20-fold molar excess of the bromo-PEG linker over the protein and optimize from there.[3] |
| Presence of Competing Nucleophiles | Other nucleophilic species in the reaction buffer, such as Tris or azide, can compete with the target molecule for the linker. Use a non-nucleophilic buffer like phosphate (B84403) or HEPES. |
| Steric Hindrance | The target nucleophile on the protein may be sterically inaccessible.[10] Consider using a longer PEG linker to increase the reach of the reactive group.[10] |
| Presence of Reducing Agents | If a reducing agent like DTT was used to reduce disulfide bonds, it must be removed before adding the bromo-PEG linker, as it will react with the linker.[9] |
Problem 2: Non-Specific Conjugation (Reaction with unintended amino acids)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Reaction pH | At pH values above 8.5, the reactivity of other nucleophilic groups, particularly the amino groups of lysine residues, increases.[7] Maintain the reaction pH between 7.5 and 8.5 to favor reaction with thiols.[7] |
| Excessive Linker Concentration | A high molar excess of the bromo-PEG linker can drive reactions with less reactive, non-target sites. Titrate the concentration of the linker to find the lowest effective concentration. |
| Prolonged Reaction Time | Longer incubation times can lead to the modification of less reactive nucleophiles.[3] Perform a time-course study to identify the optimal reaction time that maximizes target conjugation while minimizing side reactions. |
Problem 3: Protein Aggregation During or After Conjugation
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Conformational Changes | Covalent modification can disrupt the protein's native structure, exposing hydrophobic regions and leading to aggregation.[6] |
| Suboptimal pH or Ionic Strength | The pH and salt concentration of the buffer can affect protein solubility. Optimize the buffer conditions for your specific protein.[6][7] |
| High Protein or Linker Concentration | High concentrations increase the likelihood of intermolecular interactions.[6] Perform the reaction at a lower protein concentration (<5 mg/mL).[6] |
| Over-crosslinking (with bifunctional linkers) | If using a bromo-PEG linker with a reactive group on both ends, it can crosslink multiple protein molecules. Use a monofunctional linker if crosslinking is not the desired outcome. |
| Inefficient Removal of Unreacted Linker | Residual hydrophobic linkers can contribute to aggregation. Ensure thorough purification of the conjugate. |
Data Presentation
Table 1: Relative Reactivity of Bromo-PEG Linkers with Different Nucleophiles
| Nucleophile (Amino Acid) | Relative Reactivity | Optimal pH Range | Comments |
| Thiol (Cysteine) | ++++ | 7.5 - 8.5 | The primary target for bromo-PEG linkers. The thiolate anion is a strong nucleophile.[7][11] |
| Amine (Lysine, N-terminus) | ++ | > 8.5 | Reactivity increases with pH as the amine becomes deprotonated. Generally much slower than with thiols.[7][11] |
| Imidazole (Histidine) | + | ~ 7.0 - 8.0 | Can react, but typically at a slower rate than thiols.[3] |
| Thioether (Methionine) | + | Neutral | Can be alkylated, but is a weaker nucleophile than thiols.[3] |
Table 2: Factors Influencing Bromo-PEG Linker Stability and Side Reactions
| Factor | Effect on Primary Reaction (Thiol Conjugation) | Effect on Side Reactions (Hydrolysis, Off-target) | Recommendations |
| pH | Optimal at 7.5-8.5 (favors thiolate) | Hydrolysis increases at pH > 9. Amine reactivity increases at pH > 8.5.[4][7] | Maintain pH between 7.5 and 8.5 for optimal thiol selectivity. |
| Temperature | Reaction rate increases with temperature. | Hydrolysis and off-target reactions are accelerated at higher temperatures.[3] | Perform reactions at room temperature or 4°C for extended periods to minimize side reactions. |
| Linker Concentration | Higher concentration can drive the reaction to completion. | High excess increases the probability of off-target modifications. | Titrate the linker concentration to find the optimal balance between efficiency and specificity. |
| Reaction Time | Longer time can lead to higher yield. | Increased risk of hydrolysis and reaction with less reactive nucleophiles over time.[3] | Monitor the reaction progress to determine the optimal time. |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of a Bromo-PEG Linker to a Cysteine-Containing Protein
-
Protein Preparation:
-
Dissolve the protein in a non-nucleophilic buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.5) at a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-20 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 1 hour at room temperature.
-
Crucially, remove the reducing agent before adding the bromo-PEG linker. This can be achieved using a desalting column or dialysis.
-
-
Bromo-PEG Linker Preparation:
-
Immediately before use, dissolve the bromo-PEG linker in a dry, water-miscible organic solvent such as DMSO or DMF to a concentration of 10-100 mg/mL.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10- to 20-fold) of the dissolved bromo-PEG linker to the protein solution while gently stirring. The final concentration of the organic solvent should typically be below 10% (v/v).
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight.
-
-
Quenching the Reaction:
-
Purification:
-
Remove the unreacted linker, byproducts, and quenching reagent by size-exclusion chromatography (SEC) or dialysis.
-
Protocol 2: Troubleshooting Low Yield - A Step-by-Step Guide
-
Verify Protein Activity:
-
Use Ellman's reagent to quantify the number of free thiols on your protein to ensure they are available for conjugation.
-
Confirm the protein is correctly folded and stable in the chosen reaction buffer.
-
-
Check Linker Integrity:
-
Use a fresh vial of the bromo-PEG linker or one that has been stored properly under anhydrous conditions.
-
Always prepare the linker stock solution immediately before use to minimize hydrolysis.
-
-
Optimize Reaction pH:
-
Prepare a series of small-scale reactions with buffers at slightly different pH values (e.g., 7.0, 7.5, 8.0, 8.5) to determine the optimal pH for your specific protein.
-
Analyze the results by SDS-PAGE or mass spectrometry to identify the condition with the highest conjugation efficiency.
-
-
Titrate Linker-to-Protein Molar Ratio:
-
Set up several reactions with varying molar excesses of the bromo-PEG linker (e.g., 5:1, 10:1, 20:1, 50:1).
-
Analyze the products to find the lowest ratio that provides a satisfactory yield without causing significant side reactions or aggregation.
-
-
Investigate Steric Hindrance:
-
If low yield persists, consider the possibility of steric hindrance at the conjugation site.
-
If available, try a bromo-PEG linker with a longer PEG chain to increase the accessibility of the reactive group.
-
Mandatory Visualization
Caption: A typical experimental workflow for bromo-PEG linker conjugation.
Caption: A troubleshooting decision tree for low conjugation yield.
Caption: Reaction pathways for bromo-PEG linkers.
References
- 1. Ch15: Hydrolysis of Alkyl Halides [chem.ucalgary.ca]
- 2. THE REACTIONS OF IODINE AND IODOACETAMIDE WITH NATIVE EGG ALBUMIN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00048C [pubs.rsc.org]
- 7. Context‐Dependence of the Reactivity of Cysteine and Lysine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. researchgate.net [researchgate.net]
- 11. Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates [explorationpub.com]
Technical Support Center: Optimizing Linker Length for PROTAC Efficacy
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of Proteolysis-Targeting Chimera (PROTAC) linker length for enhanced protein degradation.
Troubleshooting Guides
This section addresses specific issues you may encounter during your PROTAC experiments, with a focus on linker-related causes and solutions.
Issue 1: My PROTAC shows high binding affinity to the target protein and E3 ligase in binary assays, but it fails to induce significant target degradation in cells.
This is a common challenge that often points to issues with the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). The linker is a critical component in enabling this assembly.[1]
Potential Linker-Related Causes and Troubleshooting Steps:
-
Incorrect Linker Length or Rigidity:
-
Problem: The linker may be too short, causing steric hindrance that prevents the target and E3 ligase from coming together.[2][3] Conversely, a linker that is too long or overly flexible might lead to an unstable ternary complex and inefficient ubiquitination.[1][2][4]
-
Solution: Synthesize a library of PROTACs with varying linker lengths.[1] A common starting point is to use polyethylene (B3416737) glycol (PEG) or alkyl chains of different lengths.[1][5]
-
-
Unfavorable Ternary Complex Conformation:
-
Problem: Even if a ternary complex forms, the linker might orient the target protein in a way that lysine (B10760008) residues available for ubiquitination are not accessible to the E2 ubiquitin-conjugating enzyme.[1][2]
-
Solution: Modify the linker attachment points on the warhead or the E3 ligase ligand.[1] Analysis of solvent-exposed areas on the protein-ligand interfaces can guide the selection of attachment sites.[1][6]
-
-
Poor Physicochemical Properties:
-
Problem: The linker can contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target at sufficient concentrations.[1][2][4]
-
Solution: Incorporate more hydrophilic or rigid elements into the linker, such as piperazine (B1678402) or piperidine (B6355638) rings, to improve solubility and permeability.[1]
-
Issue 2: I am observing a significant "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations.
The "hook effect" occurs when high concentrations of a PROTAC lead to the formation of unproductive binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex, thus reducing degradation efficiency.[2][7] While this is an inherent characteristic of the PROTAC mechanism, linker design can influence its severity.[2]
Potential Linker-Related Causes and Troubleshooting Steps:
-
Suboptimal Ternary Complex Stability:
-
Problem: The linker may not be promoting positive cooperativity in the formation of the ternary complex.[5] Positive cooperativity, where the binding of the first protein increases the affinity for the second, stabilizes the ternary complex over the binary complexes.[5]
-
Solution: A well-designed linker can create favorable interactions within the ternary complex, enhancing its stability and mitigating the hook effect.[5] This often requires empirical testing of different linker designs.[5]
-
-
Linker Flexibility:
-
Problem: A highly flexible linker might not sufficiently pre-organize the binding elements for efficient ternary complex formation, potentially favoring the formation of binary complexes at high concentrations.[5]
-
Solution: A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, reducing the entropic penalty of binding.[2] This can lead to a more stable ternary complex and a less pronounced hook effect.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal linker length for a PROTAC?
There is no single "ideal" linker length; it must be empirically determined for each specific target protein and E3 ligase pair.[2] However, studies have shown that a linker that is too short may cause steric hindrance, while a linker that is too long can lead to unproductive binding.[2] A common starting point is to synthesize a series of PROTACs with linkers of varying lengths (e.g., ranging from 2 to 10 atoms or longer PEG/alkyl chains) and evaluate their degradation efficiency.[2]
Q2: What are the most common types of linkers used in PROTACs?
The most common linker motifs are polyethylene glycol (PEG) and alkyl chains of varying lengths.[5] PEG linkers are often used to improve solubility and can offer flexibility.[5] Alkyl chains provide a simple and synthetically accessible way to vary linker length.[5] More recently, rigid linkers incorporating structures like piperazine, piperidine, and triazoles are being used to enhance conformational stability and improve pharmacokinetic properties.[5]
Q3: How do I choose the linker attachment points on the warhead and E3 ligase ligand?
The linker attachment point, or "exit vector," is a critical parameter.[5] The linker should be attached at a position on the ligand that does not disrupt its key binding interactions with the target protein or E3 ligase.[5] Typically, this is a solvent-exposed region of the ligand when it is bound to its protein.[5] Analyzing the crystal structure of the ligand-protein complex can help identify suitable attachment points.[5]
Q4: How can I improve the solubility of my PROTAC?
The linker can be modified to improve the overall solubility of the PROTAC molecule. Strategies include:
-
Incorporating polar functional groups: Adding groups like amides or ethers into the linker can increase hydrophilicity.[3]
-
Using PEG linkers: Polyethylene glycol chains are known to enhance aqueous solubility.[8]
-
Adding ionizable groups: Introducing basic nitrogen atoms can also enhance solubility.[5]
Q5: Can the linker influence the selectivity of a PROTAC?
Yes, the linker can significantly impact the selectivity of a PROTAC. Even subtle changes in linker length can alter the geometry of the ternary complex, leading to preferential degradation of one target protein over another.[9] For instance, a lapatinib-based PROTAC was shown to degrade both EGFR and HER2, but extending the linker by a single ethylene (B1197577) glycol unit resulted in selective degradation of EGFR.[9]
Data Presentation
The following table summarizes illustrative quantitative data from a hypothetical linker optimization study for a BRD4-targeting PROTAC, demonstrating the impact of linker length on degradation efficacy.
| PROTAC ID | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Ternary Complex Cooperativity (α) |
| PROTAC-1 | PEG | 8 | 150 | 65 | 1.2 |
| PROTAC-2 | PEG | 12 | 25 | 92 | 5.8 |
| PROTAC-3 | PEG | 16 | 80 | 75 | 2.1 |
| PROTAC-4 | Alkyl | 10 | 200 | 55 | 0.9 |
| PROTAC-5 | Alkyl | 14 | 45 | 88 | 3.5 |
-
DC50: The concentration of PROTAC required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of protein degradation achieved.
-
Ternary Complex Cooperativity (α): A measure of the stability of the ternary complex. An α value greater than 1 indicates positive cooperativity.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Western Blot for Target Protein Degradation
This is the standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[5]
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in 6-well plates.
-
The following day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[2]
-
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).[2]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR technology can be used to measure the kinetics of PROTAC-induced ternary complex formation in vitro.[10]
-
Immobilization:
-
Immobilize the E3 ligase (e.g., VHL) onto a sensor chip.[10]
-
-
Binary Binding Analysis:
-
Inject the PROTAC over the sensor surface to measure its binary binding affinity to the E3 ligase.[10]
-
-
Ternary Complex Analysis:
-
Inject a mixture of the PROTAC and the target protein over the sensor surface.[10]
-
The formation of the ternary complex will result in a further increase in the SPR signal.
-
-
Data Analysis:
-
Analyze the sensorgrams to determine the association and dissociation rate constants for both binary and ternary interactions.
-
Calculate the equilibrium dissociation constants (KD) and the cooperativity factor (α).[10]
-
Protocol 3: Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics
ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters for ternary complex formation.[11]
-
Sample Preparation:
-
Place the E3 ligase in the ITC cell.
-
Load the PROTAC into the injection syringe.
-
-
Titration:
-
Inject the PROTAC into the E3 ligase solution and measure the heat changes.
-
-
Ternary Complex Titration:
-
In a separate experiment, place a pre-formed binary complex of the E3 ligase and PROTAC in the cell.
-
Titrate the target protein into the cell and measure the heat changes associated with ternary complex formation.
-
-
Data Analysis:
-
Analyze the binding isotherms to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of the interactions.[11]
-
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical workflow for troubleshooting poor PROTAC efficacy.
Caption: The "Hook Effect": binary vs. ternary complex formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Technical Support Center: Challenges in Boc Deprotection of PEGylated Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Boc deprotection of PEGylated compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Boc deprotection, and why can it be challenging for PEGylated compounds?
The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group that is removed under acidic conditions. The deprotection mechanism is an acid-catalyzed elimination reaction.[1] It begins with the protonation of the carbamate (B1207046) oxygen, followed by the fragmentation of this intermediate. This fragmentation yields a stable tert-butyl cation, carbon dioxide, and the desired free amine.[1]
Challenges with PEGylated compounds arise due to the unique properties of polyethylene (B3416737) glycol (PEG). The bulky nature of the PEG chain, especially for high molecular weight PEGs, can cause steric hindrance, slowing down the reaction rate by impeding the acid's access to the Boc-protected amine.[2][3][4]
Q2: What are the most common side reactions during the Boc deprotection of PEGylated compounds?
The most prevalent side reaction is the alkylation of nucleophilic residues by the reactive tert-butyl cation generated during the cleavage of the Boc group.[5] Amino acid residues with nucleophilic side chains, such as tryptophan, methionine, cysteine, and tyrosine, are particularly susceptible to this tert-butylation.[5][6] If other acid-sensitive functional groups are present in the molecule, they may also be cleaved under the deprotection conditions.
Q3: How does the length of the PEG chain affect Boc deprotection?
The length and molecular weight of the PEG chain can significantly impact the efficiency of Boc deprotection. Longer PEG chains can increase steric hindrance, making it more difficult for the acidic reagent to reach the Boc-protected amine.[2][7] This often necessitates harsher reaction conditions, such as higher acid concentrations or longer reaction times, to achieve complete deprotection.[2]
Q4: What are "scavengers," and why are they important in Boc deprotection?
Scavengers are reagents added to the deprotection reaction mixture to "trap" the reactive tert-butyl cation.[6] By reacting with the carbocation more readily than the sensitive residues of the PEGylated compound, scavengers prevent unwanted side reactions like tert-butylation.[6] The choice of scavenger depends on the specific nucleophilic residues present in the molecule.[5]
Troubleshooting Guides
Issue 1: Incomplete Boc Deprotection
Q: My TLC and LC-MS analysis shows a significant amount of starting material remaining even after the standard reaction time. What should I do?
A: Incomplete deprotection is a common issue and can be addressed by systematically optimizing the reaction conditions.
Possible Causes and Solutions:
-
Insufficient Acid Strength or Concentration: The rate of Boc cleavage is highly dependent on the acid concentration.[8]
-
Troubleshooting Step: Gradually increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). For example, if you are using 20% TFA, try increasing it to 50%.[2][3] For particularly resistant substrates, a stronger acid system like 4M HCl in 1,4-dioxane (B91453) can be used.[2][3]
-
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process and may require more time for sterically hindered substrates.[2][3]
-
Troubleshooting Step: Extend the reaction time and continue to monitor the progress by TLC or LC-MS.[2] Most deprotections are performed at room temperature for 1-2 hours, but longer times may be necessary.[4] Gentle heating can also be considered, but must be done cautiously to avoid potential side reactions.[9]
-
-
Poor Solubility: The PEGylated compound must be fully dissolved for the reaction to proceed efficiently.[7]
-
Troubleshooting Step: Ensure your chosen solvent provides good solubility for your specific PEGylated compound. Dichloromethane (DCM) is a common choice for TFA-mediated deprotection.[2]
-
-
Steric Hindrance: The PEG chain itself can block the acid from reaching the Boc group.[2][7]
-
Troubleshooting Step: A combination of increased acid concentration, longer reaction time, and potentially a stronger acid system may be required to overcome significant steric hindrance.[2]
-
Troubleshooting Workflow for Incomplete Deprotection
Caption: Troubleshooting logic for incomplete Boc deprotection.
Issue 2: Formation of Side Products
Q: My LC-MS analysis shows unexpected peaks, some with a mass increase of +56 Da. What is causing this and how can I prevent it?
A: The formation of side products is typically due to the reactivity of the tert-butyl cation generated during deprotection. A mass increase of 56 Da is a classic sign of tert-butylation.
Possible Causes and Solutions:
-
Alkylation by tert-butyl Cation: The electrophilic tert-butyl cation can react with nucleophilic sites on your molecule.[5]
Data Presentation
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Typical Time | Temperature | Typical Yield |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v)[10] | Dichloromethane (DCM)[10] | 1-2 hours[4] | Room Temp (20-25 °C) | >90%[10] |
| Hydrochloric Acid (HCl) | 4M[2] | 1,4-Dioxane[2] | 30-120 minutes[2] | Room Temp (20-25 °C) | >90% |
Table 2: Common Scavengers for Preventing Side Reactions
| Scavenger | Typical Concentration (v/v) | Purpose |
| Triisopropylsilane (TIS) | 2.5 - 5%[3] | General carbocation scavenger, protects Tryptophan.[2] |
| Water | 2.5 - 5%[2] | Carbocation scavenger.[2] |
| Thioanisole | 5% | Carbocation scavenger, protects Methionine.[5] |
| 1,2-Ethanedithiol (EDT) | 2.5% | Carbocation scavenger, protects Cysteine.[5] |
| Phenol | 5% | Carbocation scavenger. |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA/DCM
This protocol is suitable for most Boc-protected PEGylated amines.[4]
Materials:
-
Boc-protected PEGylated compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, but recommended)[4]
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Diethyl ether (for precipitation, optional)
Procedure:
-
Dissolve the Boc-protected PEGylated compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.[3][4]
-
Cool the solution to 0°C in an ice bath.[11]
-
Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[11]
-
If necessary, add a scavenger such as TIS (2.5-5% v/v).[3]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[3][11]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[3][4]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[3]
-
Co-evaporate with toluene (3x) to remove residual TFA. The resulting TFA salt of the deprotected amine can often be used directly.[3][10]
-
Optional Neutralization: To obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[3]
-
Optional Precipitation: The deprotected product can sometimes be precipitated by adding the reaction mixture to a large volume of cold diethyl ether.[4]
Standard Boc Deprotection Workflow
Caption: Experimental workflow for a standard Boc deprotection reaction.
Protocol 2: Boc Deprotection using HCl in Dioxane
This protocol is an alternative for substrates where TFA/DCM is not effective or when a non-TFA salt is desired.[4]
Materials:
-
Boc-protected PEGylated compound
-
4M HCl in 1,4-dioxane
-
Anhydrous 1,4-dioxane
Procedure:
-
Dissolve the Boc-protected PEGylated compound in a minimal amount of anhydrous 1,4-dioxane.[4]
-
Add the 4M HCl in 1,4-dioxane solution.[4]
-
Stir the reaction mixture at room temperature.[4]
-
Monitor the reaction progress by TLC or LC-MS.[4]
-
Upon completion, remove the solvent and excess HCl under reduced pressure to yield the hydrochloride salt of the deprotected amine.[4]
Protocol 3: Analytical Monitoring of Deprotection
A. Thin-Layer Chromatography (TLC)
-
Prepare a TLC chamber with a suitable mobile phase (e.g., 5-10% Methanol in DCM).[12]
-
Spot the reaction mixture on a silica (B1680970) gel plate alongside the Boc-protected starting material.
-
Elute the plate and visualize the spots.
-
The deprotected amine product is more polar and will have a lower Rf value than the starting material.[4] Streaking can be common for PEGylated compounds.[12]
B. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Dilute a small aliquot of the reaction mixture in a suitable solvent.
-
Inject the sample onto a reverse-phase C18 column.
-
Use a gradient elution method, for example, from high aqueous composition to high organic solvent (e.g., acetonitrile), both containing 0.1% TFA.
-
Monitor the disappearance of the starting material's mass peak and the appearance of the deprotected product's mass peak.[9]
C. ¹H NMR Spectroscopy
-
Acquire a ¹H NMR spectrum of the reaction mixture in a suitable deuterated solvent.
-
Monitor the disappearance of the characteristic singlet signal of the tert-butyl protons of the Boc group, which appears at approximately 1.4 ppm.[9] Complete disappearance of this signal indicates full deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing PROTAC Solubility with PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using polyethylene (B3416737) glycol (PEG) linkers to enhance the solubility of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why do my PROTACs have poor solubility despite incorporating a hydrophilic PEG linker?
A1: While PEG linkers are incorporated to improve hydrophilicity, several factors contribute to the poor solubility of PROTACs.[1][2] These molecules are often large and complex, falling into the "beyond rule of 5" (bRo5) chemical space, which predisposes them to low aqueous solubility.[1][3][4] The overall solubility is a composite property influenced by the lipophilicity of the target protein binder (warhead) and the E3 ligase ligand, which can counteract the solubilizing effect of the PEG linker.[1][2] Furthermore, the crystalline nature of a solid PROTAC can hinder its dissolution.[1]
Q2: How does the length of the PEG linker affect the solubility and permeability of a PROTAC?
A2: The length of the PEG linker plays a crucial role in balancing a PROTAC's physicochemical properties.[2]
-
Solubility: Generally, longer PEG chains increase the hydrophilicity and, consequently, the aqueous solubility of the PROTAC.[1][5] The ether oxygens in the PEG chain form a hydration shell, which can help to overcome the lipophilicity of the rest of the molecule.[]
-
Permeability: The relationship with cell permeability is more complex. While increased hydrophilicity can be beneficial, excessively long and polar PEG linkers can negatively impact membrane permeability.[1][7] However, the flexibility of PEG linkers can also allow the PROTAC to adopt a more compact, folded conformation, which may shield its polar surface area and improve its ability to cross the cell membrane.[2][4][8] There is often an optimal linker length that balances solubility and permeability.[1]
Q3: Besides solubility, what other properties does a PEG linker influence?
A3: The linker is a critical component that influences nearly all aspects of a PROTAC's function.[2][9] Beyond solubility, the linker affects:
-
Ternary Complex Formation: The length and flexibility of the linker are critical for the PROTAC to orient the target protein and E3 ligase correctly for a stable and productive ternary complex, which is essential for ubiquitination and subsequent degradation.[2][][10]
-
Cell Permeability: As mentioned, there is a trade-off between the hydrophilicity imparted by the PEG linker for solubility and the lipophilicity required for passive diffusion across cell membranes.[2][7]
-
Metabolic Stability: The linker can be a site of metabolic activity. Incorporating more metabolically robust motifs or optimizing the PEG chain length can improve stability.[2][11]
-
"Hook Effect": A linker that promotes strong positive cooperativity in ternary complex formation can help mitigate the "hook effect," where at high concentrations, the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) can inhibit the formation of the productive ternary complex, leading to reduced efficacy.[2]
Q4: Are there alternatives to PEG linkers for improving PROTAC solubility?
A4: Yes, while PEG linkers are common, other strategies can be employed:
-
Hybrid Linkers: Combining PEG units with more hydrophobic alkyl chains can create a hybrid linker that balances hydrophilicity for solubility and lipophilicity for permeability.[2]
-
Alternative Polar Linkers: Incorporating other polar functional groups or saturated nitrogen heterocycles (e.g., piperazines, piperidines) into the linker can also enhance solubility.[3][9]
-
Formulation Strategies: For PROTACs with persistent solubility issues, various formulation approaches can be used, such as amorphous solid dispersions (ASDs), cyclodextrin (B1172386) inclusion complexes, and nanoformulations (e.g., lipid-based or polymeric nanoparticles).[1][3][12][13][14]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
Issue 1: My PROTAC precipitates out of solution upon dilution from a DMSO stock into an aqueous buffer (e.g., PBS).
-
Possible Cause: The final concentration of the PROTAC exceeds its kinetic solubility limit in the aqueous buffer. The abrupt change in solvent polarity from DMSO to the aqueous buffer causes the compound to crash out of solution.[15]
-
Troubleshooting Steps:
-
Prepare a High-Concentration Stock in an Organic Solvent: The initial and most critical step is to prepare a high-concentration stock solution in a suitable organic solvent, with dimethyl sulfoxide (B87167) (DMSO) being the most common choice.[1]
-
Careful Dilution: When diluting into your aqueous experimental buffer, add the PROTAC stock solution slowly while vortexing or stirring to prevent localized high concentrations that can lead to precipitation.[1] This "solvent exchange" method is a fundamental practice.
-
Determine the Kinetic Solubility: Perform a kinetic solubility assay to understand the solubility limit of your PROTAC under your specific experimental conditions.[1] This will help you work at concentrations below the precipitation point.
-
Use Co-solvents: If precipitation persists, consider using co-solvents in your final aqueous solution. For example, a formulation containing 10% DMSO, 40% PEG300, and 5% Tween-80 can be effective.[15]
-
Sonication and Gentle Heating: To aid dissolution, gentle warming of the stock solution to 37°C and brief sonication can be employed before dilution.[15]
-
Issue 2: My PROTAC shows poor solubility and does not significantly improve even after incorporating a PEG linker.
-
Possible Causes:
-
Suboptimal PEG Linker Length: The chosen PEG linker may be too short to provide a sufficient hydration shell to overcome the lipophilicity of the warhead and E3 ligase ligand.[2]
-
High Lipophilicity of Warhead or Ligand: If the warhead or E3 ligase ligand are exceptionally lipophilic, a standard PEG linker may be insufficient to improve the overall solubility.[2]
-
Aggregation: At high concentrations, PROTACs can form aggregates, which reduces their effective solubility.[2]
-
-
Troubleshooting Steps:
-
Synthesize a Series of PROTACs with Varying PEG Linker Lengths: A "trial-and-error" approach is often necessary. Synthesize and test PROTACs with different PEG linker lengths (e.g., PEG2, PEG4, PEG6, PEG8, PEG10) to empirically determine the optimal length for solubility.[2][]
-
Chemical Modification of Warhead or Ligand: Consider introducing more polar groups into the warhead or E3 ligase ligand to reduce their lipophilicity.[2]
-
Explore Branched or Longer PEG Chains: If linear PEG linkers are not sufficient, branched or longer PEG chains may provide a greater solubilizing effect.[2]
-
Measure Solubility at Various Concentrations: This will help determine if aggregation is occurring at higher concentrations.[2]
-
Issue 3: My PROTAC has good solubility but shows low cell permeability and poor target degradation.
-
Possible Causes:
-
Excessively Long or Polar PEG Linker: While beneficial for solubility, a long and highly polar PEG linker can hinder passive diffusion across the lipophilic cell membrane.[1]
-
Inefficient Ternary Complex Formation: The linker may not be optimal in length or flexibility to allow for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[8]
-
-
Troubleshooting Steps:
-
Optimize PEG Linker Length: Test a range of PEG linker lengths to find a balance between solubility and permeability. Shorter PEG linkers may improve permeability.[8]
-
Introduce Intramolecular Hydrogen Bonds: This can help the PROTAC adopt a more compact, "chameleon-like" conformation that shields its polar surface area, facilitating cell entry.[1][4]
-
Utilize Hybrid Linkers: Combine PEG units with more hydrophobic alkyl chains to balance hydrophilicity and lipophilicity.[2]
-
Assess Ternary Complex Formation: Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to evaluate the formation and stability of the ternary complex with different linker designs.
-
Data Presentation
Table 1: Impact of PEG Linker Length on PROTAC Physicochemical Properties (Illustrative Data)
| PROTAC Linker | clogP | Aqueous Solubility (µM) | Cell Permeability (Papp, 10⁻⁶ cm/s) | DC₅₀ (nM) |
| Alkyl C8 | 5.2 | < 1 | 15.2 | 500 |
| PEG2 | 4.5 | 10 | 8.5 | 250 |
| PEG4 | 3.8 | 50 | 4.1 | 100 |
| PEG6 | 3.1 | 150 | 1.5 | 150 |
| PEG8 | 2.4 | > 300 | < 0.5 | 400 |
Data is illustrative and intended to show general trends. Actual values are PROTAC-specific.
Table 2: Common Formulation Strategies for Poorly Soluble PROTACs
| Formulation Strategy | Mechanism of Solubility Enhancement | Key Advantages |
| Amorphous Solid Dispersions (ASDs) | The PROTAC is dispersed in a polymer matrix, preventing crystallization and maintaining a higher-energy, more soluble amorphous state.[13][15] | Significant improvement in dissolution rate and supersaturation.[13] |
| Cyclodextrin Inclusion Complexes | The hydrophobic PROTAC molecule is encapsulated within the hydrophobic core of a cyclodextrin, enhancing its aqueous solubility.[3] | Can significantly increase apparent solubility. |
| Nanoformulations (e.g., Lipid Nanoparticles, Polymeric Micelles) | The PROTAC is encapsulated within a nanoparticle, improving its solubility and potentially altering its pharmacokinetic profile.[12] | Can improve both solubility and in vivo performance.[12] |
| Co-solvents | A mixture of solvents is used to increase the solubility of the PROTAC in the final formulation.[15] | Simple to implement for in vitro experiments. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Nephelometry
This protocol is used to determine the concentration at which a PROTAC begins to precipitate from an aqueous solution when diluted from a DMSO stock.
-
Materials:
-
Test PROTAC compound
-
DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplate
-
Nephelometer or plate reader capable of measuring light scattering
-
-
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve the PROTAC in 100% DMSO to a high concentration (e.g., 10-20 mM).[15]
-
Serial Dilutions: Prepare serial dilutions of the PROTAC stock solution in DMSO in a 96-well plate.
-
Addition of Aqueous Buffer: Add the aqueous buffer to each well, ensuring the final DMSO concentration is consistent and low (e.g., <1%).
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours), protected from light.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer at a suitable wavelength (e.g., 620 nm).[1]
-
-
Data Analysis:
-
Plot the measured turbidity against the PROTAC concentration. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.[1]
-
Protocol 2: Western Blot for Target Protein Degradation
This protocol is used to quantify the degradation of a target protein in cells treated with a PROTAC.
-
Materials:
-
Cell line expressing the target protein
-
PROTAC compound
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control.[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[1]
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.[1]
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.[1]
-
Repeat the process for the loading control antibody.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[1]
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control. Normalize the target protein intensity to the loading control intensity for each sample. Compare the normalized intensities of the treated samples to the vehicle control to determine the percentage of protein degradation.
-
Visualizations
Caption: PROTAC Mechanism of Action.
Caption: Experimental Workflow for Solubility and Activity Testing.
Caption: Logic Diagram for Troubleshooting PROTAC Precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. precisepeg.com [precisepeg.com]
- 10. biochempeg.com [biochempeg.com]
- 11. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 12. mdpi.com [mdpi.com]
- 13. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Properties Of PROTACs And The Relationship To Formulation Design [pharmaceuticalonline.com]
- 15. benchchem.com [benchchem.com]
Navigating the Challenges of PROTAC Purification: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is dedicated to troubleshooting the often-complex process of purifying Proteolysis-Targeting Chimeras (PROTACs) using High-Performance Liquid Chromatography (HPLC). Here, you will find detailed guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My PROTAC purification by reversed-phase HPLC (RP-HPLC) is showing poor peak shape, including tailing or broadening. What are the likely causes and how can I fix this?
Poor peak shape is a common issue in PROTAC purification, often stemming from their unique physicochemical properties, such as high molecular weight and potential for secondary interactions with the stationary phase.[1][2]
Common Causes & Solutions:
-
Inappropriate Mobile Phase Modifier: The choice and concentration of an acidic modifier are crucial for good peak shape.[3]
-
Solution: Ensure your mobile phase (both aqueous and organic) contains 0.1% trifluoroacetic acid (TFA) or formic acid. TFA is often effective at reducing peak tailing by ion-pairing with basic functionalities on the PROTAC molecule.[3]
-
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic moieties in the PROTAC, leading to peak tailing.[4]
-
Solution: Use a high-purity, end-capped C18 column or a column with a polar-embedded group to minimize these interactions.[4] Consider adding a competing base like triethylamine (B128534) (TEA) to the mobile phase, though this may not be suitable for mass spectrometry (MS) detection.[4]
-
-
Column Overload: Injecting too much sample can lead to peak broadening and tailing.[5]
-
Solution: Reduce the sample concentration or injection volume. Consider using a larger diameter preparative column if a higher loading capacity is required.[2]
-
-
Suboptimal Flow Rate: A flow rate that is too low can sometimes result in broader peaks.[2]
-
Solution: Optimize the flow rate for your column dimensions and particle size. Refer to the column manufacturer's guidelines.
-
Q2: I'm observing peak splitting or the appearance of multiple peaks for my purified PROTAC. What could be the reason?
Peak splitting in PROTAC HPLC can be particularly perplexing and may arise from several factors related to the molecule's structure and stability.[1]
Common Causes & Solutions:
-
Presence of Diastereomers or Enantiomers: PROTACs often contain multiple chiral centers, which can lead to the presence of diastereomers or enantiomers that may separate under certain chromatographic conditions.[1][6]
-
On-Column Degradation: The complex structure of PROTACs, particularly the linker, can be susceptible to degradation under certain analytical conditions.[8]
-
Solution: Investigate the stability of your PROTAC under the mobile phase conditions. This can be done by incubating the PROTAC in the mobile phase for varying amounts of time before injection. If degradation is observed, consider using a less harsh mobile phase (e.g., formic acid instead of TFA) or adjusting the temperature.[8]
-
-
Injector Issues: Problems with the injector, such as a worn rotor seal, can cause split peaks.[9]
-
Solution: Perform routine maintenance on your HPLC injector. If the problem persists after addressing other potential causes, consider replacing the rotor seal.[9]
-
Q3: My PROTAC seems to be unstable in the purification workflow, leading to inconsistent results. How can I assess and improve its stability?
PROTAC instability is a significant challenge due to their large size and often hydrophobic nature.[10] This can manifest as precipitation in solution or chemical degradation.[6][10]
Troubleshooting PROTAC Instability:
-
Poor Solubility: PROTACs can precipitate when aqueous buffers are added to a DMSO stock solution.[10]
-
Chemical Degradation: PROTACs can degrade in solution over time.[6]
Experimental Protocols
Protocol 1: General Preparative Reversed-Phase HPLC (RP-HPLC) for PROTAC Purification
This protocol outlines a standard method for the final purification step of a crude PROTAC product.[3]
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
C18 preparative column (e.g., 10 µm particle size, 100 Å pore size)
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) or 0.1% formic acid in water[3]
-
Solvent B: Acetonitrile or methanol (B129727) with 0.1% TFA or 0.1% formic acid[3]
-
Sample Solvent: Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
Procedure:
-
Sample Preparation: Dissolve the crude or partially purified PROTAC in a minimal amount of DMSO or DMF. Dilute the sample with Mobile Phase A to a concentration of 10-50 mg/mL.[6] Filter the sample through a 0.45 µm syringe filter before injection.[6]
-
System Equilibration: Equilibrate the preparative HPLC system with your starting mobile phase composition (e.g., 95% Solvent A, 5% Solvent B) for at least 3 column volumes or until a stable baseline is achieved.[6]
-
Injection: Inject the filtered sample onto the column.
-
Gradient Elution: Elute the PROTAC using a linear gradient of Solvent B in Solvent A. A typical gradient might be from 5% to 95% Solvent B over 30-40 minutes.[3][6]
-
Fraction Collection: Monitor the elution profile at an appropriate wavelength (e.g., 254 nm or 280 nm) and collect fractions corresponding to the main peak of the desired PROTAC.[3][6]
-
Purity Analysis: Analyze the collected fractions for purity using analytical LC-MS.
-
Final Steps: Combine the pure fractions and lyophilize to obtain the final, high-purity PROTAC.[3]
Protocol 2: Chiral HPLC Separation of PROTAC Enantiomers
This protocol provides a general approach for separating PROTAC enantiomers.[6]
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based or macrocyclic glycopeptide-based)[11]
-
Mobile Phase: Isocratic mixture of Hexane/Ethanol (e.g., 70:30 v/v) or a polar organic mobile phase such as Methanol or Acetonitrile.[6]
Procedure:
-
Sample Preparation: Dissolve the purified racemic PROTAC in the mobile phase to a concentration of approximately 1 mg/mL.[6] Filter the sample through a 0.22 µm syringe filter.[6]
-
System Equilibration: Equilibrate the chiral HPLC system with the chosen isocratic mobile phase until a stable baseline is achieved.[6]
-
Injection: Inject the filtered sample of the purified racemic PROTAC.
-
Elution and Collection: Monitor the separation by UV detection. Collect the two separate peaks corresponding to the individual enantiomers.[6]
-
Analysis: Confirm the enantiomeric purity of the collected fractions.
Data Presentation
Table 1: Typical Preparative RP-HPLC Parameters for PROTAC Purification
| Parameter | Recommended Setting |
| Column | C18, 10 µm, 100 Å, e.g., 250 x 21.2 mm |
| Mobile Phase A | 0.1% TFA or Formic Acid in Water |
| Mobile Phase B | 0.1% TFA or Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 30-40 minutes |
| Flow Rate | 15-20 mL/min (for 21.2 mm ID column) |
| Detection | UV at 254 nm or 280 nm |
| Sample Conc. | 10-50 mg/mL |
Table 2: HPLC-Based Stability Assessment of a PROTAC
| Timepoint (hours) | Peak Area of Intact PROTAC | % PROTAC Remaining |
| 0 | 1,500,000 | 100% |
| 2 | 1,485,000 | 99% |
| 4 | 1,455,000 | 97% |
| 8 | 1,395,000 | 93% |
| 24 | 1,200,000 | 80% |
Visualizations
Caption: General workflow for the purification and analysis of PROTACs.
Caption: Troubleshooting logic for common HPLC issues in PROTAC purification.
References
- 1. PROTAC Bioanalysis: Challenges and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 3. benchchem.com [benchchem.com]
- 4. HPLC Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 6. benchchem.com [benchchem.com]
- 7. Research Strategy of Chiral PROTACs in Discovery Stage Based on Analysis Platforms of UPCC-MS/MS and UPLC-MS/MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. waters.com [waters.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Bromo-PEG2-C2-Boc Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during experiments with Bromo-PEG2-C2-Boc.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional crosslinker containing a bromo group, a two-unit polyethylene (B3416737) glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc)-protected amine. The bromo group serves as a reactive site for nucleophilic substitution, making it useful for conjugation to thiols, amines, and other nucleophiles. The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine for subsequent modifications. This linker is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other bioconjugates where a hydrophilic spacer is desired.
Q2: What are the most common side products I should be aware of when using this compound?
A2: The most common side products arise from three main sources:
-
Elimination Reaction (E2): Instead of the desired nucleophilic substitution (SN2), a competing elimination reaction can occur, leading to the formation of a vinyl-ether PEG derivative.
-
Premature Boc Deprotection: The Boc protecting group is sensitive to acidic conditions and can be unintentionally removed if the reaction or purification conditions are not carefully controlled.
-
Hydrolysis of the PEG Linker: While generally stable, the ether linkages in the PEG chain can be susceptible to cleavage under very harsh acidic or basic conditions, though this is less common under typical reaction conditions.
Q3: How can I minimize the formation of the elimination (E2) byproduct?
A3: Minimizing the E2 byproduct involves optimizing reaction conditions to favor the SN2 pathway. Key factors include:
-
Choice of Base/Nucleophile: Use a non-bulky, strong nucleophile. Strong, sterically hindered bases (e.g., potassium tert-butoxide) are known to favor elimination. For primary alkyl halides like this compound, SN2 is generally favored with good nucleophiles that are not excessively basic.[1][2][3]
-
Temperature: Lower reaction temperatures generally favor substitution over elimination.[4]
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are generally preferred for SN2 reactions.
Q4: What conditions can cause premature deprotection of the Boc group?
A4: The Boc group is labile to acidic conditions. Premature deprotection can be triggered by:
-
Acidic Reagents: Direct use of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will cleave the Boc group.
-
Acidic Contaminants: Trace amounts of acid in your solvents or reagents can lead to partial or complete deprotection.
-
Lewis Acids: Some metal catalysts can act as Lewis acids and facilitate Boc cleavage.
Q5: How stable is the PEG chain itself during my reaction?
A5: The poly(ethylene glycol) ether backbone is generally chemically stable under most conditions used for conjugation. However, prolonged exposure to very strong acids or bases, especially at elevated temperatures, can lead to degradation of the PEG chain. For most standard applications, PEG linker degradation is not a primary concern.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Substituted Product and Presence of an Unidentified Impurity
Symptoms:
-
HPLC or LC-MS analysis shows a significant peak for unreacted starting material and a new, unexpected peak in addition to the desired product.
-
The overall yield of the purified product is lower than expected.
-
¹H NMR of the crude product shows complex signals that do not correspond to the starting material or the expected product.
Possible Cause:
-
A significant portion of the this compound is undergoing a side reaction, most commonly an E2 elimination, to form a vinyl-ether PEG derivative.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Analyze Reaction Conditions | Review the base/nucleophile, solvent, and temperature used in your reaction. | Strong, bulky bases and high temperatures favor the E2 elimination pathway.[1][4] |
| 2. Modify Reaction Conditions | If using a strong, hindered base, switch to a weaker, less hindered base (e.g., use an amine base instead of an alkoxide). Lower the reaction temperature. | This will shift the reaction equilibrium to favor the SN2 substitution product.[2][3] |
| 3. Characterize the Side Product | Isolate the impurity and analyze it by ¹H NMR and Mass Spectrometry. | The vinyl-ether product will have a characteristic vinyl proton signal in the NMR spectrum (typically 6-7 ppm) and a molecular weight that is 81 Da less than the starting bromo-compound (loss of HBr). |
Issue 2: Appearance of a More Polar Byproduct and/or Di-substituted Products
Symptoms:
-
LC-MS analysis shows a peak with a lower mass corresponding to the loss of the Boc group (a decrease of 100 Da).
-
During a subsequent reaction step, di-substituted products are observed, indicating that both ends of the linker have reacted.
Possible Cause:
-
The Boc protecting group has been unintentionally removed during the reaction or workup.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Review Reagents and Solvents | Check the pH of all aqueous solutions used in the workup. Ensure all solvents are free of acidic impurities. | The Boc group is readily cleaved by acid. |
| 2. Adjust Workup Procedure | If acidic conditions are necessary for other reasons, perform the workup at a lower temperature and for a shorter duration. Neutralize acidic solutions promptly. | Minimizes the time the compound is exposed to acidic conditions. |
| 3. Analytical Verification | Use ¹H NMR to check for the presence of the Boc group's characteristic singlet at ~1.4 ppm. | The absence or diminished integration of this peak confirms deprotection. |
Data Presentation
Table 1: General Trends for Substitution (SN2) vs. Elimination (E2) in Primary Alkyl Halides
| Condition | Favored Reaction | Reason | Expected Outcome with this compound |
| Nucleophile/Base | |||
| Strong, non-bulky (e.g., I⁻, RS⁻, CN⁻, Amines) | SN2 | Good nucleophilicity and low steric hindrance.[5] | High yield of substitution product. |
| Strong, bulky base (e.g., t-BuO⁻) | E2 | Steric hindrance prevents backside attack for SN2, favoring proton abstraction.[3] | Increased formation of vinyl-ether byproduct. |
| Weak nucleophile/weak base (e.g., H₂O, ROH) | SN2 (slow) | Reaction is generally slow for primary halides. | Low conversion to the substitution product. |
| Temperature | |||
| Low Temperature | SN2 | Substitution has a lower activation energy than elimination. | Higher ratio of substitution to elimination product. |
| High Temperature | E2 | Elimination is entropically favored and becomes more competitive at higher temperatures.[4] | Lower ratio of substitution to elimination product. |
| Solvent | |||
| Polar Aprotic (e.g., DMSO, DMF) | SN2 | Solvates the cation but not the nucleophile, increasing nucleophile reactivity. | Favors the desired substitution reaction. |
| Polar Protic (e.g., EtOH, H₂O) | Can favor both, but generally slows SN2 | Solvates the nucleophile, reducing its reactivity. | May lead to slower reaction rates. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with this compound
-
Reagent Preparation: Dissolve the nucleophile (e.g., a thiol-containing molecule, 1.0 eq) and a non-hindered base (e.g., diisopropylethylamine, 1.2 eq) in an anhydrous polar aprotic solvent (e.g., DMF).
-
Reaction Initiation: To the stirred solution of the nucleophile, add a solution of this compound (1.1 eq) in the same solvent dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by LC-MS or TLC.
-
TLC: Use a mobile phase such as 5-10% methanol (B129727) in dichloromethane. The product should have a different Rf value than the starting materials.
-
LC-MS: Use a C18 column with a water/acetonitrile gradient containing 0.1% formic acid. Monitor for the disappearance of the starting materials and the appearance of the product with the expected mass.
-
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Forced Degradation Study for this compound Conjugates
This protocol is designed to intentionally degrade the molecule to identify potential degradation products and assess stability.[6][7][8]
-
Sample Preparation: Prepare stock solutions of the purified this compound conjugate in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl to the sample solution and incubate at 60 °C.
-
Basic Hydrolysis: Add 0.1 M NaOH to the sample solution and incubate at 60 °C.
-
Oxidative Degradation: Add 3% H₂O₂ to the sample solution and incubate at room temperature.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 8, 24 hours). Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples by LC-MS to identify and quantify the parent compound and any degradation products.
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in this compound reactions.
Caption: Competing SN2 and E2 reaction pathways for this compound.
References
- 1. SN2 vs E2 [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. scispace.com [scispace.com]
- 8. sgs.com [sgs.com]
Technical Support Center: The Impact of Linker Flexibility on Ternary Complex Formation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of linker flexibility on the formation of ternary complexes, particularly in the context of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC, and how does its flexibility impact ternary complex formation?
A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The linker is a critical component that governs the formation, stability, and productivity of the ternary complex (POI-PROTAC-E3 ligase).[2][3]
The flexibility of the linker plays a pivotal role:
-
Flexible Linkers (e.g., alkyl chains, polyethylene (B3416737) glycol (PEG) chains): These linkers provide a high degree of conformational freedom, which can be advantageous in allowing the PROTAC to adapt to the surfaces of both the target protein and the E3 ligase, facilitating the formation of a stable ternary complex.[3][] However, excessive flexibility can lead to an entropic penalty upon binding, potentially destabilizing the complex.[3]
-
Rigid Linkers (e.g., containing piperazine, piperidine, or aromatic rings): These linkers introduce conformational constraints, which can help to pre-organize the PROTAC into a bioactive conformation.[1][] This can lead to more potent degradation and enhanced metabolic stability.[1]
Ultimately, a balance between flexibility and rigidity is often necessary for optimal PROTAC efficacy.[]
Q2: How does linker length affect PROTAC activity and ternary complex stability?
The length of the linker is a crucial parameter that must be optimized for each specific target protein and E3 ligase pair.[][6]
-
Too Short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase, thereby inhibiting the formation of a ternary complex.[][7]
-
Too Long: An excessively long linker may result in a less stable and less productive ternary complex because the two proteins are not brought into close enough proximity for efficient ubiquitin transfer.[][7] This can also lead to a decrease in potency due to a higher entropic penalty upon binding.[8]
-
Optimal Length: An optimal linker length facilitates favorable protein-protein interactions within the ternary complex, a phenomenon known as positive cooperativity, which enhances the stability of the complex.[3][8] For instance, in a study on ERα-targeting PROTACs, a 16-atom chain length was found to be optimal.[6]
Q3: My PROTAC shows low degradation efficiency. Could the linker be the issue?
Yes, suboptimal linker design is a common reason for poor PROTAC performance. Here are some potential linker-related causes and troubleshooting steps:
-
Suboptimal Length or Flexibility: The linker may not be of the optimal length or have the right degree of flexibility to support a stable and productive ternary complex.
-
Solution: Synthesize and test a library of PROTACs with varying linker lengths and compositions. Systematically increasing or decreasing the length (e.g., by adding or removing PEG units) can help identify the optimal configuration.[9] Consider incorporating more rigid motifs to pre-organize the PROTAC.[9]
-
-
Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker might orient the proteins in a way that is not conducive to ubiquitination. The lysine (B10760008) residues on the target protein's surface must be accessible to the E2 ubiquitin-conjugating enzyme.[9]
-
Poor Physicochemical Properties: The linker can contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target.[9][10]
Q4: I'm observing a "hook effect" with my PROTAC. How can I address this?
The "hook effect" is a bell-shaped dose-response curve where the degradation efficiency decreases at higher PROTAC concentrations.[10] This occurs because high concentrations of the PROTAC favor the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) over the productive ternary complex.[10]
-
Troubleshooting Steps:
-
Confirm with a Wide Dose-Response Experiment: Test your PROTAC over a broad concentration range to confirm the bell-shaped curve.[10]
-
Enhance Ternary Complex Cooperativity: A highly cooperative PROTAC, where the formation of a binary complex promotes the binding of the third partner, can mitigate the hook effect. Linker optimization is key to achieving this.[10]
-
Systematic Linker Modification: As mentioned previously, systematically vary the linker's length and composition to find a configuration that better pre-organizes the ligands for ternary complex formation.[10]
-
Biophysical Measurement of Cooperativity: Use techniques like Surface Plasmon Resonance (SPR) to quantify the cooperativity of your PROTACs.[10]
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the characterization of PROTAC ternary complexes.
Table 1: Comparison of Linker Types and Their Properties
| Linker Type | Examples | Key Properties | Impact on Ternary Complex |
| Flexible | Alkyl chains, Polyethylene Glycol (PEG) | High conformational flexibility.[] PEG linkers are hydrophilic and can improve solubility.[1] Alkyl chains are more hydrophobic.[1] | Can adapt to protein surfaces, but excessive flexibility may lead to an entropic penalty.[3] |
| Rigid | Piperazine, Piperidine, Aromatic rings | Conformational constraints.[1] | Can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency.[1] |
Table 2: Biophysical Parameters for the MZ1 PROTAC
MZ1 is a well-characterized PROTAC that induces the formation of a ternary complex between BRD4BD2 and the VHL E3 ligase.[11][12]
| Assay | Interaction | KD (nM) | kon (105 M-1s-1) | koff (s-1) | Half-life (s) | Cooperativity (α) |
| SPR | MZ1 : VHL (Binary) | 29 | 7 | 0.019 | 43 | 22 |
| SPR | BRD4-BD2 : MZ1 : VHL (Ternary) | 1 | 59 | 0.006 | 130 | |
| ITC | MZ1 : BRD4BD2 (Binary) | 4 | N/A | N/A | N/A | 15 |
| ITC | MZ1 : VHL (Binary) | 66 | N/A | N/A | N/A |
Data synthesized from multiple sources.[11][12][13] Cooperativity (α) is calculated as the ratio of the binary KD to the ternary KD.[13]
Experimental Protocols
1. Western Blot for Protein Degradation Quantification
This protocol is used to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) of a PROTAC.[1]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control for the desired time period.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against the target protein, followed by a secondary antibody conjugated to HRP. Also, probe for a loading control (e.g., GAPDH).[9]
-
Detection and Analysis: Detect the signal using an ECL substrate. Quantify band intensities and normalize the target protein signal to the loading control. Calculate DC50 and Dmax values from the dose-response curve.[9]
2. Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
SPR is used to measure the binding affinities and kinetics of binary and ternary complex formation.[11][13]
-
Immobilization: Immobilize one of the proteins (e.g., biotinylated VCB complex) onto a streptavidin-coated sensor chip.[13]
-
Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary binding affinity (KD).[9]
-
Ternary Complex Formation: To measure ternary complex kinetics, pre-incubate a fixed, saturating concentration of the target protein with a series of concentrations of the PROTAC. Inject these solutions over the E3 ligase-immobilized surface.[13]
-
Regeneration: After each cycle, regenerate the sensor surface using a low pH buffer.[13]
-
Data Analysis: Use the instrument's software to fit the data to a suitable binding model and determine kon, koff, and KD values.[14]
3. Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC measures the heat change upon binding to determine the thermodynamic parameters of interaction (KD, ΔH, ΔS).[11]
-
Sample Preparation: Prepare solutions of the proteins and PROTAC in the same buffer to minimize buffer mismatch effects.
-
Binary Titrations:
-
Ternary Titration: Pre-form a binary complex in the ITC cell (e.g., E3 ligase saturated with PROTAC) and titrate in the second protein (target protein).[8]
-
Data Analysis: Integrate the heat peaks and fit the data to a binding model to determine the thermodynamic parameters for each interaction.[8]
4. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a proximity-based assay suitable for high-throughput screening of ternary complex formation in solution.[13]
-
Assay Setup: In a microplate, combine the tagged target protein (e.g., GST-tagged) and tagged E3 ligase (e.g., His-tagged) with their respective terbium-labeled and fluorescently-labeled antibodies.[13]
-
PROTAC Addition: Add a serial dilution of the PROTAC to the wells.[13]
-
Incubation: Incubate the plate to allow for ternary complex formation.[8][13]
-
Measurement: Read the plate on a TR-FRET enabled reader, measuring the emission from both the donor and acceptor fluorophores. An increase in the FRET signal indicates ternary complex formation.[13]
Visualizations
Caption: PROTAC mechanism of action leading to protein degradation.
Caption: Experimental workflow for evaluating PROTAC linker efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 6. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 13. benchchem.com [benchchem.com]
- 14. Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes [jove.com]
Technical Support Center: Strategies to Improve Cell Permeability of PEGylated PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the improvement of cell permeability for PEGylated Proteolysis Targeting Chimeras (PROTACs), a critical factor for their therapeutic efficacy.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is cell permeability a major challenge for PEGylated PROTACs?
A1: Low cell permeability is a common and significant hurdle in PROTAC development. These molecules are inherently large, often with molecular weights exceeding 800 Daltons (Da), placing them in the "beyond the Rule of Five" (bRo5) chemical space.[1][2][3] This high molecular weight, combined with a large polar surface area (PSA) and a high number of hydrogen bond donors and acceptors, hinders their ability to passively diffuse across the lipophilic cell membrane.[2][3][4][5] While PEGylation is often used to improve the aqueous solubility of these large molecules, it can increase the hydrophilic nature of the PROTAC, potentially further impeding membrane traversal.[4][6]
Q2: How does the length and composition of the PEG linker affect cell permeability?
A2: The linker is a critical determinant of a PROTAC's physicochemical properties and its permeability.[7] The relationship is complex:
-
Linker Length: Shorter linkers are generally associated with better permeability because they help minimize molecular weight and PSA.[3][6][8] Studies have shown that systematically increasing the number of PEG units can lead to a significant decrease in permeability.[3][8] However, the linker must be long enough to facilitate the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[6][9]
-
Linker Composition: Flexible linkers, like PEG chains, may allow the PROTAC to adopt a folded, more compact conformation that shields polar groups, which can be beneficial for permeability.[6][10] However, some studies have shown that replacing flexible PEG linkers with more rigid elements (e.g., piperidine (B6355638), piperazine) or short alkyl chains can sometimes improve permeability by reducing polarity and conformational flexibility.[1][2][7]
Q3: What are the key physicochemical properties to optimize for better permeability?
A3: To improve cell permeability, the following physicochemical properties should be carefully balanced:
-
Molecular Weight (MW): While PROTACs are large, a significant drop-off in permeability is often observed with MW > 1000 Da.[3][4]
-
Lipophilicity (logP/logD): A balance is crucial. While a certain degree of lipophilicity is needed for membrane partitioning, excessive lipophilicity can decrease aqueous solubility and increase non-specific binding.[2][4] An optimal ALogP is often suggested to be between 3 and 5.[3][11]
-
Polar Surface Area (PSA): Minimizing the 3D PSA is a key strategy. This can be achieved through linker design that promotes intramolecular hydrogen bonds and folded conformations.[4][10]
-
Hydrogen Bond Donors (HBDs): PROTACs often exceed the Rule of 5 guideline for HBDs (>5).[4] Reducing the number of HBDs, for instance through amide-to-ester substitutions, has been shown to improve permeability.[1][11]
Q4: What is the "chameleon effect" and how does it relate to PROTAC permeability?
A4: The "chameleon effect" or "molecular chameleonicity" describes the ability of a large molecule like a PROTAC to dynamically change its conformation in response to its environment.[2][6] A flexible PEG linker can allow the PROTAC to adopt an extended, polar conformation in an aqueous environment (like the cytosol) to maintain solubility, but then fold into a more compact, less polar shape to cross the nonpolar lipid bilayer of the cell membrane.[4][6][12] This folding is often stabilized by the formation of intramolecular hydrogen bonds (IMHBs), which shield polar functional groups and reduce the molecule's effective PSA.[10][12] Designing PROTACs that can leverage this effect is a key strategy for improving cell permeability.[2][4]
Q5: What are the standard assays to measure PROTAC cell permeability?
A5: The two most common in vitro methods for assessing PROTAC permeability are:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, low-cost assay that measures passive diffusion across an artificial lipid membrane.[1][13] It is useful for initial screening but does not account for active transport or efflux mechanisms.[1][14]
-
Caco-2 Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, which form tight junctions and express transporters, thus modeling the human intestinal barrier.[13] It can measure both passive diffusion and active transport, providing more biologically relevant data, but is lower-throughput and more complex than PAMPA.[1][15]
Section 2: Troubleshooting Guide
Problem: My PEGylated PROTAC has good solubility but shows low or no degradation activity in my cellular assay.
This is a common issue that often points towards poor cell permeability. Even if a PROTAC is potent in biochemical assays (e.g., target binding, ternary complex formation), it cannot function if it doesn't reach its intracellular target.[16]
Troubleshooting Workflow
Caption: Troubleshooting workflow for low PROTAC cellular activity.
| Possible Cause | Diagnostic Step | Suggested Solution |
| Inefficient Passive Diffusion | Perform a PAMPA assay to assess passive permeability.[6][15] A low apparent permeability coefficient (Papp) confirms this issue. | Proceed to Linker Optimization or Promoting Favorable Conformations . |
| Active Efflux | Perform a bi-directional Caco-2 assay .[15] A high efflux ratio (Papp B-A / Papp A-B) indicates the PROTAC is being pumped out of the cell. | Modify the PROTAC structure to reduce recognition by efflux transporters. This may involve altering the linker or warhead/ligand moieties. |
| Poor Ternary Complex Formation in Cells | Even with cell entry, the PROTAC must form a stable ternary complex.[4] This can be assessed with in-cell assays like NanoBRET. | Re-evaluate linker length and composition. The optimal linker for permeability may not be optimal for ternary complex formation.[6] |
Section 3: Strategies to Enhance Cell Permeability
Strategy 1: Linker Optimization
The linker provides the most straightforward opportunity for modification to improve physicochemical properties.[10]
-
Modulate Linker Length: Synthesize a focused library of PROTACs with varying PEG linker lengths (e.g., 2, 4, 6, 8 units) to empirically determine the optimal balance between permeability and degradation activity.[4] Shorter linkers generally produce more permeable compounds.[3][8]
-
Vary Linker Composition: Replace flexible PEG chains with more rigid linkers containing piperidine or piperazine (B1678402) moieties.[1][7] These can enhance rigidity, water solubility, and permeability.[1] Alternatively, explore short alkyl chains, which may reduce polarity.[17]
-
Amide-to-Ester Substitution: Replacing an amide bond in the linker with a less polar ester can reduce the number of hydrogen bond donors and dramatically increase membrane permeability.[1][11]
Strategy 2: Promoting Favorable Conformations ("Chameleon Effect")
Designing PROTACs that can shield their own polarity is a powerful strategy.
-
Introduce Intramolecular Hydrogen Bonds (IMHBs): Strategically place functional groups that can form IMHBs, stabilizing a folded, less polar conformation suitable for membrane crossing.[2][4][10] The gauche effect of PEG-type linkers can naturally contribute to a higher proportion of folded conformations compared to alkyl linkers.[10][18]
Strategy 3: Prodrug & Conjugation Strategies
These strategies utilize active transport mechanisms to bypass poor passive diffusion.
-
Receptor-Mediated Delivery: Conjugate the PROTAC to a ligand that is recognized by a cell-surface receptor, leading to receptor-mediated endocytosis.[1]
-
Cell-Penetrating Peptides (CPPs): Conjugating CPPs, such as oligoarginine, can facilitate the transport of the PROTAC into the cell.[1][20]
Strategy 4: Advanced Formulation Strategies
For preclinical and clinical development, formulation can overcome inherent physicochemical limitations.[5]
-
Lipid-Based Nanoparticles/Emulsions: Formulations like self-nanoemulsifying drug delivery systems (SNEDDS) can significantly improve the aqueous solubility and permeability of poorly water-soluble PROTACs.[5]
Permeability Enhancement Decision Framework
Caption: Decision tree for selecting a permeability enhancement strategy.
Section 4: Data Presentation
Table 1: Impact of PEG Linker Length on PROTAC Permeability
This table summarizes representative data from studies on VH032-based PROTACs, illustrating how increasing the number of PEG units in the linker typically reduces passive permeability, as measured by PAMPA.
| PROTAC Series | Linker Composition | PAMPA Permeability (Pₑ, 10⁻⁶ cm/s) | Reference |
| MZ Series | 2-unit PEG | 0.6 | [3][8] |
| 3-unit PEG | 0.02 | [3][8] | |
| 5-unit PEG | 0.006 | [3] | |
| AT Series | 1-unit PEG | 0.04 | [3][6] |
| 2-unit PEG | 0.02 | [6] | |
| CM Series | Alkyl | 0.002 | [8] |
Note: Data are compiled from various sources for illustrative purposes. Pₑ values are highly system-dependent.
Table 2: Physicochemical Properties vs. Permeability for Selected PROTACs
This table highlights the relationship between key physicochemical properties and the resulting permeability. Note how higher MW and PSA generally correlate with lower permeability.
| Compound | Target | E3 Ligase | Linker Type | MW (Da) | TPSA (Ų) | PAMPA Papp (10⁻⁶ cm/s) | Reference |
| ARV-771 | BRD4 | VHL | Ester-containing | ~975 | ~220 | ~0.3 | [1][2] |
| PROTAC 14 | AR | Cereblon | PEG | ~930 | ~200 | < 1.0 (low) | [2] |
| PROTAC 20d | AR | VHL | Alkyl | ~850 | ~185 | High Caco-2 Efflux | [21] |
| MZ1 | BRD4 | VHL | PEG | ~900 | ~200 | ~0.1 | [1] |
Section 5: Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.[13][15]
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)
-
96-well acceptor plates
-
Phospholipid solution (e.g., 2% w/v lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC and control compounds (high/low permeability)
-
LC-MS/MS system for analysis
Procedure:
-
Membrane Coating: Apply 5 µL of the phospholipid solution to the filter of each well in the 96-well filter plate. Allow the solvent to impregnate the filter.[15]
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.
-
Prepare Donor Plate: Dissolve the test PROTAC in a suitable solvent (e.g., DMSO) and dilute in PBS to a final concentration (e.g., 10 µM). The final DMSO concentration should be <1%.
-
Assay Assembly: Place the lipid-coated filter plate onto the acceptor plate, ensuring the filter bottoms contact the acceptor solution.[15]
-
Compound Addition: Add 150 µL of the donor solution (PROTAC in PBS) to each well of the filter plate.[15]
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.[6][15]
-
Sample Collection: After incubation, carefully remove the filter plate. Collect samples from both the donor and acceptor wells for analysis.
-
Analysis: Determine the concentration of the PROTAC in the donor and acceptor wells using a validated LC-MS/MS method.[15] The apparent permeability coefficient (Papp) is then calculated.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the permeability of a PROTAC across a human colon epithelial cell monolayer, accounting for both passive and active transport.[13]
Materials:
-
Caco-2 cells
-
Transwell insert plates (e.g., 24-well)
-
Cell culture medium (e.g., DMEM with FBS)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Test PROTAC and control compounds
-
LC-MS/MS system for analysis
-
TEER (Transepithelial Electrical Resistance) meter
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Before the assay, measure the TEER to ensure the integrity of the cell monolayer.[2] Alternatively, assess the permeability of a low-permeability marker like Lucifer yellow.[16]
-
Permeability Assay (Apical to Basolateral, A-B): a. Wash the monolayers twice with pre-warmed transport buffer.[15] b. Add transport buffer containing the test PROTAC to the apical (A, upper) side (e.g., 0.4 mL).[15] c. Add fresh transport buffer to the basolateral (B, lower) side (e.g., 1.2 mL).[15] d. Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[15] e. At the end of the incubation, collect samples from both the apical and basolateral compartments.[15]
-
Permeability Assay (Basolateral to Apical, B-A): a. To assess active efflux, perform the assay in the reverse direction by adding the PROTAC to the basolateral chamber and sampling from the apical chamber.[15]
-
Analysis: Determine the concentration of the PROTAC in all collected samples using a validated LC-MS/MS method. Calculate Papp values for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) can then be determined.
Protocol 3: Cellular Uptake Assay by LC-MS/MS
Objective: To directly quantify the intracellular concentration of a PROTAC over time.[15]
Materials:
-
Adherent cell line of interest
-
12-well cell culture plates
-
Test PROTAC
-
PBS, Trypsin-EDTA
-
Cell lysis buffer (e.g., RIPA buffer)
-
LC-MS/MS system
-
BCA protein assay kit
Procedure:
-
Cell Seeding: Seed cells into 12-well plates to be 80-90% confluent on the day of the experiment.[15]
-
Compound Treatment: Remove the medium, wash cells with PBS, and add fresh medium containing the test PROTAC at the desired concentration. Incubate for various time points (e.g., 0.5, 1, 2, 4 hours).
-
Cell Harvesting: a. At each time point, remove the drug-containing medium and wash the cell monolayer three times with ice-cold PBS to remove extracellular compound. b. Add trypsin to detach the cells. c. Centrifuge the cell suspension to pellet the cells.
-
Cell Lysis: Resuspend the cell pellet in a known volume of lysis buffer. Lyse the cells (e.g., by sonication).
-
Analysis: a. Determine the protein concentration in the lysate using a BCA assay. b. Precipitate proteins from the lysate (e.g., with cold acetonitrile) and centrifuge. c. Analyze the supernatant containing the PROTAC using a validated LC-MS/MS method.
-
Calculation: The intracellular concentration can be calculated and normalized to the protein content (e.g., pmol/mg protein).
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scispace.com [scispace.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Permeability Assay - Profacgen [profacgen.com]
- 14. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemrxiv.org [chemrxiv.org]
- 19. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of PROTACs with Short PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) for mitigating off-target effects of Proteolysis Targeting Chimeras (PROTACs) with a focus on the strategic use of short Polyethylene Glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a short PEG linker in mitigating PROTAC off-target effects?
A1: A short PEG linker is a critical design element that can significantly enhance a PROTAC's selectivity.[1] Its primary role is to optimize the geometry of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for effective and specific ubiquitination.[2][3] By reducing the conformational flexibility compared to longer linkers, a short PEG linker can restrict the PROTAC to a binding mode that favors the on-target protein while disfavoring interactions with off-target proteins.[4] This can lead to a more stable and productive on-target ternary complex, minimizing the recruitment of unintended proteins for degradation.[5]
Q2: How does a short PEG linker influence the selectivity of a PROTAC for protein isoforms or family members?
A2: The selectivity of a PROTAC for specific protein isoforms or family members is highly dependent on the precise geometry of the ternary complex. Even subtle changes in linker length, such as the addition or removal of a single PEG unit, can dramatically alter which proteins are presented to the E3 ligase for ubiquitination.[6][7] A shorter, more rigid linker can exploit subtle structural differences between protein family members, allowing for the formation of a productive ternary complex with the intended target while sterically clashing with or failing to effectively recruit off-target isoforms.[5]
Q3: Can using a short PEG linker negatively impact my PROTAC's on-target activity?
A3: Yes, while short PEG linkers can improve selectivity, there is a risk of reducing on-target potency if the linker is too short.[8] An overly short linker may introduce steric hindrance, preventing the formation of a stable ternary complex between the target protein and the E3 ligase.[2] It is crucial to empirically determine the optimal linker length for each target-ligand pair, as there is often a "sweet spot" that balances on-target efficacy with off-target selectivity.[9]
Q4: What are the key indicators of off-target effects in my PROTAC experiments?
A4: The primary indicator of off-target effects is the degradation of proteins other than your intended target, which can be identified through global proteomics analysis (e.g., LC-MS/MS).[10] Other indicators can include unexpected cellular phenotypes, cytotoxicity at concentrations where the on-target protein is degraded, or a discrepancy between the concentration required for target degradation and the concentration that elicits a functional response.[1]
Q5: How can I differentiate between off-target effects caused by the linker versus the warhead or E3 ligase ligand?
A5: Differentiating the source of off-target effects is a critical step in optimizing your PROTAC. A systematic approach is recommended:
-
Test the Warhead Alone: Assess the binding profile of the warhead compound independently to determine its intrinsic selectivity.
-
Use a Non-binding Control: Synthesize a control PROTAC with a modification that abolishes binding to the E3 ligase. This will help determine if the off-target effects are dependent on E3 ligase recruitment.
-
Vary the Linker: Compare the off-target profiles of PROTACs with different linker compositions and lengths. If the off-target profile changes significantly with linker modifications, it suggests the linker is playing a key role in mediating these effects.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with PROTACs having short PEG linkers.
Issue 1: My short PEG-linked PROTAC has high on-target potency but still shows significant off-target degradation.
-
Potential Cause: The warhead itself may have low selectivity, or the short linker, while optimizing on-target degradation, may still permit the formation of productive ternary complexes with highly homologous off-target proteins.
-
Troubleshooting Steps:
-
Validate Off-Targets: Confirm the degradation of top off-target candidates identified by proteomics using an orthogonal method like Western blotting.
-
Assess Direct Engagement: Use a Cellular Thermal Shift Assay (CETSA) to determine if the PROTAC directly binds to the identified off-target proteins in a cellular context. A thermal shift indicates direct engagement.
-
Consider Linker Rigidity: If the off-target proteins are structurally very similar to the on-target protein, a more rigid short linker (e.g., incorporating cycloalkane or aromatic moieties) may provide better discrimination.[11]
-
Evaluate a More Selective Warhead: If the warhead demonstrates broad off-target binding, it may be necessary to re-design the PROTAC with a more selective ligand for your protein of interest.
-
Issue 2: Switching to a shorter PEG linker has reduced off-target effects, but my on-target degradation is also significantly weaker.
-
Potential Cause: The shorter linker may be too restrictive, leading to steric hindrance and preventing the formation of a stable and productive on-target ternary complex.[2]
-
Troubleshooting Steps:
-
Systematic Linker Length Variation: Synthesize and test a series of PROTACs with slightly different short PEG linker lengths (e.g., PEG1, PEG2, PEG3) to identify the optimal length that maintains on-target activity while minimizing off-target effects.[12]
-
Biophysical Analysis of Ternary Complex Formation: Employ techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the stability of the ternary complex with different linker lengths. This can provide quantitative insights into the impact of linker length on complex formation.
-
Alter Linker Attachment Points: The "exit vector," or the point where the linker is attached to the warhead and E3 ligase ligand, is crucial.[10] A different attachment point may be more compatible with a shorter linker, allowing for productive ternary complex formation.
-
Data Presentation
The following tables provide representative data illustrating the impact of PEG linker length on PROTAC on-target potency and off-target selectivity. The data is synthesized from published studies to demonstrate general trends.
Table 1: Impact of PEG Linker Length on On-Target Potency and Off-Target Profile of a BRD4-Targeting PROTAC
| PROTAC Candidate | Linker Composition | On-Target BRD4 DC50 (nM) | Number of Off-Targets Degraded >50% |
| PROTAC-A | Long Flexible Alkyl Chain | 25 | 15 |
| PROTAC-B | Long PEG Linker (PEG8) | 15 | 12 |
| PROTAC-C | Short PEG Linker (PEG3) | 30 | 3 |
| PROTAC-D | Very Short Linker (PEG1) | >1000 | 1 |
This representative data illustrates that a short PEG linker (PROTAC-C) can significantly reduce the number of off-targets compared to longer, more flexible linkers (PROTAC-A and B), albeit with a slight decrease in on-target potency. A very short linker (PROTAC-D) may abrogate on-target activity altogether.
Table 2: Case Study - Fine-Tuning Selectivity Between Kinase Homologs with a Single PEG Unit
| PROTAC Candidate | Linker Composition | EGFR Degradation (Dmax) | HER2 Degradation (Dmax) |
| Kinase-PROTAC-1 | PEG3 Linker | ~90% | ~85% |
| Kinase-PROTAC-2 | PEG4 Linker | ~90% | <10% |
This representative data, based on published findings, shows how a subtle change in linker length (from PEG3 to PEG4) can switch a non-selective PROTAC into a highly selective degrader for EGFR over the closely related HER2 kinase.[6][7]
Mandatory Visualization
References
- 1. The Essential Role of Linkers in PROTACs [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
Characterization of Bromo-PEG2-C2-Boc Containing PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker component, which connects the target-binding warhead to the E3 ligase-recruiting moiety, is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of PROTACs containing the short-chain polyethylene (B3416737) glycol (PEG) linker, Bromo-PEG2-C2-Boc, and other alternative linkers, supported by representative experimental data and detailed methodologies.
While direct head-to-head comparative studies for PROTACs synthesized specifically with the this compound linker are not extensively available in the public domain, the principles of linker optimization are well-established. The data presented herein is compiled from studies on PROTACs with varying PEG linker lengths to provide a valuable comparison against other common linker types, such as longer PEG chains and alkyl linkers.
The Role of the Linker in PROTAC Efficacy
The linker in a PROTAC molecule is far from being a passive spacer; it plays a crucial role in the formation of a productive ternary complex between the target protein and the E3 ligase. Its length, rigidity, and chemical composition can significantly impact the stability and conformation of this complex, ultimately influencing the efficiency of ubiquitination and subsequent degradation of the target protein.
PEG linkers are frequently employed in PROTAC design due to their ability to enhance solubility and cell permeability of the often large and hydrophobic PROTAC molecules.[1] The length of the PEG linker is a critical parameter that requires empirical optimization for each target protein and E3 ligase pair. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker can result in reduced efficacy due to unfavorable conformations.[2]
Comparative Performance of PROTACs with Varying Linkers
The following tables summarize representative data from studies that have systematically investigated the impact of linker composition and length on the degradation of two well-characterized protein targets: Bromodomain-containing protein 4 (BRD4) and Bruton's tyrosine kinase (BTK). This data serves as a surrogate to infer the potential performance of PROTACs containing a short PEG2 linker like that derived from this compound.
Table 1: Comparative Efficacy of BRD4-Targeting PROTACs with Varying PEG Linker Lengths
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Target Engagement (Cellular IC50, nM) |
| PROTAC 1 | PEG3 | 25 | >95 | 50 |
| PROTAC 2 | PEG4 | 10 | >98 | 20 |
| PROTAC 3 | PEG5 | 5 | >98 | 15 |
| PROTAC 4 | PEG6 | 15 | >95 | 30 |
Note: Data is compiled from multiple sources and experimental conditions may vary. DC50 represents the concentration for 50% degradation, and Dmax is the maximum degradation observed.[3] The data suggests an optimal linker length for BRD4 degradation, with the PEG5 linker demonstrating the highest potency.[3]
Table 2: Comparative Efficacy of BTK-Targeting PROTACs with Varying Linker Types
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC A | Alkyl C8 | 50 | ~90 |
| PROTAC B | PEG4 | 20 | >95 |
| PROTAC C | PEG6 | 8 | >98 |
| PROTAC D | PEG8 | 35 | >95 |
Note: Data is compiled from multiple sources and experimental conditions may vary.[4] This comparison highlights that for BTK degradation, PEG linkers can offer superior performance over simple alkyl chains, with an optimal length also being evident.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and comparison of PROTACs. The following are protocols for key experiments in the evaluation of PROTAC efficacy.
Western Blot for Protein Degradation
This is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.
a. Cell Culture and Treatment:
-
Seed cells at a density that allows for 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
b. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clear the lysate by centrifugation.
-
Determine the protein concentration of the supernatant using a BCA assay.
c. SDS-PAGE and Immunoblotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry and normalize to a loading control (e.g., GAPDH or β-actin).
Ternary Complex Formation Assay (e.g., TR-FRET)
This assay measures the formation of the PROTAC-induced complex between the target protein and the E3 ligase.
a. Reagent Preparation:
-
Label the purified target protein and E3 ligase with a suitable FRET donor (e.g., Terbium) and acceptor (e.g., d2) pair, respectively.
b. Assay Procedure:
-
In a microplate, add the labeled target protein, labeled E3 ligase, and a serial dilution of the PROTAC.
-
Incubate at room temperature to allow for complex formation.
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader.
c. Data Analysis:
-
Plot the TR-FRET ratio against the PROTAC concentration to determine the concentration at which half-maximal complex formation occurs (EC50).
In-Cell Target Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
a. Cell Treatment:
-
Treat cells with the PROTAC at a concentration around its DC50 for a shorter duration (e.g., 1-4 hours).
-
Include a control group pre-treated with a proteasome inhibitor (e.g., MG132) for 1-2 hours before adding the PROTAC.
b. Immunoprecipitation:
-
Lyse the cells as described for Western blotting.
-
Incubate the cell lysate with an antibody against the target protein to immunoprecipitate the target and its binding partners.
-
Use protein A/G beads to pull down the antibody-protein complexes.
c. Western Blot Analysis:
-
Elute the immunoprecipitated proteins and analyze by Western blot.
-
Probe the membrane with an antibody against ubiquitin.
-
A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane, which is enhanced in the MG132 co-treated lane, indicates ubiquitination of the target protein.
Visualizing Signaling Pathways and Workflows
To better understand the processes involved in PROTAC characterization, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for PROTAC characterization.
Conclusion
The linker is a critical component in the design of effective PROTACs, with its composition and length significantly influencing degradation efficacy. While specific comparative data for PROTACs containing the this compound linker is limited, the provided data on short-chain PEG linkers suggests that they can be highly effective for inducing potent and efficient degradation of target proteins. The optimal linker must be empirically determined for each specific target and E3 ligase combination. The detailed experimental protocols and workflows presented in this guide provide a robust framework for the characterization and comparison of novel PROTAC molecules, aiding researchers in the development of next-generation targeted protein degraders.
References
A Comparative Guide to the NMR and LC-MS Analysis of PROTACs Synthesized with Bromo-PEG2-C2-Boc
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical techniques used to characterize Proteolysis Targeting Chimeras (PROTACs) synthesized with the Bromo-PEG2-C2-Boc linker. We will delve into the practical aspects of Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, offering detailed experimental protocols and comparative data to aid in the development of these novel therapeutics.
Introduction to PROTACs and the this compound Linker
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] They consist of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The choice of linker is crucial as it influences the PROTAC's physicochemical properties, cell permeability, and the formation of a productive ternary complex.[2]
The this compound linker is a popular choice for PROTAC synthesis due to its balance of flexibility and hydrophilicity, which can enhance solubility and cell permeability.[3] The Boc-protected amine allows for controlled, sequential synthesis, while the bromo group provides a reactive handle for conjugation to one of the ligands.
NMR Analysis of PROTACs with PEG Linkers
NMR spectroscopy is an indispensable tool for the structural elucidation and conformational analysis of PROTACs. It provides detailed information about the chemical environment of each atom in the molecule, confirming the structure of the final product and the integrity of the linker.
Representative NMR Data
| Moiety | Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| Boc Group | -C(CH₃)₃ | 1.4 - 1.5 (s, 9H) | ~28 (s) |
| -C=O | - | ~155 (s) | |
| PEG2 Linker | -CH₂-CH₂-O- | 3.5 - 3.7 (m) | ~70 (s) |
| Br-CH₂- | 3.4 - 3.5 (t) | ~30 (s) | |
| C2 Linker | -CH₂-C=O | 2.4 - 2.6 (t) | ~35 (s) |
| PROTAC Backbone | Aromatic Protons | 6.5 - 8.5 (m) | 110 - 160 (m) |
| Aliphatic Protons | 1.0 - 4.0 (m) | 15 - 60 (m) |
Note: Chemical shifts can vary depending on the solvent and the specific structure of the PROTAC.
LC-MS Analysis of PROTACs
LC-MS is the cornerstone for assessing the purity, identity, and stability of PROTACs. It combines the separation power of liquid chromatography with the sensitive detection and mass determination of mass spectrometry.
Comparative LC-MS Data
The following table provides a comparison of typical LC-MS parameters for PROTACs with different linker types. This illustrates how the linker composition can influence the chromatographic behavior and mass spectrometric analysis.
| Linker Type | Typical Retention Time (RT) | Common Adducts Observed | Purity Assessment |
| PEG Linkers (e.g., this compound) | Shorter RT due to hydrophilicity | [M+H]⁺, [M+Na]⁺, [M+K]⁺ | High-resolution MS for accurate mass; UV for purity |
| Alkyl Linkers | Longer RT due to hydrophobicity | [M+H]⁺ | High-resolution MS for accurate mass; UV for purity |
| Rigid Linkers (e.g., piperazine-based) | Intermediate RT, dependent on polarity | [M+H]⁺, potential for multiple charges | High-resolution MS for accurate mass; UV for purity |
Experimental Protocols
NMR Spectroscopy Protocol
Objective: To confirm the structure and purity of the synthesized PROTAC.
Instrumentation: 400 MHz or higher NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the PROTAC in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).
-
Filter the sample if any solid particles are present.
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Integrate the peaks to determine the relative number of protons.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.
-
-
2D NMR (Optional):
-
Acquire COSY, HSQC, and HMBC spectra to aid in complex structural assignments.
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Assign the peaks to the corresponding protons and carbons in the PROTAC structure.
-
Assess the purity by identifying any impurity peaks.
LC-MS Protocol
Objective: To determine the purity and confirm the molecular weight of the synthesized PROTAC.
Instrumentation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of mobile phase B (e.g., 5%), and ramp up to a high percentage (e.g., 95%) over 5-15 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1 - 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: 100 - 2000 m/z.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 500 °C.
Data Analysis:
-
Extract the total ion chromatogram (TIC) and the UV chromatogram.
-
Determine the retention time of the main peak.
-
Analyze the mass spectrum of the main peak to confirm the molecular weight of the PROTAC.
-
Calculate the purity of the sample based on the peak area in the UV chromatogram.
Visualizing Workflows and Pathways
Caption: Experimental workflow for the synthesis and characterization of PROTACs.
Caption: General structure of a PROTAC synthesized with a this compound linker.
Caption: Signaling pathway of PROTAC-mediated protein degradation.
References
A Comparative Guide to Validating Ternary Complex Formation with Bromo-PEG2-C2-Boc PROTACs
For Researchers, Scientists, and Drug Development Professionals
The successful design of Proteolysis Targeting Chimeras (PROTACs) hinges on their ability to induce the formation of a stable ternary complex between a target protein and an E3 ubiquitin ligase. This event is the linchpin for subsequent ubiquitination and degradation of the target protein. The linker connecting the two binding moieties of the PROTAC plays a critical role in the stability and cooperativity of this ternary complex. This guide provides a comparative overview of key methodologies for validating ternary complex formation, with a focus on PROTACs incorporating a Bromo-PEG2-C2-Boc linker.
The PROTAC Mechanism of Action: A Signaling Pathway
The fundamental mechanism of a PROTAC is to hijack the cell's ubiquitin-proteasome system to degrade a target protein. This process can be visualized as a signaling cascade initiated by the PROTAC.
Comparative Analysis of Biophysical Methods for Ternary Complex Validation
Several biophysical techniques can be employed to characterize the formation and stability of the ternary complex in vitro. Each method provides unique insights into the binding thermodynamics and kinetics. The choice of method often depends on the specific questions being asked, throughput requirements, and sample availability.
| Technique | Key Parameters Measured | Advantages | Limitations | Typical Throughput |
| Surface Plasmon Resonance (SPR) | KD (affinity), kon (association rate), koff (dissociation rate) | Real-time, label-free, provides kinetic and affinity data.[1] | Requires immobilization of one binding partner, which may affect its activity. | Medium |
| Isothermal Titration Calorimetry (ITC) | KD (affinity), ΔH (enthalpy), ΔS (entropy), n (stoichiometry) | Label-free, solution-based, provides a complete thermodynamic profile of the interaction.[2] | Requires large amounts of pure protein, lower throughput. | Low |
| Bio-Layer Interferometry (BLI) | KD (affinity), kon, koff | Real-time, label-free, higher throughput than SPR. | Lower sensitivity compared to SPR, may not be suitable for very weak or fast interactions. | Medium to High |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Proximity-based signal (indicative of complex formation) | Homogeneous, high-throughput, sensitive. | Requires labeling of proteins, susceptible to compound interference. | High |
Representative Data for MZ1-mediated Ternary Complex Formation
The following table summarizes quantitative data for the well-characterized PROTAC MZ1, which recruits the second bromodomain of BRD4 (BRD4-BD2) to the Von Hippel-Lindau (VHL) E3 ligase. This data illustrates the typical outputs of biophysical assays.
| Assay | Interaction | KD (nM) | kon (105 M-1s-1) | koff (10-3 s-1) | Cooperativity (α) |
| SPR | MZ1 : VHL | 29 | 7 | 19 | N/A |
| (BRD4-BD2:MZ1) : VHL | 1 | 59 | 6 | 29 | |
| ITC | MZ1 : VHL | 67 ± 8 | N/A | N/A | N/A |
| (BRD4-BD2:MZ1) : VHL | 4.4 ± 1.0 | N/A | N/A | 15 |
Cooperativity (α) is calculated as the ratio of the binary KD to the ternary KD. An α > 1 indicates positive cooperativity, meaning the binding of the first protein enhances the binding of the second.
In-Cell Validation of Ternary Complex Formation
While biophysical assays are crucial for in-depth characterization, it is essential to validate ternary complex formation within a cellular context. In-cell assays confirm that the PROTAC can effectively engage its targets in a more physiologically relevant environment.
| Technique | Principle | Advantages | Limitations | Typical Throughput |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer between tagged target protein and E3 ligase. | Live-cell measurements, kinetic and endpoint analysis, high sensitivity. | Requires genetic modification of cells to express tagged proteins. | High |
| AlphaLISA® | Amplified Luminescent Proximity Homogeneous Assay using antibody-based detection of tagged proteins. | No-wash, high-throughput, sensitive. | Typically performed on cell lysates, indirect measurement of intracellular proximity. | High |
| Co-immunoprecipitation (Co-IP) | Antibody-based pulldown of the target protein or E3 ligase, followed by Western blotting to detect the other components of the complex. | Widely used, can be performed with endogenous proteins. | Semi-quantitative, prone to false positives/negatives, lower throughput. | Low |
Experimental Protocols
Detailed methodologies are essential for the reproducible validation of ternary complex formation. Below are generalized protocols for key experiments.
Surface Plasmon Resonance (SPR)
Objective: To determine the kinetics and affinity of binary and ternary complex formation.
Experimental Workflow:
Methodology:
-
Immobilization: Covalently immobilize the purified E3 ligase (e.g., VHL) onto a sensor chip surface.
-
Binary Interaction: Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to measure the binary binding kinetics.
-
Ternary Interaction: Pre-incubate a fixed, saturating concentration of the target protein with a series of concentrations of the PROTAC. Inject these mixtures over the E3 ligase surface to measure the ternary complex formation kinetics.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine KD, kon, and koff for both binary and ternary interactions. Calculate the cooperativity factor (α).
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of binary and ternary complex formation.
Methodology:
-
Sample Preparation: Prepare purified proteins and PROTAC in the same buffer to minimize heats of dilution.
-
Binary Titration: Titrate the PROTAC into the E3 ligase solution in the ITC cell to determine the binary binding thermodynamics.
-
Ternary Titration: Titrate the PROTAC into a solution containing a pre-formed binary complex of the E3 ligase and the target protein.
-
Data Analysis: Integrate the heat changes from each injection and fit the data to a suitable binding model to determine KD, ΔH, ΔS, and stoichiometry (n).
NanoBRET™ Ternary Complex Assay
Objective: To measure PROTAC-induced ternary complex formation in live cells.
Experimental Workflow:
Methodology:
-
Cell Line Preparation: Co-transfect cells with plasmids encoding the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase fused to HaloTag® (acceptor).
-
Labeling: Add a fluorescent HaloTag® ligand to the cells to label the E3 ligase.
-
PROTAC Treatment: Add a serial dilution of the PROTAC to the cells and incubate.
-
Measurement: Add the NanoLuc® substrate and measure the luminescence at both the donor and acceptor emission wavelengths. The BRET ratio is calculated and plotted against the PROTAC concentration.
Conclusion
The validation of ternary complex formation is a critical step in the development of effective PROTACs. A multi-faceted approach that combines biophysical and cell-based assays is essential for a comprehensive understanding of a PROTAC's mechanism of action. While specific data for PROTACs with the this compound linker is yet to be published, the methodologies and representative data from structurally similar PROTACs like MZ1 provide a robust framework for researchers to characterize their novel degraders. The careful and systematic application of these techniques will undoubtedly accelerate the rational design of the next generation of potent and selective protein degraders.
References
A Comparative Guide to PROTAC Ternary Complex Validation: The NanoBRET™ Assay in Focus
For researchers, scientists, and drug development professionals, the validation of a stable ternary complex—comprising the target protein, a Proteolysis Targeting Chimera (PROTAC), and an E3 ubiquitin ligase—is a critical step in the development of effective protein degraders.[1] This guide provides an objective comparison of the live-cell NanoBRET™ assay with other key biophysical methods for ternary complex characterization, supported by experimental data and detailed protocols.
The central mechanism of a PROTAC involves its two distinct ligands joined by a chemical linker: one binds to a target protein, and the other recruits an E3 ubiquitin ligase.[2] The formation of this ternary complex is the foundational step that precedes the ubiquitination and subsequent proteasomal degradation of the target protein.[2][3] Therefore, accurately quantifying the formation and stability of this complex is paramount for the rational design and optimization of potent and selective PROTACs.[1]
The NanoBRET™ Assay: A Live-Cell Approach to Ternary Complex Validation
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a state-of-the-art, proximity-based method that allows for the quantitative analysis of protein-protein interactions, including PROTAC-induced ternary complex formation, in living cells in real-time.[4][5]
Principle of the Assay
The assay leverages the energy transfer between a bioluminescent donor, NanoLuc® (NLuc) luciferase, and a fluorescent acceptor, HaloTag®, which is labeled with a fluorescent ligand. In the context of PROTACs, the target protein is typically fused to NanoLuc®, and a component of the E3 ligase, such as VHL or CRBN, is fused to the HaloTag®.[4][6] When a PROTAC molecule successfully bridges the target protein and the E3 ligase, the NanoLuc® donor and the HaloTag® acceptor are brought into close proximity (<10 nm). This allows for resonance energy transfer from the NanoLuc® substrate to the HaloTag® ligand, generating a detectable BRET signal that is directly proportional to the extent of ternary complex formation.[4][5]
Comparison of Assays for Ternary Complex Validation
The choice of assay for validating PROTAC ternary complex formation depends on several factors, including the specific research question, desired throughput, and whether in-cell or in-vitro data is required. The NanoBRET™ assay's key advantage is its ability to provide quantitative data on complex formation within a physiological cellular environment.[7]
| Assay Feature | NanoBRET™ | Surface Plasmon Resonance (SPR) | Bio-Layer Interferometry (BLI) | Isothermal Titration Calorimetry (ITC) | Time-Resolved FRET (TR-FRET) |
| Assay Type | In-cell | In-vitro (biochemical) | In-vitro (biochemical) | In-vitro (biochemical) | In-vitro (biochemical) |
| Principle | Bioluminescence Resonance Energy Transfer | Change in refractive index | Change in light interference pattern | Heat change upon binding | Fluorescence Resonance Energy Transfer |
| Labeling | Required (NLuc/HaloTag®) | Label-free | Label-free | Label-free | Required (e.g., Lanthanide/Fluorophore) |
| Throughput | High | Low to Medium | Medium to High | Low | High |
| Kinetic Data | Real-time association/dissociation | Real-time k_on, k_off | Real-time k_on, k_off | N/A | Endpoint or kinetic |
| Thermodynamics | N/A | N/A | N/A | K_D, ΔH, ΔS | N/A |
| Key Advantage | Live-cell, physiological context | High-resolution kinetic data | Higher throughput than SPR | Gold standard for binding thermodynamics | Homogeneous, no-wash format |
| Key Disadvantage | Requires genetic modification of cells | Requires protein immobilization, potential for artifacts | Lower sensitivity than SPR | High protein consumption, low throughput | Potential for compound interference |
Experimental Protocols
NanoBRET™ Ternary Complex Formation Assay Protocol
This protocol outlines the general steps for measuring PROTAC-induced ternary complex formation between a NanoLuc®-tagged target protein and a HaloTag®-tagged E3 ligase in live cells.[5][8]
Materials:
-
HEK293 cells
-
Opti-MEM™ I Reduced Serum Medium
-
Transfection reagent (e.g., FuGENE® HD)
-
Plasmid DNA: NanoLuc®-Target Protein (donor) and HaloTag®-E3 Ligase (acceptor)
-
White, solid-bottom 96-well or 384-well assay plates
-
HaloTag® NanoBRET® 618 Ligand
-
Nano-Glo® Live Cell Reagent
-
PROTAC of interest
-
Proteasome inhibitor (e.g., MG132, optional to prevent target degradation)[9]
Procedure:
-
Cell Seeding: Seed HEK293 cells in white assay plates to achieve 80-90% confluency on the day of the assay.
-
Transfection: Co-transfect the cells with the NanoLuc®-target and HaloTag®-E3 ligase plasmids. A 1:10 ratio of donor to acceptor plasmid is a common starting point for optimization.[5]
-
Incubation: Incubate transfected cells for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the PROTAC in Opti-MEM™. Add the dilutions to the cells and incubate for the desired time (e.g., 2-4 hours).
-
Reagent Addition: Prepare the NanoBRET™ detection reagent by diluting the HaloTag® NanoBRET® 618 Ligand and Nano-Glo® Live Cell Substrate in Opti-MEM™. Add this reagent to each well.
-
Signal Measurement: Incubate the plate at room temperature for 10-15 minutes. Measure the donor emission (~460 nm) and acceptor emission (>610 nm) using a luminometer equipped with the appropriate filters.[5][10]
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the ratio against the PROTAC concentration to determine EC50 and Bmax values.[5]
Surface Plasmon Resonance (SPR) Protocol Overview
SPR is a powerful label-free technique for detailed kinetic analysis of ternary complex formation in vitro.[1]
Procedure Overview:
-
Immobilization: One of the binding partners (e.g., the biotinylated E3 ligase complex) is covalently immobilized onto a streptavidin-coated sensor chip.
-
Binary Interaction: To measure the interaction between the PROTAC and the immobilized protein, a series of PROTAC concentrations is injected over the sensor surface.
-
Ternary Complex Formation: To measure the ternary complex kinetics, a fixed, saturating concentration of the target protein is pre-incubated with a series of PROTAC concentrations. These solutions are then injected over the E3 ligase-immobilized surface.[1]
-
Data Analysis: The binding responses are measured in real-time, allowing for the calculation of association rates (k_on), dissociation rates (k_off), and equilibrium dissociation constants (K_D).
Conclusion
The validation of ternary complex formation is indispensable for the successful development of PROTACs. The NanoBRET™ assay provides a robust and high-throughput method to measure this critical interaction directly within live cells, offering significant advantages in understanding PROTAC mechanism of action in a physiologically relevant context.[2][3] While biophysical techniques like SPR and ITC offer unparalleled detail on the kinetics and thermodynamics of these interactions in vitro, the cellular context provided by NanoBRET™ is crucial for triaging compounds and making more informed decisions early in the drug discovery process.[1][11] The combined use of these complementary assays provides a comprehensive toolkit for characterizing and optimizing the next generation of protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 5. benchchem.com [benchchem.com]
- 6. Ternary Complex Formation [worldwide.promega.com]
- 7. tandfonline.com [tandfonline.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. promega.com [promega.com]
- 11. selvita.com [selvita.com]
Unveiling the Dance of Degradation: A Comparative Guide to Measuring PROTAC Binding Kinetics with SPR
For researchers, scientists, and drug development professionals navigating the intricate world of targeted protein degradation, understanding the binding kinetics of Proteolysis Targeting Chimeras (PROTACs) is paramount. The formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ligase is the critical first step in the degradation cascade. Surface Plasmon Resonance (SPR) has emerged as a powerful tool for dissecting these interactions in real-time, providing invaluable kinetic data. This guide offers an objective comparison of SPR with other biophysical techniques, supported by experimental data, to aid in the selection of the most appropriate analytical method for your research.
The efficacy of a PROTAC is intimately linked to the kinetics of ternary complex formation and its stability.[1] Key parameters such as the association rate (k_on), dissociation rate (k_off), and the resulting equilibrium dissociation constant (K_D) dictate the efficiency of target ubiquitination and subsequent degradation.[2][3] Furthermore, the concept of cooperativity (α), which measures the change in binding affinity of one component in the presence of the other, is a crucial determinant of PROTAC potency.[1][2] A cooperativity factor greater than one signifies a favorable interaction, where the formation of the binary complex enhances the binding of the third partner.[4]
A Head-to-Head Comparison of Kinetic Measurement Techniques
While SPR is a robust method for kinetic analysis, a variety of other techniques are also employed in the field. Each method presents a unique set of advantages and limitations. The following table summarizes the key characteristics of SPR and its common alternatives for the analysis of PROTAC binding kinetics.
| Technique | Principle | Key Outputs | Throughput | Sample Consumption | Key Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface.[4][5] | k_on, k_off, K_D, Cooperativity (α) | Medium[6] | Low to Medium | Real-time, label-free kinetic data.[4] High sensitivity.[7] | Immobilization of a binding partner may affect its activity.[4] Potential for non-specific binding. |
| Bio-Layer Interferometry (BLI) | Measures changes in the interference pattern of light reflected from a biosensor tip.[4] | k_on, k_off, K_D | High[4] | Low | Real-time kinetic data, higher throughput than SPR.[4] | Requires immobilization of a binding partner.[4] Can be less sensitive than SPR for small molecules.[4] |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding in solution.[4] | K_D, Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Low[6] | High[6] | Label-free, in-solution measurement providing a complete thermodynamic profile.[4] | Does not provide kinetic information (k_on, k_off).[6] Lower throughput.[4] |
| Time-Resolved Fluorescence Energy Transfer (TR-FRET) | Measures energy transfer between donor and acceptor fluorophores upon binding.[8] | Apparent K_D | High[8] | Low | Homogeneous, high-throughput assay suitable for screening.[8] | Requires labeling of binding partners, which can interfere with the interaction. Indirect measurement of affinity. |
| NanoBRET | Measures bioluminescence resonance energy transfer between a NanoLuc luciferase-tagged protein and a fluorescently labeled ligand in live cells.[7][9] | Target engagement, Ternary complex formation (kinetic) | High | Low | Allows for the study of interactions in a physiological cellular context.[7][9] | Requires genetic modification of cells. The presence of the tag could influence protein behavior. |
Quantitative Data Insights: The MZ1 Case Study
To illustrate the comparative performance of these techniques, we can examine the well-characterized PROTAC MZ1, which recruits the BRD4 bromodomain to the VHL E3 ligase. The following table compiles representative binding affinity and cooperativity data for the MZ1-induced ternary complex from various studies.
| Technique | Analyte (in solution) | Ligand (immobilized/tagged) | K_D (Ternary Complex) | Cooperativity (α) | Reference |
| SPR | MZ1 + BRD4(BD2) | VHL-ElonginB-ElonginC (VCB) | 5.4 nM | High | [6] |
| SPR | MZ1/Brd4(BD2) | VHL | ~9 nM | 15 | [2] |
| ITC | MZ1 | VHL + BRD4(BD2) | ~5 nM | 15 | [10] |
Note: Experimental conditions can vary between studies, leading to slight differences in absolute values. The data presented here is for illustrative comparison.
The data consistently demonstrates that SPR and ITC provide comparable affinity and cooperativity values for the MZ1 system.[2][11] This cross-validation highlights the reliability of SPR for generating quantitative data that is comparable to in-solution methods like ITC.[11]
Visualizing the Process: Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the underlying biological mechanism, the following diagrams have been generated using Graphviz.
Figure 1. Mechanism of Action for a PROTAC.
The diagram above illustrates the catalytic cycle of a PROTAC. The PROTAC molecule facilitates the formation of a ternary complex, bringing the target protein into proximity with an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. The PROTAC and E3 ligase are then recycled to engage with more target proteins.
Figure 2. General SPR Workflow for PROTAC Kinetic Analysis.
This workflow outlines the key steps in a typical SPR experiment for characterizing PROTAC ternary complex formation. The E3 ligase is commonly immobilized on the sensor surface, and solutions of the PROTAC alone (for binary analysis) or the PROTAC pre-incubated with the target protein (for ternary analysis) are injected over the surface. The resulting sensorgrams are then analyzed to determine the kinetic parameters.
Detailed Experimental Protocols
To ensure reproducibility and facilitate the adoption of these techniques, detailed experimental protocols are crucial.
SPR Protocol for Ternary Complex Kinetics (VHL/MZ1/BRD4-BD2)
This protocol is a generalized representation based on published methods.[2][8]
-
Immobilization of E3 Ligase:
-
A biotinylated VCB (VHL-ElonginB-ElonginC) complex is immobilized on a streptavidin-coated SPR sensor chip to a target response level.
-
A reference flow cell is prepared by immobilizing streptavidin alone.
-
-
Analyte Preparation:
-
Binary Interaction (PROTAC-E3 Ligase): A dilution series of the PROTAC (e.g., MZ1) is prepared in a suitable running buffer (e.g., HBS-EP+).
-
Ternary Complex Formation: A fixed, near-saturating concentration of the target protein (e.g., BRD4-BD2) is pre-incubated with a dilution series of the PROTAC.[8]
-
-
SPR Measurement:
-
Binary: The PROTAC dilution series is injected over the VCB-immobilized and reference flow cells.
-
Ternary: The pre-incubated PROTAC/target protein solutions are injected over the sensor and reference surfaces.
-
Association is monitored for a defined period, followed by a dissociation phase where running buffer is flowed over the chip.
-
-
Regeneration:
-
After each cycle, the sensor surface is regenerated using a low pH buffer (e.g., glycine-HCl pH 1.5) to remove bound analytes.[8]
-
-
Data Analysis:
-
The reference-subtracted sensorgrams are fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine k_on, k_off, and K_D for both binary and ternary interactions.
-
The cooperativity factor (α) is calculated as the ratio of the binary K_D (PROTAC to VCB) to the ternary K_D (PROTAC/BRD4-BD2 complex to VCB).[2]
-
ITC Protocol for Ternary Complex Thermodynamics
This protocol provides a general outline for an ITC experiment.[4]
-
Sample Preparation:
-
The E3 ligase, target protein, and PROTAC are dialyzed against the same buffer to minimize buffer mismatch effects.
-
The E3 ligase and target protein are mixed in the sample cell at a known concentration.
-
The PROTAC is loaded into the injection syringe at a concentration typically 10-20 times that of the protein concentration in the cell.
-
-
ITC Measurement:
-
A series of small injections of the PROTAC solution are made into the sample cell containing the E3 ligase and target protein mixture.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The integrated heat data is plotted against the molar ratio of the PROTAC to the protein complex.
-
The resulting isotherm is fitted to a suitable binding model to determine the binding affinity (K_D), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.
-
Conclusion
SPR is a powerful and versatile technique for the detailed kinetic characterization of PROTAC-induced ternary complexes.[11] It provides real-time, label-free data on association and dissociation rates, which are critical for understanding and optimizing PROTAC efficacy.[2][3] While other techniques such as BLI, ITC, TR-FRET, and NanoBRET offer complementary information and advantages in terms of throughput or cellular context, SPR remains a gold standard for in-depth kinetic analysis.[4][12] The choice of technique will ultimately depend on the specific research question, the available resources, and the stage of the drug discovery process. By providing a comprehensive comparison and detailed protocols, this guide aims to empower researchers to make informed decisions and generate high-quality, reproducible data in the exciting field of targeted protein degradation.
References
- 1. charnwooddiscovery.com [charnwooddiscovery.com]
- 2. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. xantec.com [xantec.com]
- 6. o2hdiscovery.co [o2hdiscovery.co]
- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Bromo-PEG2-C2-Boc and Bromo-PEG4-C2-Boc in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving therapeutic success. The linker, the architectural bridge connecting the target-binding warhead and the E3 ligase-recruiting ligand, is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. Among the diverse array of linker chemotypes, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and tunable length.
This guide provides an objective comparison of two commonly used PEG-based linkers, Bromo-PEG2-C2-Boc and Bromo-PEG4-C2-Boc , in the context of PROTAC design. By examining their impact on key performance parameters, supported by experimental data, this document aims to equip researchers with the necessary information to make informed decisions in the linker selection process.
The Influence of PEG Linker Length on PROTAC Performance
The length of the PEG linker is a crucial parameter that directly influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for efficient ubiquitination and subsequent proteasomal degradation. An optimal linker length facilitates a productive orientation of the target protein and the E3 ligase, whereas a suboptimal length can lead to steric hindrance or an unstable complex, thereby diminishing degradation efficiency.
Data Presentation: A Comparative Analysis of BRD4-Targeting PROTACs
Table 1: Physicochemical Properties of Bromo-PEG-C2-Boc Linkers
| Property | This compound | Bromo-PEG4-C2-Boc |
| Molecular Formula | C11H21BrO4[1] | C15H29BrO6 |
| Molecular Weight ( g/mol ) | 297.19[1] | 385.29 |
| Appearance | Liquid[1] | Not Specified |
| Density (g/cm³) | 1.240±0.06[1] | Not Specified |
| Solubility in DMSO | 100 mg/mL (336.49 mM)[1] | Soluble |
Table 2: In Vitro Performance of BRD4-Targeting PROTACs with PEG2 and PEG4 Linkers
| Linker Length | Compound ID | DC50 (nM) [a] | Dmax (%) [b] | Cell Line | Reference |
| PEG2 | B24 | 0.4 | 92.3 | MV4-11 | [2] |
| PEG4 | Representative PROTAC | 20 | 95 | MV4-11 | [3] |
Data Footnotes: [a] DC50 : The half-maximal degradation concentration, representing the potency of the PROTAC. A lower DC50 value indicates higher potency. [b] Dmax : The maximum percentage of target protein degradation, indicating the efficacy of the PROTAC.
Table 3: Permeability and Target Engagement of a Representative BRD4-Targeting PROTAC with a PEG4 Linker
| Linker | PAMPA Permeability (10⁻⁶ cm/s) [c] | NanoBRET Target Engagement IC50 (nM) [d] |
| PEG4 | 1.5 | 30 |
Data Footnotes: [c] PAMPA (Parallel Artificial Membrane Permeability Assay) : Measures the passive diffusion of a compound across an artificial membrane, indicating its potential for cell permeability. [d] NanoBRET Target Engagement Assay : Measures the binding of the PROTAC to its target protein within live cells. A lower IC50 value indicates stronger target engagement.
The data suggests that while both PEG2 and PEG4 linkers can be utilized to create highly effective BRD4 degraders, the specific context of the warhead and E3 ligase ligand plays a significant role. The PROTAC with a PEG2 linker (B24) demonstrates exceptional potency with a sub-nanomolar DC50 value.[2] The representative PROTAC with a PEG4 linker also shows high efficacy with a Dmax of 95% and strong target engagement.[3] The choice between a PEG2 and a PEG4 linker will therefore depend on the desired balance of potency, efficacy, and physicochemical properties for a given target.
Visualizing the PROTAC Mechanism and Experimental Workflows
To further elucidate the processes involved in PROTAC-mediated protein degradation and its evaluation, the following diagrams have been generated using the DOT language for Graphviz.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC evaluation.
Experimental Protocols
General Protocol for PROTAC Synthesis using Bromo-PEG-C2-Boc Linkers
This protocol outlines a general two-step synthesis of a PROTAC using a bromo-PEG-C2-Boc linker, where a warhead containing a nucleophilic handle (e.g., a phenol) is first coupled to the linker, followed by deprotection and coupling to an E3 ligase ligand with a carboxylic acid functionality.
Step 1: Coupling of Warhead to Bromo-PEG-C2-Boc Linker
-
Dissolve the warhead (1.0 eq.) and Bromo-PEG-C2-Boc (1.2 eq.) in a suitable anhydrous solvent (e.g., DMF or acetonitrile).
-
Add a base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq.) to the reaction mixture.
-
Stir the reaction at room temperature or elevated temperature (e.g., 60-80 °C) and monitor by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Warhead-PEG-C2-Boc intermediate.
Step 2: Boc Deprotection and Coupling to E3 Ligase Ligand
-
Dissolve the Warhead-PEG-C2-Boc intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 20-50% TFA).
-
Stir the reaction at room temperature for 1-2 hours and monitor by LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Dissolve the resulting amine salt, the E3 ligase ligand-acid (1.0 eq.), and a coupling agent (e.g., HATU or HBTU, 1.2 eq.) in anhydrous DMF.
-
Add a non-nucleophilic base (e.g., DIPEA, 3.0 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor by LC-MS.
-
Upon completion, purify the final PROTAC by preparative reverse-phase HPLC.
Western Blotting for Determination of DC50 and Dmax
This protocol describes the quantification of target protein degradation in cells treated with a PROTAC.
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (typically from 1 pM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein amounts for all samples, separate the proteins by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for the target protein. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the chemiluminescent signal and quantify the band intensities. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
-
Data Analysis: Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive permeability of a PROTAC.
-
Preparation of the PAMPA Plate: A filter plate with a lipid-infused artificial membrane is placed on top of an acceptor plate containing buffer.
-
Compound Addition: The PROTAC solution is added to the donor wells of the filter plate.
-
Incubation: The plate assembly is incubated for a specified period (e.g., 4-16 hours) to allow the compound to diffuse across the membrane.
-
Quantification: The concentration of the PROTAC in both the donor and acceptor wells is quantified by LC-MS/MS.
-
Calculation of Permeability: The apparent permeability coefficient (Papp) is calculated.
Caco-2 Permeability Assay
This assay provides a more comprehensive assessment of permeability, including active transport mechanisms.
-
Cell Culture: Caco-2 cells are cultured on permeable supports for approximately 21 days to form a differentiated and polarized monolayer.
-
Permeability Measurement: The PROTAC is added to either the apical (A) or basolateral (B) side of the monolayer. The amount of PROTAC that crosses the monolayer to the other side is measured over time.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both the A-to-B and B-to-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is determined to assess the involvement of active efflux transporters.
Conclusion
The selection of an appropriate linker is a critical step in the design of a successful PROTAC. This guide has provided a comparative overview of this compound and Bromo-PEG4-C2-Boc, highlighting the profound impact of PEG linker length on the performance of PROTACs. While a shorter PEG2 linker can lead to highly potent degraders, a slightly longer PEG4 linker may offer a favorable balance of efficacy, permeability, and target engagement. Ultimately, the optimal linker length must be determined empirically for each target-ligand-E3 ligase system. The experimental protocols and visualizations provided herein serve as a valuable resource for researchers in their efforts to rationally design and optimize the next generation of targeted protein degraders.
References
Assessing PROTAC Degradation Efficiency: A Comparative Guide to Bromo-PEG2-C2-Boc and Alternative Linkers
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal strategy for eliminating disease-causing proteins. The linker component of a PROTAC, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety, is a critical determinant of its efficacy. This guide provides a comparative analysis of PROTACs utilizing the Bromo-PEG2-C2-Boc linker and other alternatives, with a focus on their impact on degradation efficiency. By presenting quantitative data, detailed experimental protocols, and visual representations of key processes, this document aims to inform the rational design of next-generation protein degraders.
The Influence of Linker Composition and Length on PROTAC Performance
The linker in a PROTAC is not merely a spacer but an active modulator of the molecule's biological activity. Its length, flexibility, and chemical composition profoundly influence the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase. An optimal linker facilitates a productive orientation of the E3 ligase towards the target protein, leading to efficient ubiquitination and subsequent degradation by the proteasome.
This compound is a readily available, PEG-based linker that offers a balance of hydrophilicity and a defined length. The polyethylene (B3416737) glycol (PEG) component can enhance the solubility and cell permeability of the PROTAC molecule. The "PEG2" designation indicates two ethylene (B1197577) glycol units, contributing to a specific linker length that can be optimal for certain target-E3 ligase pairs. The bromo and Boc-protected amine functionalities allow for versatile and controlled chemical synthesis of the final PROTAC molecule.
Quantitative Comparison of Linker Performance
The degradation efficiency of a PROTAC is primarily quantified by two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax value signifies greater efficacy.
While direct comparative studies for PROTACs utilizing the exact this compound linker are not extensively documented in publicly available literature for a single target, the principles of linker optimization are well-established through comparative studies of PROTACs with varying PEG chain lengths and compositions.
Case Study: BRD4 Degradation with Varying PEG Linker Lengths
The following table summarizes key performance indicators for a series of well-studied PROTACs targeting the Bromodomain-containing protein 4 (BRD4). These PROTACs consist of the BRD4 inhibitor JQ1 as the target-binding ligand and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths. This data illustrates the critical impact of linker length on degradation efficiency.[1][2]
| PROTAC Linker | DC50 (nM) | Dmax (%) |
| PEG2 | 50 - 100 | ~80 |
| PEG3 | 10 - 50 | >90 |
| PEG4 | <10 | >95 |
| PEG5 | 10 - 50 | >90 |
| PEG6 | 50 - 100 | ~80 |
Note: The data presented is representative and compiled from studies on BRD4-targeting PROTACs. Actual values can vary depending on the specific cell line and experimental conditions.[1][2]
The data clearly indicates that a PEG4 linker provides the optimal balance of potency and efficacy for BRD4 degradation in this specific context. A linker with two PEG units (analogous to this compound) shows good activity, but extending the linker to four units significantly improves performance. This highlights the necessity of empirical linker length optimization for each target-E3 ligase pair.
Comparison of PEG vs. Alkyl Linkers
The choice between a hydrophilic PEG linker and a more hydrophobic alkyl linker can also significantly impact PROTAC performance. The following table provides a comparative overview of these two common linker types for BRD4 degradation.[3]
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| ARV-825 | PEG | ~1 | >95 | HCT-116 |
| Alkyl-based PROTAC | Alkyl Chain | 10 - 50 | ~90 | HCT-116 |
PEG linkers, like the one in ARV-825, often lead to highly potent degraders.[3] However, in some cases, the increased hydrophobicity of alkyl linkers can enhance cell permeability and result in superior efficacy where PEGylated counterparts are less active. The optimal choice is highly context-dependent.[3]
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the underlying biological processes and the methods used to evaluate PROTACs, the following diagrams illustrate the key concepts.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC evaluation.
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.
Protocol 1: Western Blot for Protein Degradation
This is the standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.
1. Cell Culture and Treatment:
- Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
- Allow cells to adhere overnight.
- Prepare serial dilutions of the PROTAC in complete growth medium. Include a vehicle-only control (e.g., 0.1% DMSO).
- Treat the cells with the different concentrations of the PROTAC and incubate for a predetermined time (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
- After treatment, wash the cells with ice-cold PBS.
- Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
- Scrape the cells and collect the lysate.
- Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
- Determine the protein concentration of the supernatant using a BCA assay.
3. SDS-PAGE and Western Blotting:
- Normalize the protein concentration of all samples.
- Prepare samples with Laemmli buffer and boil to denature the proteins.
- Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane and then incubate with the primary antibody specific to the target protein overnight at 4°C.
- Wash the membrane and incubate with an HRP-conjugated secondary antibody.
- Detect the chemiluminescent signal using an imaging system.
4. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin).
- Calculate the percentage of remaining protein relative to the vehicle-treated control.
- Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 2: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitination of the target protein.[4]
1. Cell Treatment:
- Treat cells with the PROTAC at a concentration known to induce degradation.
- It is crucial to co-treat with a proteasome inhibitor (e.g., MG132) to allow the accumulation of polyubiquitinated proteins.[4]
2. Cell Lysis:
- Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions.[4]
3. Immunoprecipitation:
- Dilute the lysates to reduce the SDS concentration and immunoprecipitate the target protein using a specific antibody.
4. Western Blot:
- Elute the immunoprecipitated protein and analyze by Western blot using an antibody that recognizes ubiquitin. A ladder of high molecular weight bands indicates polyubiquitination.
Protocol 3: MTS Cell Viability Assay
This assay is crucial to ensure that the observed protein degradation is not a result of general cytotoxicity.[5][6]
1. Cell Seeding and Treatment:
- Seed cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with a range of PROTAC concentrations, including a vehicle control and a positive control for cytotoxicity.
2. MTS Reagent Addition:
- After the desired treatment period (e.g., 24-72 hours), add MTS reagent to each well.[6]
- Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.[6]
3. Absorbance Measurement:
- Measure the absorbance of each well at 490 nm using a microplate reader.[6]
4. Data Analysis:
- Subtract the background absorbance (from wells with media and MTS reagent but no cells).
- Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control.
Conclusion
The selection of an appropriate linker is a critical step in the development of a potent and effective PROTAC. While this compound provides a valuable starting point with favorable physicochemical properties, the experimental data underscores the necessity of empirical optimization of linker length and composition for each specific target protein and E3 ligase pair. A systematic evaluation of a library of PROTACs with varying linkers, using the robust experimental protocols outlined in this guide, is essential for identifying degraders with optimal performance for therapeutic development.
References
Navigating the Cellular Maze: A Comparative Guide to Activity Assays for Bromo-PEG2-C2-Boc based PROTACs
For researchers, scientists, and drug development professionals, the development of effective Proteolysis Targeting Chimeras (PROTACs) hinges on rigorous cellular evaluation. This guide provides a comprehensive comparison of key cellular activity assays for PROTACs, with a special focus on those utilizing the Bromo-PEG2-C2-Boc linker, a popular choice for its advantageous physicochemical properties. We delve into the experimental data, detailed protocols, and the underlying principles that govern PROTAC efficacy, offering a framework for the rational design and assessment of these next-generation therapeutics.
PROTACs are revolutionary heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.[1] A PROTAC consists of two key components: a ligand that binds to the target protein of interest (POI) and another that recruits an E3 ubiquitin ligase, connected by a chemical linker. The "this compound" linker is a polyethylene (B3416737) glycol (PEG)-based linker that influences critical properties such as solubility and cell permeability, which are paramount for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) and subsequent target degradation.[2][]
The Great Debate: PEG vs. Alkyl Linkers in PROTAC Design
The choice of linker is a critical determinant of a PROTAC's success. While various linker types exist, the comparison between flexible PEG linkers and more hydrophobic alkyl linkers is a central theme in PROTAC optimization.
Polyethylene Glycol (PEG) Linkers (e.g., this compound):
-
Advantages: PEG linkers are known to enhance the aqueous solubility of PROTACs, which can be a significant advantage for overall bioavailability.[4] Their flexibility can also facilitate the optimal orientation of the POI and E3 ligase for efficient ternary complex formation.[5]
-
Disadvantages: The increased hydrophilicity imparted by PEG linkers can sometimes hinder passive diffusion across the lipophilic cell membrane.[4][5] However, the flexible nature of PEG linkers can, in some cases, compensate for this by allowing the PROTAC to adopt a more compact conformation that masks its polar surface area.[5]
Alkyl Linkers:
-
Advantages: The hydrophobic nature of alkyl chains can enhance passive permeability across the cell membrane.[4] They are also generally considered metabolically stable.[4]
-
Disadvantages: PROTACs with alkyl linkers often exhibit lower aqueous solubility, which can pose challenges for formulation and bioavailability.[4]
The optimal linker choice is highly dependent on the specific target protein, the E3 ligase being recruited, and the physicochemical properties of the warhead and E3 ligase ligand.[6] Empirical testing of a variety of linkers is crucial for identifying the most effective PROTAC candidate.
Quantitative Comparison of PROTAC Performance with Different Linkers
The efficacy of a PROTAC is primarily determined by its half-maximal degradation concentration (DC50) and the maximum level of target protein degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax signifies greater efficacy.[7] The following tables summarize representative data from studies comparing the performance of PROTACs with PEG and alkyl linkers.
| PROTAC | Target Protein | Linker Type | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC A | BRD4 | PEG | HeLa | 1.8 | >98 |
| PROTAC B | BRD4 | Alkyl | HeLa | 4.9 | >95 |
| PROTAC C | BTK | PEG (4 units) | MOLM-14 | 8.1 | ~90 |
| PROTAC D | BTK | Alkyl | MOLM-14 | 25 | ~85 |
Table 1: Comparative Degradation Efficacy of PROTACs with PEG vs. Alkyl Linkers. This table presents a synthesized view of data from various sources to illustrate the impact of linker composition on PROTAC performance. Direct comparison should be made with caution as experimental conditions can vary between studies.
| PROTAC | Linker Type | cLogP | Aqueous Solubility (µM) | PAMPA Permeability (10⁻⁶ cm/s) |
| PROTAC X (BET degrader) | Alkyl | 5.8 | <1 | 1.5 |
| PROTAC Y (BET degrader) | PEG | 4.2 | 25 | 0.5 |
Table 2: Physicochemical Properties of PROTACs with Different Linkers. This table highlights the trade-off between solubility and permeability often observed with different linker types. Data is representative of trends reported in the literature.[4]
Visualizing the Path to Degradation: Signaling and Experimental Workflows
To better understand the mechanism of action and the experimental procedures involved in evaluating PROTACs, the following diagrams, generated using Graphviz, provide a visual representation.
Caption: PROTAC-mediated protein degradation pathway.
Caption: General experimental workflow for PROTAC evaluation.
Essential Experimental Protocols for PROTAC Characterization
Detailed and reproducible experimental protocols are fundamental for the accurate assessment and comparison of PROTAC efficacy.
Western Blotting for Target Protein Degradation
This is the gold-standard assay for quantifying the reduction in target protein levels following PROTAC treatment.[5]
a. Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[7]
b. Cell Lysis:
-
After treatment, aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[7]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
c. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.[7]
d. SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.[8]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., β-actin, GAPDH) should also be used.[7]
-
Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]
e. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[7]
Cell Viability Assays (e.g., CellTiter-Glo®)
It is crucial to assess whether the observed cellular phenotype is due to the degradation of the target protein or general cytotoxicity of the PROTAC.[8]
a. Cell Seeding:
-
Seed cells in a 96-well opaque-walled plate at a desired density.
b. PROTAC Treatment:
-
Treat the cells with a range of PROTAC concentrations for a prolonged period (e.g., 72 hours).[2]
c. Luminescence Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent in a volume equal to the culture medium volume in each well.[9]
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
Measure luminescence using a plate reader.[2]
d. Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot the percentage of viability against the logarithm of the PROTAC concentration to determine the IC50 value.[2]
Cellular Target Engagement Assays (e.g., NanoBRET™)
These assays confirm that the PROTAC is binding to its intended target within the complex cellular environment.
a. Cell Preparation:
-
Co-transfect cells with a fusion of the target protein to NanoLuc® luciferase and a HaloTag®-E3 ligase fusion vector.
-
Plate the transfected cells in 96-well plates.
b. Assay Procedure:
-
Add the HaloTag® NanoBRET™ ligand and a serial dilution of the PROTAC to the cells.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Read the plate on a luminometer capable of measuring donor and acceptor luminescence.
c. Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
A decrease in the BRET ratio with increasing PROTAC concentration indicates the formation of the ternary complex.
-
Plot the BRET ratio against the PROTAC concentration to determine the EC50 value for ternary complex formation.
Cell Permeability Assays (e.g., Caco-2 Assay)
Assessing the ability of a PROTAC to cross the cell membrane is critical for its therapeutic potential.[11]
a. Caco-2 Cell Culture:
-
Culture Caco-2 cells on permeable filter supports for approximately 21 days to form a differentiated monolayer.
b. Permeability Assay:
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.[11]
-
Add the test PROTAC to the apical (A) side and measure its appearance on the basolateral (B) side over time (A-B permeability).[11]
-
Conversely, add the PROTAC to the basolateral side and measure its appearance on the apical side to assess efflux (B-A permeability).[11]
c. Analysis:
-
Determine the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) to quantify the permeability of the PROTAC.
Conclusion
The successful development of PROTACs, including those utilizing the this compound linker, relies on a multifaceted approach to cellular characterization. By employing a suite of robust and well-validated assays, researchers can gain a comprehensive understanding of their PROTAC's potency, efficacy, mechanism of action, and drug-like properties. The comparative data and detailed protocols provided in this guide serve as a valuable resource for navigating the complexities of PROTAC development and ultimately accelerating the discovery of novel protein degraders for therapeutic intervention. The empirical nature of linker optimization necessitates the systematic evaluation of various linker types, including PEG and alkyl chains, to identify the optimal candidate for each specific biological target and cellular context.[6]
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
comparing the stability of different PROTAC linkers in cells
For Researchers, Scientists, and Drug Development Professionals
Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[2][3] The linker is a critical determinant of a PROTAC's success, profoundly influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for protein degradation.[1][2][4]
An unstable linker can be cleaved prematurely in the cellular environment, releasing the individual ligands and preventing the degradation of the target protein.[4][5] This can lead to a loss of efficacy and potential off-target effects from the liberated warhead or E3 ligase ligand.[5] Therefore, understanding and optimizing linker stability is a cornerstone of rational PROTAC design. This guide provides an objective comparison of common PROTAC linker types, their stability profiles, and the experimental methods used to assess them.
The PROTAC Mechanism of Action
A PROTAC functions by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[6] It brings a target protein into close proximity with an E3 ubiquitin ligase, facilitating the transfer of ubiquitin onto the target protein.[7] This polyubiquitination marks the protein for recognition and degradation by the 26S proteasome.[8][9] The stability of the linker is paramount to maintaining the integrity of the PROTAC molecule so it can successfully orchestrate this process.[1]
Comparative Analysis of Common Linker Types
The choice of linker composition dictates key physicochemical properties, including stability, solubility, and cell permeability. The three most common classes of linkers are Polyethylene Glycol (PEG), alkyl, and rigid linkers.
| Linker Type | Composition | Key Advantages | Key Disadvantages |
| PEG Linkers | Repetitive ethylene (B1197577) glycol units | Enhances hydrophilicity and aqueous solubility.[2][10] Generally biocompatible and allows for straightforward length modulation.[2] | May exhibit reduced metabolic stability.[2] Ether bonds are generally more stable than alkyl chains, but long, flexible chains can be susceptible to oxidative metabolism.[4][] |
| Alkyl Linkers | Saturated or unsaturated hydrocarbon chains | Synthetically accessible and often chemically stable.[2] Length can be systematically varied. | Tend to be hydrophobic, which can decrease solubility and increase non-specific binding.[2] |
| Rigid Linkers | Contain cyclic structures (e.g., piperazine, piperidine, aromatic rings) or alkynes/triazoles.[2][12] | Can pre-organize the PROTAC into a bioactive conformation, potentially enhancing ternary complex stability.[2] Can improve metabolic stability by shielding metabolically liable spots.[][14] | May be more synthetically challenging to synthesize. Reduced flexibility can sometimes hinder optimal ternary complex formation if not designed properly.[2] |
Quantitative Data on Linker Performance
The efficacy of a PROTAC is quantified by its DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation percentage).[2] Linker composition and length critically influence these parameters.
Table 1: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation [3][15][16]
| Compound | Linker Composition | Linker Length (atoms) | ERα Degradation (DC50) |
| PROTAC 12 | PEG-based | 12 | Less Potent |
| PROTAC 13 | PEG-based | 16 | More Potent |
| Data synthesized from studies demonstrating that a 16-atom PEG linker was significantly more potent in degrading ERα than a 12-atom linker, highlighting the importance of optimizing linker length.[15][16] |
Table 2: Impact of Linker Rigidity on BET Protein Degrader Stability and Activity [12][]
| Compound | Linker Feature | Metabolic Stability | Cellular Activity (BRD4 Degradation) |
| Flexible Linker PROTAC | Alkyl Chain | Susceptible to metabolism | Potent |
| Rigid Linker PROTAC | Piperidine/Piperazine incorporation | Significantly Improved | Maintained or Improved Potency |
| Data synthesized from studies such as the development of ARV-110, where replacing a flexible linker with a more rigid structure improved metabolic stability.[] |
Note: Direct comparison of absolute values across different studies should be done with caution due to variations in cell lines, treatment times, and other experimental conditions.
Factors Influencing Linker Stability
The overall stability of a PROTAC in cells is a multifactorial issue where the linker plays a central role. Key design parameters must be optimized to create a robust and effective degrader.
Experimental Protocols for Assessing Stability
A multi-faceted approach is required to fully characterize the stability and activity of a PROTAC. Key assays include Western Blotting to measure protein degradation, LC-MS/MS to quantify the PROTAC and its metabolites, and CETSA to confirm target engagement.
Protocol 1: Western Blot for PROTAC-Mediated Protein Degradation
This is the most fundamental technique to quantify the reduction of a target protein following PROTAC treatment.[6][17]
Methodology:
-
Cell Seeding and Treatment: Plate cells at a density that will result in 70-80% confluency at harvest.[6] After allowing cells to adhere (typically overnight), treat them with a serial dilution of the PROTAC for a fixed time (e.g., 24 hours) to determine the DC50, or with a fixed concentration for various times for a time-course experiment.[18] Always include a vehicle control (e.g., DMSO).[18]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS.[18] Add RIPA lysis buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation post-lysis.[10][17] Scrape the cells, collect the lysate, and centrifuge at high speed to pellet cell debris.[18]
-
Protein Quantification: Collect the supernatant and determine the protein concentration of each sample using a standard method like the BCA assay to ensure equal protein loading.[10][18]
-
SDS-PAGE and Transfer: Mix the protein lysate with Laemmli sample buffer and heat to denature the proteins.[18] Separate proteins by size using SDS-PAGE, then transfer them to a PVDF or nitrocellulose membrane.[6][10]
-
Immunoblotting: Block the membrane (e.g., with 5% BSA or milk) to prevent non-specific antibody binding.[6][17] Incubate with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[19]
-
Detection and Analysis: Add an ECL substrate to visualize the protein bands.[19] Quantify band intensities using densitometry. Normalize the target protein signal to a loading control (e.g., β-actin or GAPDH) to determine the percentage of remaining protein relative to the vehicle control.[18]
Protocol 2: LC-MS/MS for Intracellular PROTAC Stability and Metabolite ID
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive method used to quantify the concentration of the intact PROTAC within cells over time and to identify potential cleavage products or metabolites.[20]
Methodology:
-
Cell Treatment and Lysis: Treat cells with the PROTAC for various time points (e.g., 0, 1, 4, 8, 24 hours).[5] At each point, wash cells thoroughly with ice-cold PBS to remove extracellular compound.
-
Sample Preparation (Extraction): Lyse the cells and perform a protein precipitation and/or liquid-liquid extraction to separate the PROTAC and its metabolites from cellular macromolecules.[20][21] Typically, this involves adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing an internal standard (IS).[20] Centrifuge the mixture and collect the supernatant.[20]
-
LC Separation: Inject the supernatant into an LC system. The analytes are separated on a chromatography column (e.g., C18) based on their physicochemical properties.[22]
-
MS/MS Detection: The separated analytes are ionized (e.g., by electrospray ionization) and enter the mass spectrometer. The instrument is set to monitor specific mass-to-charge (m/z) transitions for the parent PROTAC and its predicted metabolites, allowing for highly specific and sensitive quantification against a standard curve.[20]
-
Data Analysis: The concentration of the intact PROTAC is plotted over time to determine its intracellular half-life. The presence of peaks corresponding to the mass of the free warhead or E3 ligase ligand confirms linker cleavage.[23]
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that the PROTAC engages its intended target protein within the complex environment of an intact cell.[24][25] The principle is that ligand binding alters a protein's thermal stability.[26][27]
Methodology:
-
Cell Treatment: Treat intact cells with the PROTAC at a desired concentration for 1-2 hours.[19] A vehicle-treated sample serves as the control.
-
Heat Challenge: Aliquot the cell suspensions into separate tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes).[19] One aliquot is left at room temperature as a non-heated control.[19]
-
Cell Lysis and Separation: Cool the samples, then lyse the cells (e.g., by freeze-thaw cycles or addition of lysis buffer).[19] Centrifuge the lysates at high speed to pellet the heat-denatured, aggregated proteins.[27]
-
Protein Detection: Carefully collect the supernatant, which contains the soluble, non-aggregated proteins. Analyze the amount of soluble target protein remaining at each temperature using Western Blotting.[26][27]
-
Data Analysis: Quantify the band intensities and normalize them to the non-heated control.[19] Plot the percentage of soluble protein against temperature to generate "melting curves." A shift in the melting curve for the PROTAC-treated sample compared to the control indicates direct target engagement.[19][26]
References
- 1. The Essential Role of Linkers in PROTACs [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 16. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. waters.com [waters.com]
- 22. sciex.com [sciex.com]
- 23. lcms.cz [lcms.cz]
- 24. pelagobio.com [pelagobio.com]
- 25. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 26. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Pharmacokinetic Properties of PROTACs with Bromo-PEG2-C2-Boc: A Comparative Guide
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) requires a multifaceted optimization of their biological activity and pharmacokinetic (PK) properties. The linker component, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety, is a critical determinant of a PROTAC's overall performance. This guide provides a comparative analysis of the expected pharmacokinetic properties of PROTACs synthesized with a Bromo-PEG2-C2-Boc linker against other common linker classes, supported by representative experimental data and detailed methodologies.
The this compound linker is a polyethylene (B3416737) glycol (PEG)-based linker. The "Bromo" group serves as a reactive handle for one of the coupling reactions in PROTAC synthesis, while the "Boc" (tert-butyloxycarbonyl) is a protecting group for an amine, which upon deprotection, allows for the attachment of the other end of the PROTAC. The core of this linker is the short, hydrophilic PEG2 chain, which is expected to influence the PROTAC's physicochemical properties.
The PROTAC Mechanism of Action
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). A single PROTAC molecule can catalytically induce the degradation of multiple target protein molecules.
Comparative Analysis of Linker Classes on Pharmacokinetic Properties
The choice of linker significantly impacts a PROTAC's absorption, distribution, metabolism, and excretion (ADME) profile. Below is a comparison of key PK parameters for different linker types. While specific data for a this compound-containing PROTAC is not publicly available, the properties of PEG linkers provide a strong indication of its expected performance.
| Pharmacokinetic Parameter | PEG Linkers (e.g., this compound) | Alkyl Linkers | Rigid Linkers (e.g., with piperazine/aromatic rings) |
| Aqueous Solubility | Generally improved due to the hydrophilic nature of the ether oxygens in the PEG chain.[1] | Can be low , contributing to the overall lipophilicity of the PROTAC. | Variable, but can be designed to have improved solubility. |
| Cell Permeability | Complex effect . Short PEG linkers can improve permeability by shielding polar groups through intramolecular hydrogen bonding, but longer chains can sometimes decrease it.[1][2] | Generally higher passive permeability due to increased lipophilicity. | Can be enhanced by pre-organizing the molecule into a membrane-permeable conformation.[3] |
| Metabolic Stability | Can be susceptible to oxidative metabolism (O-dealkylation).[4][5] | Generally more stable to oxidative metabolism compared to PEG linkers. | Often designed for high metabolic stability by reducing the number of metabolic "soft spots".[2] |
| Plasma Protein Binding | Variable, but the hydrophilicity of the linker may slightly reduce non-specific binding compared to highly lipophilic linkers. | Tends to be high due to increased lipophilicity. | Can be modulated through linker design to minimize non-specific binding. |
| Oral Bioavailability | Generally low to moderate , but highly dependent on the overall properties of the PROTAC. Improved solubility can be a positive factor. | Generally low , often limited by poor solubility despite good permeability. | Can be improved , as seen in some clinical candidates like ARV-110.[1] |
Supporting Experimental Data
The following table presents representative data from published studies, illustrating the influence of the linker on key in vitro properties. Note that these are not direct comparisons involving the this compound linker but serve to highlight the general trends discussed above.
Table 1: Impact of Linker Type on In Vitro Permeability and Stability
| PROTAC Example | Linker Type | Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) | Human Liver Microsome Half-life (t½, min) | Reference |
| PROTAC A | Alkyl | 0.35 | > 120 | [1] |
| PROTAC B | PEG | < 0.1 | 45 | [1] |
| PROTAC C | Rigid (piperazine) | 1.2 | > 240 | [3] |
| PROTAC D | Flexible (Alkyl-PEG) | 0.5 | 98 | [6] |
This data is compiled from different studies and should be interpreted as illustrative of general trends rather than a direct head-to-head comparison.
Experimental Protocols
Accurate evaluation of PROTAC pharmacokinetic properties relies on a suite of standardized in vitro and in vivo assays.
Experimental Workflow for PROTAC Pharmacokinetic Profiling
Caco-2 Permeability Assay
Objective: To assess the bidirectional permeability of a PROTAC across a Caco-2 cell monolayer, which serves as an in vitro model of the human intestinal epithelium.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to form a differentiated and polarized monolayer.[7]
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assay (Apical to Basolateral, A-B): The PROTAC solution is added to the apical (donor) side, and samples are collected from the basolateral (receiver) side at various time points.
-
Permeability Assay (Basolateral to Apical, B-A): The PROTAC solution is added to the basolateral (donor) side, and samples are collected from the apical (receiver) side to determine the efflux ratio.
-
Quantification: The concentration of the PROTAC in the collected samples is determined by LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
Metabolic Stability Assay in Human Liver Microsomes (HLM)
Objective: To determine the in vitro metabolic stability of a PROTAC, providing an estimate of its intrinsic clearance in the liver.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture containing human liver microsomes, a NADPH-regenerating system, and a buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4) is prepared.[8][9]
-
Incubation: The PROTAC is added to the pre-warmed reaction mixture to initiate the metabolic reaction. The incubation is carried out at 37°C.
-
Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate the proteins, and the supernatant is collected for analysis.
-
Quantification: The remaining concentration of the parent PROTAC is quantified by LC-MS/MS.
-
Data Analysis: The percentage of the PROTAC remaining at each time point is plotted against time. The in vitro half-life (t½) is determined from the slope of the natural log of the remaining parent drug concentration versus time.
Plasma Protein Binding Assay (Equilibrium Dialysis)
Objective: To determine the fraction of a PROTAC that is unbound to plasma proteins (fu), as only the unbound drug is typically available to exert its pharmacological effect.
Methodology:
-
Apparatus Setup: A rapid equilibrium dialysis (RED) device is used, which consists of a Teflon base plate with disposable inserts, each containing two chambers separated by a semi-permeable dialysis membrane.[10]
-
Sample Preparation: The PROTAC is spiked into plasma (human or other species) and added to one chamber of the insert. A protein-free buffer (e.g., phosphate-buffered saline) is added to the other chamber.
-
Equilibration: The sealed plate is incubated at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to allow the unbound PROTAC to reach equilibrium across the membrane.
-
Sampling: After incubation, samples are taken from both the plasma and the buffer chambers.
-
Quantification: The concentration of the PROTAC in both samples is determined by LC-MS/MS.
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Logical Comparison of Linker Properties
The selection of a linker for a PROTAC is a balancing act between optimizing for potent protein degradation and achieving favorable pharmacokinetic properties.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 10. Plasma Protein Binding Assay [visikol.com]
Safety Operating Guide
Proper Disposal of Bromo-PEG2-C2-Boc: A Guide for Laboratory Professionals
For immediate reference, treat Bromo-PEG2-C2-Boc as a hazardous chemical waste. It is classified as a skin, eye, and respiratory irritant. Proper personal protective equipment (PPE) is mandatory during handling and disposal. This guide provides detailed procedures for the safe disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Handling Protocol
Before initiating any disposal procedures, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. The information provided here is based on general best practices for halogenated organic compounds and should be adapted to your local and national regulations.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A flame-retardant lab coat must be worn.
-
Respiratory Protection: If handling large quantities or if there is a risk of aerosolization, a respirator may be necessary.
Work Area:
-
All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Step-by-Step Disposal Procedure
-
Waste Segregation:
-
Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.
-
Do not mix this waste with other waste streams unless explicitly permitted by your EHS office. It should be classified as a halogenated organic waste.
-
-
Container Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
-
-
Waste Storage:
-
Store the sealed waste container in a designated satellite accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbent material and place it in the designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., isopropanol (B130326) or ethanol), and collect the cleaning materials as hazardous waste.
-
Quantitative Data Summary
For safe handling and disposal, it is important to be aware of the chemical and physical properties of this compound and related compounds.
| Property | Value |
| Molecular Formula | C₁₁H₂₁BrO₄ |
| Molecular Weight | 297.19 g/mol |
| Appearance | Colorless to light yellow liquid |
| GHS Hazard Statements | H315, H319, H335 |
| GHS Precautionary Statements | P261, P305+P351+P338 |
| Storage Temperature | -20°C (long-term), 2-8°C (short-term) |
Experimental Protocols
Note: Chemical degradation of this compound is a potential disposal method but should only be performed by trained personnel and with the explicit approval of your EHS department. One possible method involves the cleavage of the Boc protecting group.
Protocol for Boc Deprotection (for waste treatment consideration only):
-
Reaction Setup: In a chemical fume hood, place the this compound waste in a suitable reaction vessel.
-
Acid Addition: Slowly add an excess of a strong acid, such as trifluoroacetic acid (TFA), to the waste.
-
Reaction: Allow the mixture to react, which will cleave the Boc group, generating tert-butanol (B103910) and the deprotected amine.
-
Neutralization: After the reaction is complete, slowly and carefully neutralize the acidic solution with a base, such as sodium bicarbonate, until the pH is neutral.
-
Waste Collection: The resulting neutralized aqueous and organic waste streams must still be collected and disposed of as hazardous waste according to the procedures outlined above.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Navigating the Safe Handling of Bromo-PEG2-C2-Boc: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling Bromo-PEG2-C2-Boc, a common linker in Proteolysis Targeting Chimera (PROTAC) development. Adherence to these protocols will ensure safe laboratory operations and proper environmental stewardship.
Immediate Safety and Hazard Identification
This compound presents specific hazards that necessitate careful handling. The primary routes of exposure are inhalation, skin contact, and eye contact. According to safety data sheets, this compound is associated with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary measures are crucial to mitigate these risks. Key safety precautions include:
-
P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
A logical approach to handling this and other laboratory chemicals involves a clear workflow from hazard assessment to disposal.
Caption: A workflow diagram illustrating the logical progression from hazard identification to safe disposal for laboratory chemicals.
Personal Protective Equipment (PPE) Plan
A multi-layered approach to PPE is essential to provide comprehensive protection. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile or neoprene gloves. Check manufacturer's compatibility chart. | To prevent skin contact and irritation.[1] |
| Eye Protection | Chemical splash goggles that meet ANSI Z87.1 standards. | To protect against splashes that can cause serious eye irritation. |
| Body Protection | A fully buttoned laboratory coat. Consider a chemically resistant apron for larger quantities or splash risks. | To protect skin and clothing from contamination. |
| Respiratory Protection | Work in a certified chemical fume hood. If not feasible, a NIOSH-approved respirator may be required.[1] | To prevent inhalation of dust or vapors that may cause respiratory irritation. |
Operational Plan for Safe Handling
Follow these procedural steps to ensure the safe handling of this compound in a laboratory setting:
-
Preparation : Before handling the compound, ensure that the chemical fume hood is operational and the sash is at the appropriate height. Have all necessary equipment and reagents within the hood to minimize movement in and out of the containment area.
-
Personal Protective Equipment (PPE) : Don the appropriate PPE as detailed in the table above. Ensure gloves are inspected for any tears or defects before use.
-
Weighing and Transfer : If the compound is a solid, handle it in a manner that minimizes dust generation. Use a spatula for transfers. If it is a liquid, use a calibrated pipette or syringe. All weighing and transfers should be conducted within the chemical fume hood.
-
Reaction Setup : All reactions involving this compound should be set up within the chemical fume hood. Ensure that all glassware is properly secured.
-
Post-Handling : After handling, decontaminate the work area within the fume hood. Carefully remove gloves and dispose of them in the designated hazardous waste container. Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. As a brominated organic compound, it must be treated as halogenated organic waste.[2][3]
Caption: A workflow diagram for the proper segregation and disposal of halogenated chemical waste.
Step-by-Step Disposal Protocol:
-
Segregation : At the point of generation, segregate all waste containing this compound from non-halogenated waste streams. This includes unused compounds, reaction mixtures, and contaminated materials.[2][3]
-
Waste Containers :
-
Liquid Waste : Collect liquid waste containing this compound in a designated, leak-proof, and clearly labeled container. The label should read "Hazardous Waste: Halogenated Organic Waste".[2]
-
Solid Waste : Contaminated solid waste such as gloves, pipette tips, and paper towels should be collected in a separate, clearly labeled container for solid hazardous waste.[2]
-
-
Storage : Store waste containers in a designated satellite accumulation area. Ensure the containers are kept closed and are stored away from incompatible materials.[1]
-
Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash.[4]
By implementing these safety and handling protocols, you contribute to a safer research environment and ensure the responsible management of chemical waste. Always refer to your institution's specific chemical hygiene plan and safety guidelines.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
